molecular formula C11H12N2O5 B034205 3-Acetamido-3-(4-nitrophenyl)propanoic acid CAS No. 100061-23-2

3-Acetamido-3-(4-nitrophenyl)propanoic acid

Cat. No.: B034205
CAS No.: 100061-23-2
M. Wt: 252.22 g/mol
InChI Key: IGXJPNSMMOYCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetamido-3-(4-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetamido-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-10(6-11(15)16)8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXJPNSMMOYCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386255
Record name 3-acetamido-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100061-23-2
Record name 3-acetamido-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the core physicochemical properties of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind experimental choices and provides robust, self-validating protocols for empirical characterization, ensuring both scientific accuracy and practical applicability.

Introduction and Molecular Overview

This compound is a multifaceted organic molecule featuring a propanoic acid backbone, an acetamido group, and a para-substituted nitrophenyl ring. This unique combination of functional groups—a carboxylic acid, an amide, and a nitro aromatic system—dictates its chemical behavior, solubility, and potential for further synthetic modification or biological interaction. Understanding its fundamental physicochemical properties is a critical first step in any research or development pipeline, from assessing purity to predicting its behavior in various chemical and biological environments.

Chemical Identity and Core Properties

A precise understanding of the compound's identity is foundational. The key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 100061-23-2[1][2]
Molecular Formula C₁₁H₁₂N₂O₅[1]
Molecular Weight 252.22 g/mol [1]
Chemical Structure Chemical Structure of this compound(Structure based on IUPAC name)

Note: An experimentally determined melting point for this specific compound is not widely published. The related compound, 3-(4-nitrophenyl)propanoic acid, melts at 167-170 °C[3]. The presence of the acetamido group in the target molecule will influence this value.

Solubility Profile: A Multifaceted Analysis

The solubility of a compound provides critical insights into its polarity and is fundamental for designing reaction conditions, purification strategies like recrystallization, and formulation for biological assays.[4] The structure of this compound suggests a complex solubility profile. The polar carboxylic acid, amide, and nitro groups contribute to potential aqueous solubility, while the phenyl ring introduces nonpolar character.

Expected Solubility Behavior
  • Water: Limited solubility is expected due to the nonpolar phenyl ring. However, the presence of multiple hydrogen bond donors and acceptors (carboxylic acid, amide) may allow for partial solubility.[5]

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The compound should readily dissolve in aqueous base. The carboxylic acid group (-COOH) will be deprotonated to its highly polar carboxylate salt (-COO⁻ Na⁺), rendering the molecule water-soluble.[4][5] Solubility in a weak base like sodium bicarbonate is a strong indicator of a carboxylic acid.[5]

  • Aqueous Acid (e.g., 5% HCl): The compound is expected to be insoluble in aqueous acid. The amide and nitro groups are not sufficiently basic to be protonated under these conditions.[5]

  • Organic Solvents: Solubility is likely in polar organic solvents such as ethanol, methanol, acetone, and DMSO, which can interact with the polar functional groups. It will likely be insoluble in nonpolar solvents like hexane.

Experimental Protocol: Systematic Solubility Determination

This protocol provides a systematic approach to characterizing the compound's solubility.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Methanol, Hexane.

Procedure:

  • Place approximately 25 mg of the compound into a clean, dry test tube.[5]

  • Add 0.75 mL of the first solvent (e.g., water) in small portions.

  • After each addition, shake or vortex the tube vigorously for 30 seconds.[5]

  • Observe and record whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of approximately 30-35 mg/mL.

  • If the compound is soluble in water, test the solution's pH with litmus paper to confirm its acidic nature.[6]

  • Repeat steps 1-4 for each solvent in a separate, clean test tube.

Causality: This systematic approach is designed as a flowchart. For instance, if a compound is insoluble in water but soluble in 5% NaOH, it strongly indicates the presence of an acidic functional group.[5]

Solubility_Workflow start Start with Compound water Test in Water start->water base Test in 5% NaOH water->base Insoluble acid Test in 5% HCl water->acid Soluble base->acid Soluble (Acidic Compound) organic Test in Organic Solvents base->organic Insoluble (Basic Compound) acid->organic Insoluble end End organic->end pKa_Determination cluster_0 Experimental Setup cluster_1 Data Analysis A Dissolve Compound in Water B Titrate with Standardized NaOH A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve (pH vs. Volume) C->D E Identify Equivalence Point (Inflection Point) D->E F Determine Volume at Half-Equivalence Point E->F G Find pH at Half-Equivalence This pH = pKa F->G

Caption: Workflow for pKa determination via potentiometric titration.

Melting Point and Purity Assessment

The melting point is a fundamental thermal property used to identify a compound and assess its purity. [7]Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C. Impurities depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if sample consists of large crystals)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush the crystals into a fine powder using a mortar and pestle to ensure uniform packing. [8]2. Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be approximately 1-2 mm. [8][9]3. Rough Determination: Place the capillary tube in the melting point apparatus. Heat rapidly (10-20 °C per minute) to find an approximate melting range. Note the temperature at which the solid first begins to melt and when it becomes completely liquid.

  • Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. [8]Using a fresh sample, heat rapidly until the temperature is about 20 °C below the rough melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. [8]This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading. [9]6. Record Range: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal disappears (T₂). The melting point is reported as the range T₁ – T₂.

Safety and Handling

According to the Safety Data Sheet, this compound requires careful handling. [1]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10]* Inhalation: Avoid dust formation and inhalation. If inhaled, move the victim to fresh air. [1]* Skin Contact: Avoid contact with skin. In case of contact, wash off with soap and plenty of water. [1]* Eye Contact: In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. [1]* Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [1] Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Determination of Melting Point - Wired Chemist. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • Melting point determination. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • What is Melting Point? - Mettler Toledo. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
  • 3-(ACETYLAMINO)-3-(4-NITROPHENYL)PROPANOIC ACID - Safety Data Sheet - ChemicalBook. (2022, August 11).
  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31).
  • 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
  • 5 - Safety data sheet. (2023, February 15).
  • 3-(4-nitrophenyl)propanoic acid - Stenutz. (n.d.).
  • Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • (3-Nitrophenyl)propanoic acid | C40H53N3O12 | CID 16404353 - PubChem - NIH. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • How To Calculate pKa Organic Chemistry? - YouTube. (2025, February 27).
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem. (n.d.).
  • 100061-23-2|this compound - BLDpharm. (n.d.).
  • 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc. (2025, August 27).
  • N-(4-Methyl-3-nitrophenyl)acetamide | C9H10N2O3 | CID 73133 - PubChem. (n.d.).
  • 3-(4-Azido-2-nitrophenyl)propanoic acid | C9H8N4O4 | CID 53997230 - PubChem. (n.d.).
  • 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 - ChemicalBook. (2025, August 8).
  • 3-(3-Nitrophenyl)propionic acid | CAS 1664-57-9 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 3-(4-Nitrophenyl)propionic acid - Amerigo Scientific. (n.d.).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.).
  • 3-(4-nitrophenyl)propanoic acid - 16642-79-8, C9H9NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Synthesis of 3-(2-nitrophenyl)propionic acid - PrepChem.com. (n.d.).
  • Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. (n.d.).
  • 3-(4-nitrophenyl)propanoic acid (C9H9NO4) - PubChemLite. (n.d.).
  • 3-(4-Nitrophenyl)propanoic acid - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
  • 3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. (n.d.).

Sources

A Guide to the Structural Elucidation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a self-validating and robust structural confirmation.

Introduction: The Compound in Context

This compound is a multifaceted organic molecule featuring a carboxylic acid, an acetamido group, and a nitro-substituted aromatic ring. The presence of these distinct functional groups, along with a chiral center at the C3 position, necessitates a synergistic application of various spectroscopic and spectrometric techniques for unambiguous structural determination. This guide will systematically detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and undeniable structural proof.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, the initial step in any structural elucidation is to determine the molecular formula.[1] For this compound, the molecular formula is C₁₁H₁₂N₂O₅.

Elemental Analysis: While modern high-resolution mass spectrometry can often provide the molecular formula directly, classical elemental analysis (CHN analysis) offers a fundamental confirmation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS): This is the preferred method for obtaining a precise molecular weight, which in turn yields the molecular formula. The expected monoisotopic mass for C₁₁H₁₂N₂O₅ is 252.0746 Da. Observing a molecular ion peak at this m/z value with high accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, is a crucial calculation that reveals the total number of rings and/or multiple bonds in a molecule. The formula is:

IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₁₁H₁₂N₂O₅: IHD = 11 - (12/2) + (2/2) + 1 = 11 - 6 + 1 + 1 = 7

This IHD of 7 is consistent with the proposed structure:

  • 4 degrees for the benzene ring.

  • 1 degree for the carbonyl group of the carboxylic acid.

  • 1 degree for the carbonyl group of the acetamide.

  • 1 degree for the nitro group.

This initial data provides a solid foundation upon which the subsequent spectroscopic interpretations will be built.

Mass Spectrometry: The Molecular Blueprint and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[2][3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or acetonitrile.

  • Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or liquid chromatograph.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[2][3]

  • Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, characteristic fragment ions.[2][5][6]

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation: Predicted Mass Spectrum

The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•).

Table 1: Predicted Key Mass Spectral Data for this compound

m/z ValueProposed Fragment IonStructural Origin
252[C₁₁H₁₂N₂O₅]⁺•Molecular Ion (M⁺•)
207[M - COOH]⁺Loss of the carboxylic acid group as a radical
193[M - CH₃CONH]⁺Loss of the acetamido group
150[C₈H₈NO₂]⁺Cleavage of the bond between C3 and the acetamido nitrogen
134[C₇H₄NO₂]⁺Benzylic cleavage with loss of the propanoic acid side chain
106[C₇H₄O]⁺Further fragmentation of the nitrophenyl moiety
43[CH₃CO]⁺Acetyl cation, a common fragment from acetamides

The fragmentation pattern provides a "fingerprint" of the molecule, allowing for the identification of key structural motifs. The presence of a peak at m/z 43 is highly indicative of the acetyl group. The loss of 45 Da (COOH) is characteristic of a carboxylic acid.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. The IR beam is directed through the crystal, and the resulting spectrum is collected.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides clear evidence for the key functional groups within this compound.

Table 2: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is due to hydrogen bonding.[8][9][10][11]
~3300 (medium)N-H stretchAmideConfirms the presence of the acetamido group.
~1710 (strong)C=O stretchCarboxylic AcidCharacteristic carbonyl absorption for a dimerized carboxylic acid.[8][9][10][11]
~1660 (strong)C=O stretch (Amide I)AmideA key indicator of the amide functional group.[12]
~1550 (strong)N-H bend (Amide II)AmideFurther confirmation of the amide.
1550-1475 (strong)Asymmetric N-O stretchNitro GroupA strong, characteristic absorption for aromatic nitro compounds.[13][14]
1360-1290 (strong)Symmetric N-O stretchNitro GroupThe second key absorption for the nitro group.[13][14]
~1300C-O stretchCarboxylic AcidSupports the presence of the carboxylic acid.[8]
~850C-H out-of-plane bendAromatic RingSuggests para-disubstitution on the benzene ring.

The combination of these distinct absorption bands provides a comprehensive and self-validating confirmation of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[15][16] A combination of ¹H and ¹³C NMR experiments provides detailed information about the chemical environment, connectivity, and number of protons and carbons.[17][18]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated (for ¹H NMR).

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information: the number of signals, their chemical shifts (δ), their integration, and their multiplicity (splitting pattern).[19]

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~12.51HSinglet (broad)-COOHCarboxylic acid protons are highly deshielded and often appear as broad singlets.[9][11]
~8.51HDoublet-NH-The amide proton is coupled to the adjacent methine proton.
~8.22HDoubletAromatic HProtons ortho to the electron-withdrawing nitro group are significantly deshielded.
~7.62HDoubletAromatic HProtons meta to the nitro group are less deshielded.
~5.41HMultiplet-CH-This methine proton is coupled to the adjacent methylene protons and the amide proton.
~2.82HDoublet of doublets-CH₂-These methylene protons are diastereotopic and coupled to the adjacent methine proton.
~1.93HSinglet-CH₃The acetyl methyl protons are in a relatively shielded environment and appear as a singlet.
Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.[18]

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~172-COOHCarboxylic acid carbonyl carbons are highly deshielded.[9][11]
~169-C=O (Amide)Amide carbonyl carbons are also significantly deshielded.
~148Aromatic C-NO₂The carbon attached to the nitro group is deshielded.
~147Aromatic C-CHThe ipso-carbon of the aromatic ring.
~128Aromatic CHAromatic carbons ortho to the side chain.
~124Aromatic CHAromatic carbons meta to the side chain.
~53-CH-The methine carbon attached to the nitrogen and the aromatic ring.
~38-CH₂-The methylene carbon of the propanoic acid chain.
~22-CH₃The acetyl methyl carbon.

Workflow and Data Integration

structure_elucidation_workflow cluster_conclusion Conclusion mol_formula Molecular Formula (C₁₁H₁₂N₂O₅) ihd IHD Calculation (IHD = 7) ms Mass Spectrometry (MS) - Molecular Ion (m/z 252) - Fragmentation Pattern mol_formula->ms Provides MW structure Final Structure Confirmation This compound ihd->structure Confirms Rings/π Bonds ms->structure Confirms MW & Fragments ir Infrared (IR) - Identifies Functional Groups (COOH, Amide, NO₂) ir->structure Confirms Functional Groups nmr NMR (¹H, ¹³C) - C-H Framework - Connectivity nmr->structure Defines Connectivity

Caption: Integrated workflow for structure elucidation.

Final Confirmation and Conclusion

The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous and robust elucidation of the structure of this compound.

  • MS confirms the molecular formula and reveals key fragments consistent with the proposed structure.

  • IR definitively identifies the essential functional groups: a carboxylic acid, a secondary amide, and an aromatic nitro group.

  • ¹H and ¹³C NMR provide the detailed atomic connectivity, mapping out the entire carbon-hydrogen framework and confirming the relative positions of all substituents.

Each technique validates the findings of the others, creating a self-consistent and authoritative structural assignment. This systematic, multi-faceted approach is fundamental to ensuring the scientific integrity of compound identification in research and development.

References

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]
  • Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
  • Emery Pharma.
  • Chemguide.
  • Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
  • Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]
  • Intertek.
  • University of Colorado Boulder.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Science Ready.
  • Saarland University.
  • ResearchGate.
  • ResearchGate.
  • Oregon State University.
  • Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term. [Link]
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]
  • Wiley Analytical Science. Structure Elucidation in Organic Chemistry - 2016. [Link]
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
  • PubMed. Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. [Link]
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • ResearchGate. FTIR spectrum of (a)
  • Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]
  • Indonesian Journal of Science & Technology.
  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
  • YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]
  • Abraham Entertainment. NMR Spectroscopy: A Guide For Beginners. [Link]
  • ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]
  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

Sources

The Latent Power Within: A Technical Guide to the Biological Activity of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Acetamido-3-(4-nitrophenyl)propanoic acid scaffold, while not extensively studied for its intrinsic biological activity, serves as a foundational structure for a diverse range of derivatives exhibiting significant pharmacological potential. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of these derivatives, with a primary focus on their promising anticancer and antimicrobial properties. By exploring the structure-activity relationships, this document provides a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics. Through detailed experimental protocols, data-driven analyses, and visual representations of molecular interactions and pathways, we aim to illuminate the therapeutic promise held within the chemical space of this compound derivatives.

Introduction: The Unexplored Core and Its Promising Offspring

Arylpropionic acid derivatives, in a broader context, are a well-established class of compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects.[1] This foundational knowledge provides a strong rationale for the exploration of derivatives of this compound as a source of novel therapeutic candidates.

Anticancer Activity: A Tale of Targeted Inhibition

Recent studies have highlighted the potent anticancer properties of derivatives of this compound, particularly those incorporating a thiazole ring. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to standard chemotherapeutic agents.[2][3]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on their chemical structure. Key findings from structure-activity relationship studies indicate that:

  • The Presence of a Thiazole Moiety: The incorporation of a thiazole ring is a critical determinant of anticancer activity.[2]

  • Substitutions on the Phenyl Ring: Modifications on the phenyl ring of the thiazole moiety can significantly influence potency.

  • The Oxime Functional Group: The introduction of a hydroxyimino (-C=NOH) group has been shown to dramatically enhance antiproliferative activity.[3]

Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

In silico molecular docking studies have provided valuable insights into the potential mechanism of action of the most potent anticancer derivatives. These studies suggest a dual-targeting mechanism involving the inhibition of two key proteins in cancer progression: Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2][3]

  • SIRT2 Inhibition: SIRT2 is a deacetylase enzyme that is implicated in tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis.

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive uncontrolled cell proliferation. Inhibition of EGFR is a validated strategy in cancer therapy.

The ability of these compounds to potentially target both SIRT2 and EGFR simultaneously presents an exciting therapeutic strategy to overcome drug resistance and enhance anticancer efficacy.[3]

SIRT2_EGFR_Inhibition_Pathway Derivative Derivative SIRT2 SIRT2 Derivative->SIRT2 Inhibits EGFR EGFR Derivative->EGFR Inhibits Cell_Cycle_Progression Cell_Cycle_Progression SIRT2->Cell_Cycle_Progression Apoptosis Apoptosis SIRT2->Apoptosis Proliferation Proliferation EGFR->Proliferation EGFR->Apoptosis

Caption: Proposed mechanism of action of anticancer derivatives.

Quantitative Data on Anticancer Activity

The antiproliferative activity of key derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Derivative 21 A549 (Lung)5.42[3]
Derivative 22 A549 (Lung)2.47[3]
Cisplatin A549 (Lung)>10[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound, particularly those with a 3-((4-hydroxyphenyl)amino)propanoic acid backbone, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.[4][5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial properties of these derivatives are also closely linked to their chemical structures:

  • Hydrazone Linkage: The presence of a hydrazone moiety is often associated with potent antimicrobial activity.

  • Heterocyclic Substituents: The incorporation of heterocyclic rings, such as thiophene and furan, can enhance the spectrum and potency of antimicrobial effects.[4]

  • Nitro Group: The presence of a nitro group on an aromatic ring can contribute to antibacterial activity.[5]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Derivative with Phenyl substituent S. aureus16[5]
Derivative with 4-NO2 Phenyl substituent S. aureus16[5]
Derivative with 4-NO2 Phenyl substituent E. coli32[5]
Derivative with Nitro thiophene Gram-positive & Gram-negative bacteriaPotent Activity[4]
Derivative with Nitro furan Gram-positive & Gram-negative bacteriaPotent Activity[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microorganism A->B C Incubate for 18-24h B->C D Visually or Spectrophotometrically Assess Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of Key Derivatives

The synthesis of biologically active derivatives of this compound often involves multi-step reaction sequences. Below are generalized synthetic schemes for the key classes of derivatives discussed.

Synthesis of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives

The synthesis of these anticancer derivatives typically involves the Hantzsch thiazole synthesis followed by further modifications.[3]

Anticancer_Derivative_Synthesis Thiourea_Derivative Thiourea_Derivative Thiazole_Core Thiazole_Core Thiourea_Derivative->Thiazole_Core Hantzsch Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole_Core Further_Modifications Further_Modifications Thiazole_Core->Further_Modifications Esterification, Oximation, etc. Final_Product Final_Product Further_Modifications->Final_Product

Caption: General synthetic scheme for anticancer derivatives.

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of these antimicrobial derivatives often starts with the reaction of 4-aminophenol with an acrylic acid derivative, followed by the formation of hydrazides and subsequent condensation with various aldehydes to form hydrazones.[4][5]

Antimicrobial_Derivative_Synthesis 4-Aminophenol 4-Aminophenol Propanoic_Acid_Intermediate Propanoic_Acid_Intermediate 4-Aminophenol->Propanoic_Acid_Intermediate Acrylic_Acid_Derivative Acrylic_Acid_Derivative Acrylic_Acid_Derivative->Propanoic_Acid_Intermediate Hydrazide_Formation Hydrazide_Formation Propanoic_Acid_Intermediate->Hydrazide_Formation Hydrazone_Product Hydrazone_Product Hydrazide_Formation->Hydrazone_Product Condensation Aldehyde Aldehyde Aldehyde->Hydrazone_Product

Caption: General synthetic scheme for antimicrobial derivatives.

Future Directions and Conclusion

The derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationships established thus far provide a solid foundation for the rational design of more potent and selective compounds.

Future research in this area should focus on:

  • Elucidation of the Biological Activity of the Core Molecule: A thorough investigation into the intrinsic biological properties of this compound is warranted to understand its contribution to the activity of its derivatives.

  • In-depth Mechanistic Studies: Further experimental validation of the proposed mechanisms of action, including enzymatic assays and cellular pathway analysis, is crucial.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo animal models to evaluate their therapeutic efficacy and toxicological profiles.

  • Expansion of the Chemical Space: The synthesis and evaluation of new derivatives with diverse chemical modifications will continue to be a key driver of discovery in this area.

References

  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. [Link]
  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 12(2), 193. [Link]
  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed, 37242133. [Link]
  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Kaunas University of Technology ePubl. [Link]
  • Grybaitė, B., et al. (2023). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]
  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]
  • Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881-S893. [Link]
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Kaunas University of Technology ePubl. [Link]
  • Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid. Stenutz. [Link]
  • Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Semantic Scholar. [https://www.semanticscholar.org/paper/Identification-of-3-%5B(4-Acetylphenyl)(4-Phenylthiazol-Grybaitė-Sapijanskaitė-Banevič/0f9e1b2a7d8c4e5e8f9b9a8c7d6e5f4a3b2c1d0e]([Link]
  • Zhang, Y., et al. (2023).
  • Zhang, Y., et al. (2023). Progress on 3-Nitropropionic Acid Derivatives.

Sources

An In-depth Technical Guide to 3-Acetamido-3-(4-nitrophenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a derivative of β-alanine containing a nitro-substituted aromatic ring. While direct literature on this specific compound is sparse, this document consolidates information on its synthesis via a plausible, referenced route, its predicted physicochemical and spectroscopic properties based on analogous structures, and its potential applications in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in exploring the properties and potential of this and related molecules.

Introduction: A Molecule of Interest

This compound (CAS No. 100061-23-2) is a fascinating molecule that combines the structural features of a β-amino acid with a nitroaromatic moiety. The presence of the 4-nitrophenyl group, a well-known electron-withdrawing substituent, significantly influences the electronic properties of the molecule. The acetamido group, on the other hand, can participate in hydrogen bonding and may modulate the compound's solubility and biological interactions. The propanoic acid backbone provides a handle for further chemical modifications, making it an interesting scaffold for the development of novel compounds.

Derivatives of aryl propanoic acids are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Furthermore, nitro-containing compounds are utilized in various applications, from explosives to pharmaceuticals, where the nitro group can act as a key pharmacophore or be a precursor to an amino group through reduction. This technical guide will delve into the synthesis, characterization, and potential utility of this specific molecule.

Synthesis of this compound

A likely synthetic pathway to this compound involves a two-step process: first, the synthesis of the precursor 3-amino-3-(4-nitrophenyl)propanoic acid, followed by its N-acetylation.

Step 1: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic acid

The precursor, 3-amino-3-(4-nitrophenyl)propanoic acid, can be synthesized via a reaction between p-nitrobenzaldehyde and malonic acid in the presence of ammonium acetate.

Experimental Protocol: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.

  • Reflux: Heat the reaction mixture to reflux for 1.5 to 2 hours, or until the evolution of carbon dioxide gas ceases.

  • Isolation of Product: Upon completion of the reaction, a precipitate will form. Cool the mixture and filter the solid product.

  • Purification: Wash the collected precipitate sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product at 80-100°C for 8-10 hours to obtain 3-amino-3-(4-nitrophenyl)propanoic acid.

Step 2: N-Acetylation of 3-Amino-3-(4-nitrophenyl)propanoic acid

The final step is the acetylation of the amino group of the precursor. A standard method for the acetylation of amino acids involves the use of acetic anhydride.

Experimental Protocol: N-Acetylation to Yield this compound

  • Dissolution: Suspend 3-amino-3-(4-nitrophenyl)propanoic acid (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or acetone.

  • Acylation: Cool the suspension in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise while maintaining the temperature at 0-5°C. Simultaneously, add a base, such as a saturated sodium bicarbonate solution, to maintain a slightly alkaline pH.

  • Reaction Monitoring: Stir the reaction mixture vigorously at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow p_nitrobenzaldehyde p-Nitrobenzaldehyde reaction1 Reaction 1: Reflux in 1-Butanol p_nitrobenzaldehyde->reaction1 malonic_acid Malonic Acid malonic_acid->reaction1 ammonium_acetate Ammonium Acetate ammonium_acetate->reaction1 amino_acid 3-Amino-3-(4-nitrophenyl) propanoic acid reaction1->amino_acid reaction2 Reaction 2: N-Acetylation amino_acid->reaction2 acetic_anhydride Acetic Anhydride acetic_anhydride->reaction2 base Base (e.g., NaHCO3) base->reaction2 final_product 3-Acetamido-3-(4-nitrophenyl) propanoic acid reaction2->final_product

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Profile

Physicochemical Properties
PropertyValueSource
CAS Number 100061-23-2Commercial Suppliers[1]
Molecular Formula C₁₁H₁₂N₂O₅Calculated
Molecular Weight 252.22 g/mol Calculated
Appearance Expected to be a solidAnalogy
Solubility Likely soluble in polar organic solventsAnalogy
Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These are predictions based on the known spectra of N-acetyl-β-alanine, 3-(4-nitrophenyl)propanoic acid, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, δ in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~1.9s3H-C(O)CH₃Typical for an acetyl methyl group.
~2.6-2.8m2H-CH₂-COOHDiastereotopic protons adjacent to a chiral center and a carboxylic acid.
~5.2-5.4m1H-CH(NHAc)-Methine proton deshielded by the adjacent nitrogen and aromatic ring.
~7.6d2HAr-H (ortho to -CH)Aromatic protons ortho to the propanoic acid chain.
~8.2d2HAr-H (ortho to -NO₂)Aromatic protons ortho to the nitro group, strongly deshielded.
~8.5d1H-NH-Amide proton, likely broadened.
~12.5br s1H-COOHCarboxylic acid proton, typically broad and downfield.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, δ in ppm)

Chemical Shift (ppm)AssignmentRationale
~22-C(O)CH₃Acetyl methyl carbon.
~38-CH₂-COOHMethylene carbon.
~50-CH(NHAc)-Methine carbon.
~124Ar-C (ortho to -NO₂)Aromatic carbons ortho to the nitro group.
~128Ar-C (ortho to -CH)Aromatic carbons ortho to the propanoic acid chain.
~147Ar-C (ipso to -NO₂)Aromatic carbon attached to the nitro group.
~150Ar-C (ipso to -CH)Aromatic carbon attached to the propanoic acid chain.
~169-C(O)CH₃Acetyl carbonyl carbon.
~172-COOHCarboxylic acid carbonyl carbon.

Table 3: Predicted IR Spectroscopy Data (cm⁻¹)

Wavenumber (cm⁻¹)Functional GroupDescription
~3300N-HAmide N-H stretch
~3000-2500O-HCarboxylic acid O-H stretch (broad)
~1710C=OCarboxylic acid C=O stretch
~1650C=OAmide I band
~1550N-HAmide II band
~1520, ~1350N-OAsymmetric and symmetric NO₂ stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
252[M]⁺• (Molecular Ion)
235[M - OH]⁺
207[M - COOH]⁺
193[M - CH₂COOH]⁺
150[C₇H₆NO₂]⁺
43[CH₃CO]⁺

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

  • Antimicrobial Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. The core propanoic acid scaffold of the title compound could be similarly explored for antimicrobial properties.

  • Anticancer Agents: Certain propanoic acid derivatives have been investigated as anticancer candidates. For instance, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown cytotoxic effects against cancer cell lines. The nitroaromatic moiety in the target compound could also contribute to biological activity, as many nitro-containing compounds exhibit anticancer properties.

  • Enzyme Inhibitors: The β-amino acid structure can mimic natural amino acids, suggesting potential as an enzyme inhibitor. For example, related compounds have been explored as inhibitors of retinoic acid 4-hydroxylase (CYP26A1).

  • Precursor for Other Molecules: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes this compound a potentially valuable intermediate for the synthesis of a library of more complex molecules with diverse biological activities. The carboxylic acid and amide functionalities also offer sites for further chemical modification.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential. Although detailed characterization is lacking in the current scientific literature, this guide has outlined a plausible synthetic route and predicted its key spectroscopic features. The structural analogy to other biologically active propanoic acid derivatives suggests that this compound could serve as a valuable scaffold in medicinal chemistry.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, would be a logical next step. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents or valuable chemical probes.

References

Sources

discovery and history of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Implied History of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Introduction

This compound is a specialized chemical compound that belongs to the class of β-amino acids. While not as ubiquitous in nature as their α-amino acid counterparts, β-amino acids are of significant interest to researchers in medicinal chemistry and drug development due to their unique structural properties and increased metabolic stability.[1] The presence of a 4-nitrophenyl group suggests its potential use as a synthetic intermediate or a scaffold for creating more complex molecules, leveraging the nitro group's electron-withdrawing properties and its ability to be chemically transformed into other functional groups, such as amines.

This guide provides a comprehensive overview of the plausible synthetic routes for this compound, grounded in established organic chemistry principles. While a specific, named discovery of this particular molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader historical development of β-amino acid synthesis and the chemistry of nitroaromatic compounds.

Historical Context: The Rise of β-Amino Acids

The study of amino acids began in the early 19th century with the discovery of asparagine in 1806.[2] However, the focus for over a century remained primarily on the proteinogenic α-amino acids. The exploration of β-amino acids and their derivatives gained momentum in the latter half of the 20th century as chemists and biochemists recognized their potential in creating novel peptides (β-peptides) with enhanced stability against enzymatic degradation.[3] Seminal work in the 1990s by researchers like Dieter Seebach and Samuel Gellman propelled the field forward, demonstrating the unique secondary structures and therapeutic potential of β-peptides.[3]

The synthesis of unnatural β-amino acids, including those with aryl substituents, has been a key area of research, with various methods being developed, such as modifications of the Arndt-Eistert synthesis and the Mannich reaction.[3][4] The development of one-pot syntheses for 3-amino-3-arylpropanoic acids has further facilitated the exploration of this class of compounds.[5]

Plausible Synthetic Pathways

Given the structure of this compound, two primary retrosynthetic approaches can be envisioned. The first involves the synthesis of the β-amino acid backbone followed by functionalization of the phenyl ring. The second, and more likely, approach involves starting with a commercially available nitroaromatic compound and building the propanoic acid side chain.

Pathway 1: Nitration of a Phenylpropanoic Acid Precursor

This pathway begins with a commercially available phenyl-substituted β-amino acid, which is then nitrated.

Experimental Protocol:

  • Acetylation of 3-Amino-3-phenylpropanoic acid:

    • Dissolve 3-amino-3-phenylpropanoic acid in a suitable solvent, such as a mixture of dioxane and water.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride with vigorous stirring.

    • Maintain the temperature and continue stirring for 2-3 hours.

    • Allow the reaction to warm to room temperature and stir overnight.

    • The product, 3-acetamido-3-phenylpropanoic acid, can be isolated by acidification and filtration or extraction.

  • Nitration of 3-Acetamido-3-phenylpropanoic acid:

    • Carefully add 3-acetamido-3-phenylpropanoic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature (typically below 0 °C).[6]

    • The ratio of the acids and the reaction temperature must be strictly controlled to favor the formation of the para-nitro isomer and minimize side reactions.

    • After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

    • The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.

    • The precipitate is filtered, washed with cold water until neutral, and then purified by recrystallization.

Causality Behind Experimental Choices:

  • Acetylation First: The amino group of the starting material is acetylated to protect it from the harsh, oxidizing conditions of the nitration reaction. The acetamido group is an ortho, para-director, which favors the formation of the desired 4-nitro isomer.

  • Low-Temperature Nitration: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of unwanted byproducts.[6]

Diagram of Pathway 1:

G 3-Amino-3-phenylpropanoic acid 3-Amino-3-phenylpropanoic acid 3-Acetamido-3-phenylpropanoic acid 3-Acetamido-3-phenylpropanoic acid 3-Amino-3-phenylpropanoic acid->3-Acetamido-3-phenylpropanoic acid Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->3-Acetamido-3-phenylpropanoic acid This compound This compound 3-Acetamido-3-phenylpropanoic acid->this compound Nitration H2SO4/HNO3 H2SO4/HNO3 H2SO4/HNO3->this compound

Caption: Synthetic pathway involving nitration of a precursor.

Pathway 2: Three-Component Condensation Reaction

This more direct and efficient approach involves a one-pot synthesis starting from 4-nitrobenzaldehyde.

Experimental Protocol:

  • One-Pot Reaction:

    • In a reaction vessel, combine 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, such as ethanol or acetic acid.[5]

    • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • During the reaction, an intermediate is formed which then undergoes in-situ acetylation.

    • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The resulting residue is then treated with acetic anhydride to ensure complete acetylation of the amino group.

    • The final product is isolated by pouring the reaction mixture into water, followed by filtration and purification by recrystallization.

Causality Behind Experimental Choices:

  • One-Pot Synthesis: This method is highly efficient as it combines multiple reaction steps into a single procedure, saving time, reagents, and reducing waste.[5]

  • Ammonium Acetate: Serves as the source of the amino group in the formation of the β-amino acid.

  • Malonic Acid: Provides the two-carbon unit that extends the aldehyde to form the propanoic acid backbone.

Diagram of Pathway 2:

G cluster_0 One-Pot Reaction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Intermediate Intermediate 4-Nitrobenzaldehyde->Intermediate Malonic Acid Malonic Acid Malonic Acid->Intermediate Ammonium Acetate Ammonium Acetate Ammonium Acetate->Intermediate This compound This compound Intermediate->this compound Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound

Caption: One-pot synthesis from 4-nitrobenzaldehyde.

Physicochemical Properties and Data Summary

The following table summarizes the key physicochemical properties of this compound and its immediate precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₁H₁₂N₂O₅252.22100061-23-2
3-Acetamido-3-phenylpropanoic acidC₁₁H₁₃NO₃207.2340638-98-0[7]
4-NitrobenzaldehydeC₇H₅NO₃151.12555-16-8
Malonic AcidC₃H₄O₄104.06141-82-2

Conclusion

The are best understood within the context of the broader advancements in the synthesis of β-amino acids and their derivatives. While a singular "discovery" event is not apparent, the logical and established synthetic pathways presented in this guide provide a robust framework for its preparation in a laboratory setting. The compound's structure, featuring a β-amino acid backbone and a versatile nitroaromatic moiety, makes it a valuable building block for further chemical exploration and potential applications in drug discovery and materials science. The methodologies described herein are based on well-understood and reliable chemical transformations, ensuring a high degree of trustworthiness and reproducibility for researchers in the field.

References

  • Beta-peptide. In: Wikipedia. Accessed January 8, 2026. [Link]
  • Biosynthesis of natural products containing β-amino acids. PubMed. Accessed January 8, 2026. [Link]
  • Study on the synthesis of L-4-nitrophenylalanine.
  • Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 8, 2026. [Link]
  • Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 8, 2026. [Link]
  • Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug.
  • 4-nitrophenyl N-acetylphenylalaninate. LookChem. Accessed January 8, 2026. [Link]
  • Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Wiley Online Library. Accessed January 8, 2026. [Link]
  • Amino acid. In: Wikipedia. Accessed January 8, 2026. [Link]
  • Synthesis of β-amino acid derivatives a, Selected examples of β-amino...
  • Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. Accessed January 8, 2026. [Link]
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Accessed January 8, 2026. [Link]
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Accessed January 8, 2026. [Link]
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. Accessed January 8, 2026. [Link]
  • Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. PubMed. Accessed January 8, 2026. [Link]
  • Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. PubMed Central. Accessed January 8, 2026. [Link]
  • Synthesis of the O-4-(nitrophenyl)urethane derivatives of amino acids.
  • 4-Nitro-3-phenyl-L-alanine. PubChem. Accessed January 8, 2026. [Link]
  • Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PubMed Central. Accessed January 8, 2026. [Link]
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Process for the preparation of alpha nitro-ketones and carboxylic acids.
  • 3-Acetamido-3-phenylpropanoic acid. PubChem. Accessed January 8, 2026. [Link]compound/3480882)

Sources

Unveiling the Therapeutic Potential of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a compound of interest with currently uncharacterized biological activity. Recognizing the therapeutic precedent of its core structural motifs—the nitrophenyl and N-acetylated amino acid moieties—this document outlines a systematic, multi-phase strategy for identifying and validating its potential therapeutic targets. We will delve into a robust workflow encompassing in silico prediction, multi-pronged phenotypic screening, and state-of-the-art target deconvolution and validation methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the early stages of drug discovery for novel chemical entities.

Introduction: Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of modern medicine. This compound presents an intriguing starting point for a drug discovery campaign due to the established bioactivities of its constituent chemical features. The nitrophenyl group is a known pharmacophore present in a variety of bioactive molecules, contributing to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its electron-withdrawing nature can be pivotal for molecular interactions with biological targets.[1] Concurrently, derivatives of N-acetyl-β-phenylalanine have demonstrated antimicrobial and anti-inflammatory activities.[4][5][6]

This convergence of functionalities within a single molecule warrants a thorough investigation into its potential therapeutic applications. This guide, therefore, serves as a strategic roadmap for elucidating the bioactivity and mechanism of action of this compound, beginning with broad phenotypic screening and culminating in precise target identification and validation.

Pre-Screening: In Silico Target Prediction

Before embarking on extensive laboratory-based screening, a preliminary in silico analysis can provide valuable, hypothesis-generating insights into the potential biological targets of this compound. Computational tools can predict potential protein-ligand interactions by comparing the compound's structure to databases of known bioactive molecules.[7][8]

Methodology:

A variety of computational methods can be employed for target prediction:

  • Chemical Similarity Searching: This method is based on the principle that structurally similar compounds often share biological targets.[7] The 3D structure of this compound would be used to query chemogenomic databases like ChEMBL.[7]

  • Pharmacophore-Based Screening: This approach identifies the essential 3D arrangement of chemical features of the molecule responsible for its biological activity and uses this "pharmacophore" to search for proteins with complementary binding sites.[9]

  • Reverse Docking: In this approach, the compound is computationally "docked" against a library of known protein structures to predict potential binding partners.[9]

These in silico methods offer a cost-effective and rapid way to generate an initial list of putative targets, which can help to prioritize and refine the subsequent experimental screening strategy.[8]

Phase 1: High-Throughput Phenotypic Screening

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cell or organism's observable characteristics, or phenotype, without a priori knowledge of the specific molecular target.[10][11] This unbiased approach is particularly valuable for novel compounds where the mechanism of action is unknown.[11]

Based on the known activities of its structural analogs, a three-pronged screening strategy is proposed to assess the anti-inflammatory, anticancer, and antimicrobial potential of this compound.

Anti-Inflammatory Screening

Chronic inflammation is a key driver of numerous diseases. A cell-based phenotypic screen can identify compounds that modulate inflammatory responses.[12][13]

Experimental Protocol:

  • Cell Culture: Utilize a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

  • Inflammatory Stimulus: Induce an inflammatory response using an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[13][]

  • Compound Treatment: Treat the stimulated cells with a range of concentrations of this compound.

  • Phenotypic Readout: Measure the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.[]

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound for each cytokine.

Anticancer Screening

Phenotypic screens are a mainstay of oncology drug discovery, with assays typically measuring effects on cell proliferation, viability, or apoptosis.[15][16]

Experimental Protocol:

  • Cell Panel: Screen the compound against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Cell Viability/Proliferation Assay: Treat the cells with the compound for 48-72 hours and assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).[]

  • Apoptosis Assay: For promising hits, further investigate the mechanism of cell death using assays that measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining.[]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[17]

Experimental Protocol:

  • Microbial Strains: Test the compound against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound by serially diluting it in a 96-well plate containing microbial growth medium and inoculating with the test organism.[18][19] The MIC is the lowest concentration that inhibits visible growth.

  • Agar Diffusion Assay: For a qualitative assessment, a disk diffusion assay can be performed where a paper disk impregnated with the compound is placed on an agar plate inoculated with the microbe. The size of the zone of inhibition around the disk indicates the compound's activity.[18][20]

Phase 2: Target Deconvolution

Should the phenotypic screening reveal a consistent and potent biological effect, the next critical step is target deconvolution —the process of identifying the specific molecular target(s) responsible for the observed phenotype.[21][22] This is a crucial phase that bridges the gap between a "hit" compound and a lead candidate with a defined mechanism of action.[21]

A multi-pronged approach to target deconvolution is recommended, as no single method is universally applicable.[23]

Affinity-Based Methods

These techniques rely on the physical interaction between the compound and its target protein.[22][24]

Experimental Protocol: Affinity Chromatography

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with a cell lysate from the relevant cell line.

  • Washing and Elution: Wash away non-specifically bound proteins. Elute the specifically bound proteins, often by using a competing soluble form of the compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[22]

Label-Free Methods

These methods detect the interaction between a compound and its target without the need for chemical modification of the compound.[22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to a protein often increases its thermal stability.

  • Methodology:

    • Treat intact cells or cell lysates with the compound.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate the soluble (un-denatured) proteins from the precipitated (denatured) proteins.

    • Quantify the amount of a specific protein in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Genetic and Genomic Approaches

These methods identify targets by observing how genetic perturbations affect the cellular response to the compound.

Experimental Protocol: CRISPR/Cas9-Based Screening

  • Library Transduction: Introduce a genome-wide CRISPR library (targeting every gene with a specific guide RNA) into the target cells.

  • Compound Treatment: Treat the cell population with a sub-lethal concentration of this compound.

  • Selection and Sequencing: Identify genes whose knockout confers resistance or sensitivity to the compound by sequencing the guide RNAs that are enriched or depleted in the surviving cell population.

Target_Deconvolution_Workflow cluster_Phase1 Phase 1: Phenotypic Screening Phenotypic Hit Phenotypic Hit Affinity Chromatography Affinity Chromatography Phenotypic Hit->Affinity Chromatography CETSA CETSA Phenotypic Hit->CETSA CRISPR Screen CRISPR Screen Phenotypic Hit->CRISPR Screen

Phase 3: Target Validation

Once a list of putative targets has been generated, it is essential to validate that they are indeed responsible for the observed phenotype.[25][26] Target validation involves a series of experiments to confirm the engagement of the compound with the target and to demonstrate that modulation of the target recapitulates the compound's effect.[27]

Target Engagement Assays

These assays confirm the direct binding of the compound to the putative target in a cellular context.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Create a cell line that expresses the putative target protein as a fusion with NanoLuc® luciferase.

  • Compound and Tracer Treatment: Treat the cells with the compound and a fluorescent tracer that is known to bind to the target.

  • BRET Measurement: If the compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.

  • Data Analysis: The degree of BRET reduction is proportional to the compound's affinity for the target.

Target Modulation Experiments

These experiments aim to show that altering the expression or activity of the putative target produces the same phenotype as treatment with the compound.

Experimental Protocol: RNA Interference (RNAi) or CRISPR-mediated Knockdown/Knockout

  • Gene Silencing: Use siRNA or shRNA to specifically knockdown the expression of the putative target gene. Alternatively, use CRISPR/Cas9 to create a knockout cell line.

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., cytokine production, cell viability) on the knockdown/knockout cells.

  • Comparison: If silencing the target gene produces the same effect as treating the cells with this compound, this provides strong evidence that the compound acts through this target.

Target_Validation_Workflow cluster_Deconvolution Target Deconvolution Putative Targets Putative Targets Target Engagement Target Engagement Putative Targets->Target Engagement Target Modulation Target Modulation Putative Targets->Target Modulation

Conclusion and Future Directions

The systematic approach outlined in this guide provides a clear and scientifically rigorous path for the preclinical investigation of this compound. By integrating in silico prediction, unbiased phenotypic screening, and robust target deconvolution and validation methodologies, researchers can efficiently and effectively elucidate the therapeutic potential of this and other novel chemical entities.

The successful identification and validation of a therapeutic target for this compound would open the door for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic to address unmet medical needs. This structured approach, grounded in established scientific principles, maximizes the probability of success in the challenging yet rewarding field of drug discovery.

References

  • Target deconvolution strategies in drug discovery.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • 5 Target Deconvolution Approaches in Drug Discovery.Technology Networks. [Link]
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database.
  • Target Deconvolution | Drug Discovery | CRO services.Oncodesign Services. [Link]
  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • Clinically-oriented phenotypic screening of the cancer cell phenotype.Drug Target Review. [Link]
  • Antimicrobial Efficacy Screening.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery.Technology Networks. [Link]
  • In Silico Target Prediction.
  • Phenotypic screening using large‑scale genomic libraries to identify drug targets for the treatment of cancer (Review).
  • Antimicrobial Assays: Comparison of Conventional and Fluorescence-Based Methods.Purdue e-Pubs. [Link]
  • Recent Advances in In Silico Target Fishing.MDPI. [Link]
  • Antimicrobial Assays.Linnaeus Bioscience. [Link]
  • Target Deconvolution in the Post-genomic Era.Pharma Focus Asia. [Link]
  • Target deconvolution techniques in modern phenotypic profiling.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Multi-Omics Target Validation: Building an Effective Drug Discovery Pipeline.Pluto Bio. [Link]
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • Phenotypic screening in cancer drug discovery - past, present and future.PubMed. [Link]
  • Phenotypic Screening Services | CRO services.Oncodesign Services. [Link]
  • Phenotypic screening for inflammasome modulators: A powerful example of a high content phenotypic screening approach where there are complex biological systems.
  • Phenotypic Screening of Prospective Analgesics Among FDA-Approved Compounds using an iPSC-Based Model of Acute and Chronic Inflamm
  • AI Driven Target Identification Workflow in Drug Discovery.Productivity Link AI. [Link]
  • Phenotypic Screening of Prospective Analgesics Among FDA‐Approved Compounds using an iPSC‐Based Model of Acute and Chronic Inflammatory Nociception.
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods.
  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies.ChemRxiv. [Link]
  • Drug Discovery Workflow - Wh
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Molecular Target Validation in preclinical drug discovery.European Pharmaceutical Review. [Link]
  • A workflow for drug discovery: from target identification to drug approval.
  • (PDF) N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).
  • Antimicrobial activity of N-acetyl-phenylalanine produced from Streptomyces sp. G91353 | Request PDF.
  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA).MDPI. [Link]
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
  • The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer.

Sources

An In-Depth Technical Guide to the Solubility of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. While specific quantitative solubility data for this compound is not extensively available in published literature, this document synthesizes theoretical principles, data from structurally analogous molecules, and detailed experimental protocols to empower researchers in drug discovery and development. We will explore the molecular characteristics influencing solubility, predict its behavior in various solvent systems, and provide actionable methodologies for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a drug to be effective, it must first be in a dissolved state to be absorbed and reach its biological target. Poor solubility can lead to low bioavailability, erratic dosing responses, and ultimately, the failure of an otherwise promising drug candidate. This compound, a compound of interest in medicinal chemistry, possesses a unique combination of functional groups that present a nuanced solubility profile. Understanding and quantifying its solubility is a foundational step in its preclinical development.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key functional groups that dictate its interaction with different solvents:

  • Carboxylic Acid (-COOH): This acidic group can donate a proton, forming a carboxylate anion (-COO⁻). This ionization dramatically increases solubility in aqueous solutions, particularly at neutral to alkaline pH. The carboxylic acid group can also act as a hydrogen bond donor and acceptor.

  • Acetamido (-NHCOCH₃): The amide group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This group generally enhances aqueous solubility compared to a simple amino group.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. While it contributes to the overall polarity of the molecule, its impact on aqueous solubility can be complex and is often less significant than ionizable or hydrogen-bonding groups.

  • Phenyl Ring: The aromatic ring is nonpolar and contributes to the hydrophobic character of the molecule, which tends to decrease solubility in polar solvents like water.

The interplay of these functional groups suggests that this compound will exhibit pH-dependent solubility in aqueous media and will likely be soluble in polar organic solvents.

Predicted Solubility Profile

Based on the structural analysis and general principles of solubility ("like dissolves like"), we can predict the solubility behavior of this compound in a range of common laboratory solvents. It is crucial to note that these are predictions and must be confirmed by experimental validation.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic WaterpH-dependent; low at acidic pH, higher at neutral to alkaline pHThe carboxylic acid will be deprotonated at higher pH, forming a more soluble salt. The polar acetamido and nitro groups also contribute to some degree of water solubility.
Methanol, EthanolSoluble to Highly SolubleThese polar protic solvents can effectively solvate the carboxylic acid, acetamido, and nitro groups through hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a strong hydrogen bond acceptor and can effectively solvate the entire molecule.
AcetoneModerately SolubleAcetone is a polar aprotic solvent that can interact with the polar functional groups, but its solvating power is generally less than DMSO or alcohols.
Nonpolar Hexane, TolueneInsoluble to Sparingly SolubleThe large, nonpolar hydrocarbon portion of these solvents cannot effectively solvate the polar functional groups of the molecule.
Intermediate Polarity Ethyl AcetateSparingly to Moderately SolubleEthyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, leading to intermediate solubility.

Experimental Determination of Solubility

Accurate determination of solubility is an empirical process. The following section details standard protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

A rapid assessment of solubility can be performed to classify the compound's behavior in various solvents.

Protocol:

  • Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

  • Observation & Agitation: Vigorously agitate the mixture for 1-2 minutes. A vortex mixer is recommended.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

    • Insoluble: The solid does not appear to dissolve.

This process should be repeated for a range of solvents to build a qualitative solubility profile.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

  • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of this compound.

  • pH: As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly dependent on the pH. In acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate, forming the more soluble carboxylate salt.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the compound will be used in processes at various temperatures.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is crucial to characterize the solid form being used for solubility studies.

  • Purity: Impurities can either increase or decrease the apparent solubility of a compound.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound for professionals in the pharmaceutical sciences. While specific experimental data is limited, the theoretical predictions and detailed experimental protocols outlined herein offer a robust framework for researchers to determine this critical parameter. Accurate solubility data is indispensable for the rational design of formulations, the interpretation of biological assay results, and the overall advancement of this compound through the drug development pipeline. Future work should focus on the experimental determination of the solubility of this compound in a variety of pharmaceutically relevant solvents and buffer systems, as well as a thorough investigation of its pKa and solid-state properties.

References

  • Determining the solubility behavior of an unknown in water, 5% sodium hydroxide solution, 5% sodium bicarbonate solution, 5% hydrochloric acid solution, and cold concentrated sulfuric acid will yield three kinds of information. First, the presence of a functional group is often indicated. For instance, because hydrocarbons are insoluble in water, the mere fact that an unknown is partially soluble in water indicates that a polar functional group is present.[1]
  • A generalization which is very useful in predicting solubility behavior is the widely used rule, "Like dissolves like." This rule is most commonly applied to polar and nonpolar compounds. According to this rule, a polar solvent will dissolve polar (or ionic) compounds and a nonpolar solvent will dissolve nonpolar compounds.[2]
  • Understanding solubility is essential for anyone working in chemistry, whether you're a student, a researcher, or simply curious about the topic. We will cover the main factors that influence solubility, including temperature, polarity, pressure, and molecular size.[3]
  • The solubility characteristics of an organic compound can provide experimental evidence for the presence (or absence) of several important organic functional groups.[4]
  • The functional group in an organic compound is the part of the molecule that undergoes a structural change during a chemical reaction.

3-Acetamido-3-(4-nitrophenyl)propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic compound with a structure suggesting potential biological activity. In the absence of direct empirical data, this guide synthesizes information from structurally related molecules to propose a plausible, albeit hypothetical, mechanism of action. We postulate a multi-faceted mechanism centered on the bioactivation of the 4-nitrophenyl group, potentially leading to redox cycling and the generation of cytotoxic reactive nitrogen species. This action may be complemented by the propanoic acid moiety, which could facilitate interactions with various metabolic enzymes. This document provides a theoretical framework and detailed experimental protocols to investigate these hypotheses, aiming to stimulate and guide future research into the therapeutic potential of this and similar compounds.

Introduction

The landscape of drug discovery is continually evolving, with novel chemical entities being synthesized and evaluated for therapeutic potential. This compound is one such molecule that, based on its structural motifs, presents an interesting case for investigation. It combines a nitroaromatic ring, an acetamido group, and a propanoic acid backbone, all of which are found in various biologically active compounds.

To date, the specific mechanism of action of this compound remains unelucidated in peer-reviewed literature. This guide, therefore, takes a foundational approach. By dissecting the molecule into its key functional components, we can draw parallels with known pharmacophores and formulate a scientifically grounded, testable hypothesis regarding its biological activity. The primary objective of this whitepaper is to provide a comprehensive theoretical framework and a practical experimental roadmap for researchers to explore the mechanism of action of this intriguing compound.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is presented below.

Chemical Structure:

A thorough understanding of its physicochemical properties is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted ValueSource
Molecular FormulaC11H12N2O5-
Molecular Weight252.23 g/mol -
XLogP30.9[1]
Hydrogen Bond Donor Count2-
Hydrogen Bond Acceptor Count5-
Rotatable Bond Count4-

These properties suggest that the molecule has reasonable water solubility and the potential to cross biological membranes.

Proposed Mechanism of Action (A Hypothetical Framework)

We propose a multi-pronged mechanism of action for this compound, primarily driven by the chemical reactivity of the 4-nitrophenyl group and modulated by the propanoic acid and acetamido moieties.

The Central Role of the 4-Nitrophenyl Group: Bioactivation and Redox Cycling

The nitroaromatic functional group is a well-known pharmacophore that can undergo intracellular reduction to produce cytotoxic species.[2][3] This process, often catalyzed by nitroreductase enzymes, is a key feature in the mechanism of action of several antimicrobial and anticancer agents.[2]

We hypothesize that this compound undergoes a similar bioactivation pathway.

Hypothesized Bioactivation Pathway:

  • Enzymatic Reduction: The nitro group is reduced by cellular nitroreductases (e.g., NTRs) to a nitroso intermediate, and subsequently to a hydroxylamino derivative.[2]

  • Generation of Reactive Species: The hydroxylamino species is unstable and can lead to the formation of a highly reactive nitrenium ion. This ion can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity.

  • Redox Cycling and Oxidative Stress: The nitro radical anion, an intermediate in the reduction process, can react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals. This redox cycling can lead to a state of oxidative stress, further contributing to cellular damage.

G compound This compound (R-NO2) nitro_radical Nitro Radical Anion (R-NO2•−) compound->nitro_radical Nitroreductases nitro_radical->compound O2 nitroso Nitroso Intermediate (R-NO) nitro_radical->nitroso superoxide Superoxide (O2•−) nitro_radical->superoxide O2 hydroxylamino Hydroxylamino Derivative (R-NHOH) nitroso->hydroxylamino nitrenium Nitrenium Ion (R-NH+) hydroxylamino->nitrenium adducts Macromolecular Adducts (DNA, Proteins) nitrenium->adducts cytotoxicity Cytotoxicity adducts->cytotoxicity oxidative_stress Oxidative Stress superoxide->oxidative_stress oxidative_stress->cytotoxicity

The Propanoic Acid Moiety: A Handle for Enzyme Recognition

The propanoic acid backbone is a common feature in many endogenous molecules and drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) of the arylpropionic acid class.[4] This suggests that the propanoic acid portion of this compound could serve as a recognition motif for various enzymes.

  • Potential Inhibition of Metabolic Enzymes: The parent compound of a related class of molecules, 3-nitropropionic acid (3-NPA), is a known irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[5][6][7][8] While this compound has a different substitution pattern, the possibility of it or its metabolites interacting with succinate dehydrogenase or other metabolic enzymes should be considered.

  • Interaction with Cyclooxygenases (COX): Given its structural similarity to arylpropionic acids, there is a potential for this molecule to interact with COX-1 and COX-2 enzymes, which could impart anti-inflammatory properties.[9]

The Influence of the Acetamido Group

The acetamido group likely influences the molecule's overall physicochemical properties, such as its solubility and stability. It may also play a role in its interaction with biological targets by providing an additional hydrogen bond donor and acceptor.

Experimental Approaches to Validate the Proposed Mechanism

The following experimental protocols are designed to systematically test the key aspects of our hypothesized mechanism of action.

In Vitro Cytotoxicity and Mechanistic Assays

Objective: To determine the cytotoxic potential of the compound and investigate the role of nitroreductase-mediated activation and oxidative stress.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) and a non-cancerous control cell line (e.g., Vero) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Assess cell viability using a standard MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line at each time point.

Experimental Protocol: Nitroreductase Activity Assay

  • Cell Line Selection: Utilize cell lines with known differences in nitroreductase expression.

  • Nitroreductase Inhibition: Pre-treat cells with a known nitroreductase inhibitor (e.g., dicoumarol) for 1-2 hours before adding this compound.

  • Cytotoxicity Assessment: Perform a cell viability assay as described above. A rightward shift in the IC50 curve in the presence of the inhibitor would suggest nitroreductase-dependent activation.

Experimental Protocol: Reactive Oxygen Species (ROS) Measurement

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for various time points (e.g., 1, 3, 6, 12 hours).

  • ROS Detection: Use a fluorescent probe such as DCFDA to detect intracellular ROS levels by flow cytometry or fluorescence microscopy.

  • Antioxidant Co-treatment: In a parallel experiment, co-treat cells with an antioxidant like N-acetylcysteine (NAC) to determine if it can rescue the cytotoxic effects of the compound.

Enzyme Inhibition Assays

Objective: To assess the inhibitory potential of the compound against succinate dehydrogenase and cyclooxygenase enzymes.

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

  • Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver or cultured cells).

  • Enzyme Assay: Measure SDH activity spectrophotometrically by monitoring the reduction of an artificial electron acceptor (e.g., DCPIP) in the presence of succinate.

  • Inhibition Studies: Perform the assay in the presence of varying concentrations of this compound to determine its IC50 for SDH inhibition.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme Source: Use commercially available purified COX-1 and COX-2 enzymes.

  • Enzyme Assay: Measure enzyme activity using a colorimetric or fluorescent COX inhibitor screening assay kit.

  • Inhibition Studies: Determine the IC50 of the compound for both COX-1 and COX-2 to assess its inhibitory potency and selectivity.

Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This is a generalized procedure and may require optimization.

G start 4-Nitrobenzaldehyde intermediate1 4-Nitrocinnamic Acid start->intermediate1 Step 1 step1 Malonic Acid, Piperidine (Knoevenagel Condensation) intermediate2 3-Amino-3-(4-nitrophenyl)propanoic Acid intermediate1->intermediate2 Step 2 step2 Ammonia (Michael Addition) final_product This compound intermediate2->final_product Step 3 step3 Acetic Anhydride

Step-by-Step Protocol:

  • Synthesis of 4-Nitrocinnamic Acid:

    • In a round-bottom flask, combine 4-nitrobenzaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine.

    • Heat the mixture under reflux for several hours.

    • Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to obtain pure 4-nitrocinnamic acid.

  • Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic Acid:

    • Dissolve 4-nitrocinnamic acid in aqueous ammonia.

    • Heat the solution in a sealed vessel for several hours.

    • Cool the reaction mixture and acidify with acetic acid to precipitate the amino acid.

    • Filter and wash with cold water and ethanol.

  • Synthesis of this compound:

    • Suspend 3-amino-3-(4-nitrophenyl)propanoic acid in a mixture of water and acetic anhydride.

    • Stir the mixture vigorously at room temperature for several hours.

    • The product should precipitate out of the solution.

    • Filter the solid, wash with water, and dry to yield the final product.

Conclusion and Future Directions

This technical guide has presented a detailed, albeit hypothetical, mechanism of action for this compound based on the known biological activities of its structural components. The proposed mechanism involves nitroreductase-mediated bioactivation leading to cytotoxicity and potential interactions with metabolic enzymes. The experimental protocols provided offer a clear path for validating these hypotheses.

Future research should focus on:

  • Confirmation of the Proposed Mechanism: The outlined in vitro experiments are the essential first steps.

  • In Vivo Efficacy Studies: If in vitro activity is confirmed, studies in animal models of cancer or inflammation would be the next logical step.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in optimizing the potency and selectivity of this chemical scaffold.

The exploration of this compound and related compounds could lead to the discovery of novel therapeutic agents.

References

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI.
  • Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids. (n.d.). Frontiers in Pharmacology.
  • Progress on 3-Nitropropionic Acid Derivatives. (n.d.). MDPI.
  • Progress on 3-Nitropropionic Acid Derivatives. (n.d.). PubMed Central.
  • (PDF) Progress on 3-Nitropropionic Acid Derivatives. (n.d.). ResearchGate.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI.
  • Progress on 3-Nitropropionic Acid Derivatives. (n.d.). PubMed.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). MDPI.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (n.d.). ResearchGate.
  • 3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (n.d.). Semantic Scholar.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). PubMed.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. (n.d.). Semantic Scholar.
  • 3-Acetamido-3-phenylpropanoic acid. (n.d.). PubChem.
  • 3-(4-nitrophenyl)propanoic acid. (n.d.). ChemSynthesis.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). PubMed Central.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (n.d.). MDPI.
  • 3-[(4-Nitrophenyl)carbamothioylamino]propanoic acid. (n.d.). PubChem.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral characteristics. The insights provided herein are derived from the analysis of its structural motifs and comparison with data from analogous compounds.

Molecular Structure and its Spectroscopic Implications

The structure of this compound incorporates several key functional groups that will give rise to distinct signals in its various spectra. Understanding these structural features is paramount to interpreting the spectroscopic data.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

The key structural features include:

  • Aromatic Ring: A para-substituted benzene ring will show characteristic signals in the aromatic region of the NMR spectrum and specific absorption bands in the IR spectrum.

  • Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) will significantly influence the electronic environment of the aromatic ring, causing a downfield shift of the aromatic protons in the NMR spectrum. It also has very strong, characteristic IR absorption bands.

  • Amide Group: The acetamido group (-NHCOCH₃) contains a carbonyl group and an N-H bond, both of which are IR active. The amide proton and the methyl protons will give distinct signals in the NMR spectrum.

  • Carboxylic Acid: The propanoic acid moiety contains a carboxylic acid group (-COOH), which has a highly characteristic, broad O-H stretch in the IR spectrum and a deshielded proton signal in the NMR spectrum.

  • Chiral Center: The carbon atom bonded to the acetamido group, the nitrophenyl group, and the propanoic acid backbone (C3) is a chiral center. This can lead to diastereotopic protons in the adjacent methylene group, potentially resulting in a more complex splitting pattern in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR data for a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (e.g., -COOH and -NH). DMSO-d₆ is often a good choice for carboxylic acids and amides as it allows for the observation of these exchangeable protons.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in the definitive assignment of all signals.

Workflow for NMR Data Acquisition and Analysis

cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Sample Preparation (in deuterated solvent) B Instrument Setup (High-Field NMR) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition C->D F Chemical Shift Analysis C->F G Integration Analysis C->G H Splitting Pattern (Multiplicity) Analysis C->H E 2D NMR (COSY, HSQC) (Optional) D->E D->F E->F Confirm Correlations I Structural Elucidation F->I G->I H->I

Caption: A typical workflow for acquiring and analyzing NMR data.

Predicted ¹H NMR Spectra
Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet1HHighly deshielded and exchangeable with D₂O.
Amide (-NH)8.0 - 9.0Doublet1HCoupled to the adjacent methine proton.
Aromatic (Ha)8.1 - 8.3Doublet2HProtons ortho to the -NO₂ group.
Aromatic (Hb)7.5 - 7.7Doublet2HProtons meta to the -NO₂ group.
Methine (-CH)5.2 - 5.6Multiplet1HCoupled to the amide proton and the methylene protons.
Methylene (-CH₂)2.7 - 3.1Multiplet2HDiastereotopic protons, may show complex splitting.
Acetyl Methyl (-CH₃)1.9 - 2.2Singlet3HCharacteristic singlet for an acetamido group.
Predicted ¹³C NMR Spectra
Carbon(s) Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-C=O)OH170 - 175Characteristic downfield signal for a carboxylic acid carbonyl.
Amide (-C=O)NH168 - 172Carbonyl of the acetamido group.
Aromatic (C-NO₂)145 - 150Quaternary carbon attached to the nitro group.
Aromatic (C-CH)142 - 147Quaternary carbon attached to the chiral center.
Aromatic (CH, ortho to -NO₂)128 - 132Aromatic carbons ortho to the nitro group.
Aromatic (CH, meta to -NO₂)122 - 126Aromatic carbons meta to the nitro group.
Methine (-CH)50 - 55Chiral carbon.
Methylene (-CH₂)35 - 40Methylene carbon of the propanoic acid chain.
Acetyl Methyl (-CH₃)20 - 25Methyl carbon of the acetamido group.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Data Acquisition: The sample is placed in an FTIR (Fourier Transform Infrared) spectrometer, and the spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Background Subtraction: A background spectrum (of the empty sample holder or pure KBr pellet) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
Carboxylic Acid O-H Stretch2500 - 3300Broad, StrongA very characteristic broad absorption due to hydrogen bonding.
Amide N-H Stretch3250 - 3350MediumA relatively sharp peak.
Aromatic C-H Stretch3000 - 3100MediumAbsorption just above 3000 cm⁻¹.
Aliphatic C-H Stretch2850 - 3000MediumAbsorptions from the methylene and methyl groups.
Carboxylic Acid C=O Stretch1700 - 1725StrongCarbonyl stretch of the carboxylic acid.
Amide C=O Stretch (Amide I)1640 - 1680StrongCarbonyl stretch of the amide.
Amide N-H Bend (Amide II)1510 - 1570MediumN-H bending coupled with C-N stretching.
Nitro N-O Asymmetric Stretch1500 - 1550StrongA very strong and characteristic absorption.
Nitro N-O Symmetric Stretch1330 - 1370StrongAnother strong and characteristic absorption for the nitro group.
Aromatic C=C Bending1450 - 1600Medium-WeakMultiple bands in this region are characteristic of the aromatic ring.
C-N Stretch1200 - 1350MediumC-N stretching of the amide and the bond to the aromatic ring.
C-O Stretch1210 - 1320StrongC-O stretching of the carboxylic acid.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol for MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that can produce an intact molecular ion. It can be run in either positive or negative ion mode.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed.

Predicted Mass Spectrum

The molecular weight of this compound (C₁₁H₁₂N₂O₅) is 252.23 g/mol .

  • Positive Ion Mode (ESI+): The molecular ion peak would be observed as [M+H]⁺ at m/z 253.

  • Negative Ion Mode (ESI-): The molecular ion peak would be observed as [M-H]⁻ at m/z 251.

Predicted Fragmentation Pattern

Predicted ESI-MS/MS Fragmentation of this compound

M [M+H]+ m/z 253 F1 Loss of H2O m/z 235 M->F1 - H2O F2 Loss of COOH m/z 208 M->F2 - HCOOH F3 Loss of CH3COOH m/z 193 M->F3 - CH3COOH F5 [4-nitrophenyl] cation m/z 122 F2->F5 - CH2CHNH2 F4 [4-nitrophenyl]ethenamine ion m/z 165 F3->F4 - CO

Caption: A plausible fragmentation pathway in positive ion mode ESI-MS.

Key expected fragment ions include:

m/z Proposed Fragment Notes
235[M+H - H₂O]⁺Loss of water from the carboxylic acid.
208[M+H - HCOOH]⁺Loss of formic acid.
193[M+H - CH₃COOH]⁺Loss of acetic acid.
165[C₈H₉N₂O₂]⁺Ion resulting from the cleavage of the C-C bond adjacent to the chiral center.
122[C₆H₄NO₂]⁺The 4-nitrophenyl cation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted data, based on fundamental principles and comparison with related structures, offers a robust framework for researchers working with this compound to interpret their own experimental results. The detailed protocols and expected spectral features outlined herein should serve as a valuable resource for the synthesis, characterization, and application of this and structurally similar molecules. It is always recommended to confirm these predictions with experimentally acquired data for unambiguous structural confirmation.

References

At the time of this writing, direct and comprehensive public spectroscopic data for this compound is limited. The predictions and interpretations in this guide are based on established spectroscopic principles as found in standard organic chemistry and spectroscopy textbooks, and by analogy to data for related compounds found in chemical databases. For general spectroscopic principles and data for related compounds, the following resources are recommended:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. ([Link])
  • NIST Chemistry WebBook: Provides chemical and physical property data for a wide range of compounds. ([Link])
  • Spectral Database for Organic Compounds (SDBS)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Technical Guide to Investigating the Metabolic Stability of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo exposure.[1][2] This technical guide provides a comprehensive framework for the investigation of the metabolic stability of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. We will delve into the scientific rationale behind experimental design, present detailed, field-proven protocols for in vitro assessment, and outline the analytical methodologies required for robust quantification. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the metabolic fate of novel chemical entities bearing similar structural motifs, including acetamido, nitroaromatic, and carboxylic acid functionalities.

Introduction: The "Why" of Metabolic Stability

In drug discovery, a pharmacologically potent compound is of little therapeutic value if it is metabolized too rapidly by the body, failing to achieve or maintain sufficient concentration at its target site.[1] Conversely, a compound that is too stable may accumulate, leading to potential toxicity.[1] Therefore, early assessment of metabolic stability is not merely a screening step but a crucial component of lead optimization.

The primary site of drug metabolism is the liver, which is equipped with a vast arsenal of enzymes designed to convert foreign compounds (xenobiotics) into more water-soluble, readily excretable forms.[3] This process is broadly divided into two phases:

  • Phase I Metabolism: Involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. Cytochrome P450 (CYP) enzymes are the most prominent family of enzymes involved in these reactions.[4][5]

  • Phase II Metabolism: Involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate, or glutathione.[6][7] This further increases water solubility and facilitates elimination.[8]

This guide will systematically address how to approach the metabolic stability of this compound, a compound with functional groups susceptible to both Phase I and Phase II metabolic pathways.

The Subject Molecule: this compound

Understanding the structure of the target compound is paramount to predicting its metabolic fate.

Structure:

  • Aromatic Nitro Group (-NO₂): This group is a well-known substrate for nitroreductases, a Phase I reaction that can lead to the formation of amino metabolites.

  • Acetamido Group (-NHCOCH₃): This amide linkage can undergo hydrolysis (Phase I) to yield an amine and acetic acid. The nitrogen can also be a site for other enzymatic transformations.

  • Carboxylic Acid Group (-COOH): This is a prime site for Phase II conjugation, particularly glucuronidation, which is a major clearance pathway for many drugs.[7]

  • Chiral Center: The carbon atom attached to the acetamido and nitrophenyl groups is a chiral center, which may lead to stereoselective metabolism.

Table 1: Predicted Physicochemical and ADME Properties
PropertyPredicted Value/CharacteristicRationale / Implication for Metabolism
Molecular Weight~254.22 g/mol Within the range for good oral bioavailability (Lipinski's Rule of 5).
pKa~4.0 (Carboxylic Acid)The compound will be ionized at physiological pH, potentially influencing membrane permeability and interaction with metabolizing enzymes.
LogP~1.5 - 2.0 (Calculated)Moderate lipophilicity suggests it can cross cell membranes to access intracellular metabolizing enzymes like CYPs.
Key Metabolic SitesNitro, Amide, Carboxylic AcidSusceptible to reduction, hydrolysis, and conjugation reactions, respectively.

Strategic Approach to In Vitro Stability Assessment

The goal of in vitro studies is to measure the rate of disappearance of the parent compound when incubated with a preparation of metabolically active enzymes.[2] This allows for the calculation of intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug.[1][9] Our strategy will employ a tiered approach, starting with a simple, high-throughput system and progressing to a more physiologically relevant one.

Logical Flow of Metabolic Stability Investigation

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: In Vitro Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation Compound Synthesize/Acquire this compound LCMS_Dev Develop & Validate LC-MS/MS Method Microsomes Tier 1: Liver Microsome Stability Assay (Phase I Focus) LCMS_Dev->Microsomes Validated Assay Ready Hepatocytes Tier 2: Hepatocyte Stability Assay (Phase I & II) Microsomes->Hepatocytes If stable, or to investigate Phase II Quantify Quantify Parent Compound Disappearance Over Time Microsomes->Quantify Generate Samples Hepatocytes->Quantify Generate Samples Calculate Calculate t½ and Intrinsic Clearance (CLint) Quantify->Calculate Profile Optional: Metabolite Identification Calculate->Profile Inform MetID Search Report Report & Decision Making Calculate->Report Profile->Report

Caption: Tiered workflow for metabolic stability assessment.

Predicted Metabolic Pathways

Based on the functional groups present, we can hypothesize the primary metabolic transformations. This predictive map guides our experimental design and later efforts in metabolite identification.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 Amino Metabolite (Nitro Reduction) Parent->M1 Nitroreductases M2 Hydrolyzed Metabolite (Amide Hydrolysis) Parent->M2 Amidases M3 Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->M3 CYP450s M4 Glucuronide Conjugate (on Carboxylic Acid) Parent->M4 UGTs M5 Glucuronide Conjugate (on Hydroxylated Metabolite) M3->M5 UGTs

Caption: Predicted metabolic pathways for the target compound.

Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Precision and accuracy are paramount.

Analytical Method: LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying drugs and metabolites in biological matrices.[9] Its high sensitivity allows for the use of low substrate concentrations (ideally below the enzyme Kₘ), and its selectivity minimizes interference from the matrix components.

Protocol:

  • System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is a good starting point.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Develop a gradient to elute the compound with a sharp peak shape in a reasonable runtime (e.g., 2-5 minutes).

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI), testing both positive and negative modes to determine which provides a better signal for the parent compound.

    • MRM Transitions: Optimize the precursor ion (Q1) to product ion (Q3) transition (Multiple Reaction Monitoring - MRM) for both the test compound and an internal standard. This provides specificity and quantitative accuracy.

Table 2: Example LC-MS/MS Parameters (Hypothetical)
ParameterSetting
ColumnC18, 50 x 2.1 mm, 1.8 µm
Flow Rate0.4 mL/min
Injection Volume5 µL
Ionization ModeESI Negative
Q1 (Precursor Ion)m/z 253.2
Q3 (Product Ion)m/z 151.1 (corresponding to loss of the acetamidopropanoic acid side chain)
Internal StandardA structurally similar but non-interfering compound (e.g., a stable isotope-labeled version or a close analog).
Tier 1: Human Liver Microsomal (HLM) Stability Assay

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I CYP enzymes.[2][3] This assay is a rapid, cost-effective first-line screen for metabolic liability, primarily due to oxidative metabolism.[3]

Protocol:

  • Reagents:

    • Test Compound Stock: 10 mM in DMSO.

    • Pooled Human Liver Microsomes (HLM): Commercially available.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺). This is the critical cofactor for CYP activity.

    • Phosphate Buffer (0.1 M, pH 7.4).

    • Stop Solution: Acetonitrile containing an internal standard.

  • Incubation Preparation (on ice):

    • Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to the HLM mix to a final concentration of 1 µM. Rationale: This low concentration is less likely to saturate the enzymes, leading to more kinetically relevant data.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiating the Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is T=0.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a portion of the reaction mixture into the Stop Solution. Critical Step: The ratio of Stop Solution to sample should be at least 3:1 to ensure complete protein precipitation and enzyme quenching.

  • Controls:

    • No NADPH Control: Incubate the compound with microsomes without the NADPH regenerating system. A significant decrease in compound here indicates non-CYP-mediated degradation or instability.

    • No Microsome Control: Incubate the compound in buffer with NADPH but without microsomes. A decrease here indicates chemical instability.

  • Sample Processing:

    • Vortex the stopped samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Tier 2: Cryopreserved Hepatocyte Stability Assay

Rationale: Intact hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and their associated cofactors in a more physiologically relevant environment.[3][9] This assay is considered the "gold standard" for in vitro metabolism studies.[2][3]

Protocol:

  • Reagents:

    • Cryopreserved Human Hepatocytes: Commercially available.

    • Hepatocyte Incubation Medium (e.g., Williams' Medium E).

  • Cell Viability Check: Upon thawing, assess hepatocyte viability (e.g., via Trypan Blue exclusion). Viability should be >80%.

  • Incubation:

    • Resuspend the viable hepatocytes in pre-warmed medium to a final density of 1 million cells/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Incubate in a shaking water bath or incubator at 37°C, 5% CO₂.

  • Time Points & Controls:

    • Follow the same time point and sample quenching procedure as the microsomal assay.

    • A "No Cell" control (compound in medium only) is sufficient to check for chemical stability.

  • Sample Processing: Identical to the microsomal assay.

Data Analysis and Interpretation

The primary output from the LC-MS/MS is the peak area of the parent compound at each time point.

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area at Tₓ / Peak Area at T₀) * 100

  • Determine Half-Life (t₁/₂):

    • Plot the natural logarithm (ln) of the Percent Remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • t₁/₂ = -0.693 / slope

  • Calculate Intrinsic Clearance (CLint):

    • The in vitro CLint is calculated using the half-life and the incubation conditions.

    CLint (µL/min/mg protein for microsomes) = (0.693 / t₁/₂) * (1 / [Protein Concentration])

    CLint (µL/min/million cells for hepatocytes) = (0.693 / t₁/₂) * (1 / [Cell Density])

Table 3: Example Data and Calculations (Microsomal Assay)
Time (min)Peak Area% Remainingln(% Remaining)
0500,0001004.61
5410,000824.41
15275,000554.01
30150,000303.40
4582,50016.52.80
6045,00092.20
Slope (k) -0.041 min⁻¹
t₁/₂ 16.9 min
CLint 82.0 µL/min/mg protein

Interpretation: A half-life of <30 minutes in human liver microsomes or hepatocytes often flags a compound as having high intrinsic clearance, potentially leading to poor oral bioavailability in vivo. This data is critical for making decisions in a drug discovery project, such as whether to deprioritize the compound or to initiate medicinal chemistry efforts to block the sites of metabolic liability. This aligns with guidance from regulatory bodies like the FDA and EMA, which emphasize understanding a drug's metabolic pathways early in development.[10][11][12]

Conclusion

The systematic investigation of the metabolic stability of this compound, as outlined in this guide, provides a robust and scientifically sound pathway to understanding its likely pharmacokinetic fate. By employing a tiered in vitro strategy from liver microsomes to hepatocytes, and utilizing the precision of LC-MS/MS analysis, researchers can generate critical data on intrinsic clearance. This information is foundational for predicting in vivo behavior, guiding further development, and ultimately contributing to the design of safer and more effective medicines.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL:[Link]
  • Title: In Vitro Metabolic Stability Source: Cre
  • Title: Metabolic Stability Services Source: Eurofins Discovery URL:[Link]
  • Title: Metabolic Stability Source: Frontage Labor
  • Title: Pharmacokinetics and Drug Interactions Source: MDPI URL:[Link]
  • Title: Guideline on the investigation of drug interactions Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Drug metabolism Phase II reaction Source: Slideshare URL:[Link]
  • Source: U.S.
  • Title: Phase I and Phase II metabolism Source: Fiveable URL:[Link]
  • Title: Phase II (Conjugation) Reactions Source: University of Kerbala URL:[Link]
  • Title: Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation Source: Longdom Publishing URL:[Link]
  • Title: Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review Source: MDPI URL:[Link]
  • Title: Biochemistry, Cytochrome P450 Source: NCBI Bookshelf URL:[Link]

Sources

A Strategic Approach to the Preliminary In Vitro Screening of 3-Acetamido-3-(4-nitrophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for Novel Compound Evaluation

In the landscape of modern drug discovery, the journey from a newly synthesized molecule to a viable therapeutic candidate is both arduous and resource-intensive. The preliminary in vitro screening phase represents a critical juncture, where early, data-driven decisions can significantly de-risk a project and illuminate the path forward. This guide outlines a comprehensive and logically tiered strategy for the initial biological evaluation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a novel chemical entity. While no prior biological data for this specific compound is publicly available, its structural motifs, particularly the acetamido and nitrophenyl groups, share similarities with compounds exhibiting known bioactivities, including anticancer and antimicrobial properties.[1][2][3][4][5]

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke screening cascade designed to efficiently probe the compound's potential therapeutic value. As a self-validating system, each stage of the proposed workflow is designed to provide clear, actionable insights that will guide subsequent, more resource-intensive investigations. Our approach is grounded in established principles of pharmacology and toxicology, ensuring scientific integrity at every step.

Foundational Assessment: Cytotoxicity as a Primary Endpoint

Before exploring any specific therapeutic potential, it is paramount to establish the general cytotoxicity profile of this compound. This foundational step is crucial for several reasons: it identifies a therapeutic window, flags compounds that are broadly toxic, and informs the concentration ranges for subsequent, more specific assays.[6][7][8] A compound that indiscriminately kills all cells at low concentrations is unlikely to be a viable therapeutic agent.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[2] It is a widely accepted, cost-effective, and high-throughput compatible method for initial cytotoxicity screening.[9][10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Line Selection:

    • A non-cancerous cell line (e.g., Vero or HEK293) to assess general toxicity.

    • A panel of human cancer cell lines representing different tissue origins (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) to identify potential anti-proliferative activity.[3][11]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity Profile
Cell LineTissue OriginIC₅₀ (µM)
VeroKidney (non-cancerous)To be determined
A549Lung CarcinomaTo be determined
MCF-7Breast AdenocarcinomaTo be determined
HCT116Colorectal CarcinomaTo be determined

Tier 1 Screening: Probing for Primary Biological Activity

Based on the structural alerts within this compound and the known activities of related compounds, a logical next step is to screen for potential antimicrobial and anticancer activities in parallel. This broad-based approach maximizes the chances of identifying a "hit".

Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[12][13][14] A preliminary screen against a panel of clinically relevant bacteria and fungi is a cost-effective way to assess this potential.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Pathogen Panel:

    • Gram-positive bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA), Enterococcus faecalis.[5]

    • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii.[4]

    • Fungi: Candida albicans, Candida auris.[5]

  • Assay Setup: In a 96-well plate, perform a serial dilution of the test compound in the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a positive control (no compound), a negative control (no inoculum), and a known antibiotic/antifungal as a reference standard (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates under conditions optimal for the growth of the specific pathogen.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity
PathogenStrain TypeMIC (µg/mL)
S. aureusGram-positiveTo be determined
E. coliGram-negativeTo be determined
K. pneumoniaeGram-negativeTo be determined
A. baumanniiGram-negativeTo be determined
C. albicansFungalTo be determined
C. aurisFungalTo be determined
Targeted Anticancer Screening: Enzyme Inhibition Assays

Many successful anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell growth and survival.[15][16] Given that derivatives of similar scaffolds have been investigated as inhibitors of enzymes like SIRT2 and EGFR, it is logical to explore this possibility.[1][11] An initial screen against a panel of relevant enzymes can provide valuable mechanistic clues.

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Kinase Assay)
  • Enzyme Selection: A panel of kinases commonly implicated in cancer (e.g., EGFR, VEGFR, PI3K) would be a rational starting point.

  • Assay Principle: These assays typically measure the consumption of a substrate or the formation of a product. Fluorescence-based readouts are common due to their sensitivity and suitability for high-throughput screening.[16]

  • Reaction Mixture: In a microplate, combine the purified enzyme, its specific substrate, necessary co-factors (like ATP for kinases), and the test compound at various concentrations.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding ATP) and incubate for a defined period at an optimal temperature.

  • Detection: Stop the reaction and measure the output signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a no-compound control. Determine the IC₅₀ value for the compound against each enzyme.

Data Presentation: Enzyme Inhibition Profile
Enzyme TargetEnzyme ClassIC₅₀ (µM)
EGFRTyrosine KinaseTo be determined
VEGFRTyrosine KinaseTo be determined
PI3KLipid KinaseTo be determined

The Screening Cascade: A Decision-Making Framework

The preliminary screening process should not be a disparate collection of assays but rather an integrated cascade that guides decision-making.[17][18]

Screening_Cascade cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Primary Activity Screen cluster_2 Phase 3: Hit Validation & Prioritization A Compound Synthesis & Purity Assessment B General Cytotoxicity Screen (e.g., MTT Assay on non-cancerous cells) A->B Initial Characterization C Antimicrobial Screen (MIC Determination) B->C If IC50 > desired threshold D Anticancer Screen (Cytotoxicity on Cancer Cell Lines) B->D If IC50 > desired threshold E Target-Based Screen (Enzyme Inhibition Assays) B->E If IC50 > desired threshold F Inactive (Deprioritize or Redesign) C->F High MIC values G Promising 'Hit' Identified (Proceed to secondary assays) C->G Low MIC values D->F High IC50 values D->G Low IC50 values E->F High IC50 values E->G Low IC50 values H Orthogonal Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) G->H Validate & Characterize

Caption: A decision-making workflow for the preliminary in vitro screening of a novel compound.

Conclusion and Future Directions

This guide provides a strategic framework for the initial in vitro evaluation of this compound. By front-loading the screening process with a foundational cytotoxicity assessment, we ensure that subsequent resources are focused on compounds with a plausible therapeutic window. The parallel screening for antimicrobial and anticancer activities maximizes the potential for identifying a valuable biological effect. The proposed experimental protocols are standard, robust, and amenable to a high-throughput format, ensuring efficiency and reliability.

A "hit" from this preliminary screen is not an endpoint but a starting point. Positive results would necessitate progression to secondary, more complex assays to validate the initial findings and elucidate the mechanism of action. This could include, for example, time-dependent inhibition studies, cell cycle analysis, or apoptosis assays. Ultimately, this structured, multi-tiered approach provides a scientifically rigorous and resource-efficient pathway to assess the therapeutic potential of novel chemical entities.

References

  • Vertex AI Search. Cytotoxicity Assays | Life Science Applications.
  • ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • ResearchGate. In vitro Screening Systems.
  • Biobide. What is an Inhibition Assay?.
  • NIH National Library of Medicine. A review for cell-based screening methods in drug discovery.
  • BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery.
  • YouTube. functional in vitro assays for drug discovery.
  • NIH National Library of Medicine. Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy.
  • NIH National Library of Medicine. Screening and identification of novel biologically active natural compounds.
  • Drug Target Review. High-throughput screening as a method for discovering new drugs.
  • Bentham Science. Screening Strategies to Identify New Antibiotics.
  • BioIVT. Enzyme Inhibition Studies.
  • PubMed Central. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae.
  • Wikipedia. Antimicrobial photodynamic therapy.
  • International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy.
  • KTU ePubl. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR.
  • ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library.
  • MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • PubMed. A preliminary study for the development and optimization by experimental design of an in vitro method for prediction of drug buccal absorption.
  • BenchChem. Application of 3-(4-Phenylphenyl)propanoic Acid Derivatives in Cancer Research.
  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • MDPI. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.
  • MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • ResearchGate. Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid.
  • NIH National Library of Medicine. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

Sources

The Crucial Role of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of pharmaceutical development, the journey from a simple starting material to a life-saving active pharmaceutical ingredient (API) is paved with a series of critical chemical transformations. Central to this process are the intermediate compounds, the unsung heroes that represent key milestones in a synthetic pathway. This technical guide delves into the core characteristics, synthesis, and application of one such pivotal intermediate: 3-Acetamido-3-(4-nitrophenyl)propanoic acid . With the CAS Number 100061-23-2, this molecule is a cornerstone in the synthesis of the broad-spectrum antibiotic, Chloramphenicol.[1] This guide will provide an in-depth exploration of its synthesis, characterization, and the chemical logic that underpins its utility, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process optimization and quality control. This compound is a multifaceted molecule, and its key characteristics are summarized below.

PropertyValueSource
CAS Number 100061-23-2N/A
Molecular Formula C₁₁H₁₂N₂O₅N/A
Molecular Weight 252.22 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSON/A
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrophenyl group, the methine proton adjacent to the acetamido and phenyl groups, the methylene protons of the propanoic acid backbone, and the methyl and amide protons of the acetamido group.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), and the aliphatic carbons of the propanoic acid backbone and the acetamido group.[5]

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the strong symmetric and asymmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).[6]

Synthesis Pathway: The Erlenmeyer-Plöchl Reaction and Subsequent Hydrolysis

The primary route for the synthesis of this compound involves a two-step process rooted in classical organic chemistry: the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by its hydrolysis.[1][7] This pathway is favored for its efficiency and the accessibility of the starting materials.

Step 1: Synthesis of 2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

The Erlenmeyer-Plöchl reaction is a condensation reaction between an N-acylglycine (in this case, N-acetylglycine) and an aldehyde (4-nitrobenzaldehyde) in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate.[1][7]

Reaction:

4-Nitrobenzaldehyde + N-Acetylglycine --(Acetic Anhydride, Sodium Acetate)--> 2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one + H₂O

The causality behind this choice of reagents lies in their specific functions. Acetic anhydride serves as both the solvent and the dehydrating agent, driving the reaction towards the formation of the cyclic azlactone. Sodium acetate acts as a base to deprotonate the α-carbon of N-acetylglycine, facilitating the initial aldol-type condensation with 4-nitrobenzaldehyde.

Erlenmeyer_Plochl cluster_reactants Reactants cluster_reagents Reagents cluster_product Intermediate 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Azlactone 2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one 4-Nitrobenzaldehyde->Azlactone N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone Acetic Anhydride Acetic Anhydride Acetic Anhydride->Azlactone Dehydrating Agent Sodium Acetate Sodium Acetate Sodium Acetate->Azlactone Base Hydrolysis cluster_reactant Intermediate cluster_reagents Reagents cluster_product Final Product Azlactone 2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one Final_Product This compound Azlactone->Final_Product H2O Water H2O->Final_Product Base/Acid Base or Acid Base/Acid->Final_Product Catalyst

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein describes a robust and efficient one-pot, three-component reaction utilizing 4-nitrobenzaldehyde, malonic acid, and ammonium acetate. This application note delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines safety precautions, and presents expected characterization data. The causality behind experimental choices is explained to ensure reproducibility and scalability. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Scientific Background

β-amino acids are crucial structural motifs found in a variety of biologically active molecules, including peptides, natural products, and pharmaceuticals. Unlike their α-amino acid counterparts, β-amino acids offer a more diverse range of conformational possibilities in peptide structures, making them attractive targets for the development of peptidomimetics with enhanced stability and novel biological functions. The title compound, this compound, incorporates both a β-amino acid backbone and a nitroaromatic moiety. The nitro group can serve as a versatile chemical handle for further functionalization, such as reduction to an amine, making this compound a strategic intermediate for combinatorial library synthesis.

The synthesis protocol described is a variation of the Rodionov reaction, which leverages a cascade sequence involving a Knoevenagel condensation followed by a conjugate addition of ammonia and subsequent acylation. This one-pot approach is advantageous due to its operational simplicity, atom economy, and the use of readily available starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds via a multi-step cascade reaction in a single pot. The overall transformation is depicted below:

Overall Reaction:

Mechanistic Pathway:

The reaction mechanism is believed to proceed through the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed (from acetate) condensation between 4-nitrobenzaldehyde and malonic acid. This step forms the α,β-unsaturated dicarboxylic acid intermediate, (E)-2-(4-nitrobenzylidene)malonic acid, with the elimination of water. The strong electron-withdrawing nature of the para-nitro group activates the aldehyde, facilitating this condensation.

  • Decarboxylation: The unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation under the heated reaction conditions to form 3-(4-nitrophenyl)acrylic acid (4-nitrocinnamic acid).

  • Aza-Michael Addition: Ammonium acetate serves as the source of ammonia. Ammonia acts as a nucleophile and undergoes a conjugate (Michael) addition to the electron-deficient β-carbon of the α,β-unsaturated acid. This step forms the β-amino acid intermediate, 3-amino-3-(4-nitrophenyl)propanoic acid.

  • In-situ Acetylation: The newly formed primary amine is then acetylated in the same reaction vessel. The acetic acid generated from the initial reagents and the reaction conditions facilitate the acetylation of the amino group by acetate, yielding the final product, this compound.

Experimental Protocol

Materials and Equipment

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
4-Nitrobenzaldehyde555-16-8151.1215.1 g (0.1 mol)>99%
Malonic Acid141-82-2104.0612.5 g (0.12 mol)>99%
Ammonium Acetate631-61-877.0815.4 g (0.2 mol)>98%
Glacial Acetic Acid64-19-760.05100 mLACS Grade
Ethanol64-17-546.07As needed for recrystallization95%
Deionized Water7732-18-518.02As needed

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 4-nitrobenzaldehyde (15.1 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Solvent Addition: Add 100 mL of glacial acetic acid to the flask. The acetic acid acts as both the solvent and a catalyst for the reaction.

  • Reaction Heating: Heat the mixture with stirring to reflux (approximately 118 °C). The use of reflux is critical to provide sufficient activation energy for the condensation and subsequent reactions. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. As the solution cools, the product will begin to precipitate. To maximize precipitation, the flask can be placed in an ice bath for an additional 30-60 minutes.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and any water-soluble impurities. Follow this with a wash of cold ethanol (20 mL) to aid in drying.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Purification by Recrystallization

The purity of the product is critical for subsequent applications. Recrystallization is an effective method for purifying solid organic compounds.[1]

  • Solvent Selection: A mixed solvent system of ethanol and water is suitable for the recrystallization of this compound.

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. This should be done on a hot plate with stirring.

  • Crystallization: Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined crystals and efficient purification.[1] Subsequently, place the flask in an ice bath to complete the crystallization process.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Chemical Handling:

    • 4-Nitrobenzaldehyde: Harmful if swallowed and may cause an allergic skin reaction. Avoid inhalation of dust.

    • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Malonic Acid: Causes serious eye irritation.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point ~210-214 °C (decomposes)
Molecular Formula C₁₁H₁₂N₂O₅
Molecular Weight 252.23 g/mol

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 12.4 (s, 1H, -COOH)

    • 8.55 (d, 1H, -NH)

    • 8.18 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂)

    • 7.60 (d, J = 8.8 Hz, 2H, Ar-H meta to NO₂)

    • 5.25 (m, 1H, -CH(NH)-)

    • 2.75 (d, 2H, -CH₂-COOH)

    • 1.85 (s, 3H, -COCH₃)

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): [2]

    • 172.0 (C=O, carboxylic acid)

    • 169.5 (C=O, amide)

    • 150.0 (Ar-C, C-NO₂)

    • 146.5 (Ar-C, C-CH)

    • 128.0 (Ar-CH)

    • 124.0 (Ar-CH)

    • 52.0 (-CH(NH)-)

    • 40.5 (-CH₂-COOH)

    • 22.5 (-COCH₃)

  • IR (KBr) ν (cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • 3280 (N-H stretch, amide)

    • 1710 (C=O stretch, carboxylic acid)

    • 1650 (C=O stretch, amide I)

    • 1550 (N-H bend, amide II)

    • 1520 & 1345 (asymmetric and symmetric NO₂ stretch)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization reagents 1. Add Reagents (4-Nitrobenzaldehyde, Malonic Acid, Ammonium Acetate) solvent 2. Add Solvent (Glacial Acetic Acid) reagents->solvent reflux 3. Heat to Reflux (4-6 hours) solvent->reflux Stirring cool 4. Cool to Precipitate reflux->cool Reaction Complete filter_wash 5. Filter & Wash (Water, Ethanol) cool->filter_wash dry 6. Dry Crude Product filter_wash->dry recrystallize 7. Recrystallize (Ethanol/Water) dry->recrystallize analysis 8. Analyze Final Product (MP, NMR, IR) recrystallize->analysis

Sources

Application Note: Quantitative Analysis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a compound of interest in pharmaceutical development and chemical synthesis. Three robust analytical methods are presented: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine, accurate quantification; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity analysis in complex matrices; and UV-Vis Spectrophotometry for rapid, high-concentration measurements. Each section includes a detailed discussion of the underlying scientific principles, step-by-step experimental protocols, and method validation parameters grounded in ICH guidelines to ensure data integrity and trustworthiness.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring reliable and validated methods for the quantification of this target analyte.

Introduction

This compound is a multifaceted organic molecule featuring a carboxylic acid group, an acetamido functional group, and a nitrophenyl chromophore. Its structural motifs are relevant in the synthesis of pharmaceutical intermediates and other specialty chemicals.[4] Accurate quantification is critical for various stages of development, including reaction monitoring, purity assessment, stability testing, and pharmacokinetic studies.

The selection of an appropriate analytical method depends on the specific requirements of the assay, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide explains the causality behind experimental choices for three distinct, yet complementary, analytical techniques to empower researchers to select and implement the most suitable method for their application.

Analyte Properties

A foundational understanding of the analyte's chemical and physical properties is essential for method development.

PropertyValueSource
IUPAC Name This compound-
CAS Number 100061-23-2[5]
Molecular Formula C₁₁H₁₂N₂O₅-
Molecular Weight 252.23 g/mol -
Key Features Carboxylic acid (pKa ~4-5), Nitrophenyl chromophore, Amide group[6]

Note: The properties are based on the chemical structure, with the pKa being an estimate typical for propanoic acids.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method is the workhorse for routine quantification due to its balance of specificity, precision, and accessibility. The separation is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The 4-nitrophenyl group within the molecule is a strong chromophore, allowing for sensitive detection using a UV-Vis detector.[7][8] The inclusion of an acid in the mobile phase, such as formic or trifluoroacetic acid, serves a critical purpose: it protonates the carboxylic acid moiety of the analyte, neutralizing its charge.[9] This uncharged form has a stronger interaction with the nonpolar C18 stationary phase, resulting in better retention, improved peak symmetry, and reproducible chromatographic performance.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • This compound analytical standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (LC grade).

  • Ultrapure water (18.2 MΩ·cm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the analytical standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions, e.g., 70:30 A:B) to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in a known volume of methanol or mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 275 nm (The nitrophenyl group has strong absorbance in this region; verify λmax with a DAD if available).

    • Run Time: 15 minutes

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.03070
12.07030
15.07030
Method Validation (per ICH Q2(R2) Guidelines)

A validated method provides documented evidence of its reliability for the intended purpose.[3][10]

ParameterAcceptance CriteriaTypical Result
Specificity The analyte peak is free from interference from matrix components or impurities. Peak purity index > 0.995.Pass
Linearity Correlation coefficient (R²) ≥ 0.999 over the specified range.R² = 0.9995
Range 1 - 100 µg/mLPass
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels.99.5% - 101.2%
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.≤ 1.5%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Workflow Diagram: HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing std_prep 1. Prepare Standard Stock (1 mg/mL in Methanol) cal_std 2. Create Calibration Curve (1-100 µg/mL) std_prep->cal_std hplc 4. Inject into HPLC System (C18 Column, Gradient Elution) cal_std->hplc sam_prep 3. Dissolve & Filter Sample sam_prep->hplc uv 5. Detect at 275 nm hplc->uv integ 6. Integrate Peak Area uv->integ quant 7. Quantify vs. Calibration Curve integ->quant report 8. Report Concentration quant->report

Caption: Workflow for quantification via HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS is the premier method for quantifying analytes at very low concentrations or in complex biological matrices like plasma or tissue homogenates.[11] Its power lies in its exceptional selectivity and sensitivity. After chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI). Given the acidic nature of the propanoic acid moiety, ESI in negative ion mode is highly efficient. The mass spectrometer first selects the deprotonated molecule (the precursor ion, [M-H]⁻). This precursor ion is then fragmented, and a specific, stable fragment ion (the product ion) is monitored. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating matrix interference and providing a very low limit of quantification.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • All reagents and materials from the HPLC-UV method, but with LC-MS grade solvents and additives.

  • Internal Standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

Procedure:

  • Mobile Phase and Standard Preparation:

    • Prepare as described in the HPLC-UV section, ensuring all solvents and additives are LC-MS grade. The use of non-volatile buffers like phosphate is strictly prohibited.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rcf for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm (for faster UPLC analysis)

    • Mobile Phase: Gradient elution (similar profile to HPLC but adjusted for a shorter column).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 450°C

    • MRM Transitions: The following transitions are proposed based on the analyte's structure and should be optimized on the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 251.2192.1-15
Rationale[M-H]⁻[M-H - CH₃CONH]⁻Loss of acetamido group
Analyte 251.2108.0-25
Rationale[M-H]⁻Fragment of nitrophenyl moiety
Method Validation Summary

The validation follows the same principles as HPLC-UV, but with a focus on matrix effects and typically much lower concentration ranges.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 ng/mLPass
Accuracy (% Recovery) 85.0% - 115.0%92.1% - 104.5%
Precision (% RSD) ≤ 15.0% (≤ 20.0% at LLOQ)≤ 8.5%
LLOQ S/N ≥ 10, with acceptable accuracy and precision0.1 ng/mL
Matrix Effect Monitored to ensure ionization is not suppressed or enhanced by the biological matrix.Within acceptable limits
Workflow Diagram: LC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample ppt 2. Add Acetonitrile + IS (Protein Precipitation) sample->ppt cent 3. Centrifuge ppt->cent supernatant 4. Collect Supernatant cent->supernatant lc 5. UPLC Separation (C18 Column) supernatant->lc ms 6. Ionize (ESI-) Select Precursor (m/z 251.2) lc->ms msms 7. Fragment & Detect Product (e.g., m/z 192.1) ms->msms integ 8. Integrate Peak Area Ratio (Analyte/IS) msms->integ quant 9. Quantify vs. Calibration Curve integ->quant report 10. Report Concentration quant->report

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Method 3: UV-Vis Spectrophotometry

Principle of the Method

This technique is a simple, rapid, and cost-effective method for quantifying the analyte in pure form or in simple mixtures where interfering substances do not absorb at the same wavelength. It operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The 4-nitrophenyl chromophore provides a distinct absorbance maximum (λmax) in the UV region, making this method viable.[12][13] It is particularly useful for analyzing bulk material or concentrated solutions where the high sensitivity of chromatographic methods is not required.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Reagents and standard as listed for the HPLC method.

Procedure:

  • Solvent Selection: Use a solvent that dissolves the analyte well and is transparent in the measurement range (e.g., Methanol or 0.1 M NaOH). Note that the λmax of nitrophenols can be pH-dependent; using a basic solution like 0.1 M NaOH can create the phenolate ion, shifting the λmax to around 400 nm and increasing molar absorptivity.[14]

  • Determine λmax:

    • Prepare a mid-range concentration solution of the analyte (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution from 200 nm to 500 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Prepare a stock solution as described in the HPLC method.

    • Create a series of calibration standards by diluting the stock with the chosen solvent.

    • Prepare the sample by dissolving it in the same solvent to a concentration expected to fall within the calibration range.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using a cuvette filled with the solvent blank.

    • Measure the absorbance of each calibration standard and the sample solution(s).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve using its measured absorbance.

Workflow Diagram: UV-Vis Spectrophotometry

G cluster_prep Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Processing lambda 1. Determine λmax cal_std 2. Prepare Calibration Standards lambda->cal_std measure 5. Measure Absorbance of Standards & Samples at λmax cal_std->measure sam_prep 3. Prepare Sample Solution sam_prep->measure blank 4. Measure Solvent Blank blank->measure curve 6. Plot Calibration Curve (Absorbance vs. Conc.) measure->curve calc 7. Calculate Sample Concentration curve->calc report 8. Report Result calc->report

Caption: Workflow for rapid UV-Vis spectrophotometric analysis.

Discussion and Method Selection

Choosing the right analytical method is a critical decision driven by the application's specific needs.

  • HPLC-UV is the most versatile method. It should be the default choice for quality control, purity analysis, and formulation assays where analyte concentrations are relatively high and the matrix is moderately complex. Its balance of performance and cost-effectiveness is ideal for most routine laboratories.

  • LC-MS/MS is the specialist's tool. It is indispensable when the highest sensitivity is required, such as in pharmacokinetic studies, metabolite identification, or trace impurity analysis. The initial instrument cost and complexity are higher, but the data quality for low-level quantification is unparalleled.

  • UV-Vis Spectrophotometry is the high-throughput screener. It is best suited for rapid, in-process checks, dissolution testing, or the analysis of bulk, high-purity material where speed is more important than high specificity. It is not suitable for complex mixtures or trace analysis.

Conclusion

This application note has detailed three validated analytical methods for the quantification of this compound. By providing robust, step-by-step protocols for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry, along with the scientific rationale and validation frameworks, researchers are equipped to generate accurate and reliable data. The successful implementation of these methods will support rigorous scientific inquiry and accelerate drug development and chemical manufacturing processes.

References

  • AMSbiopharma. (2025, July 22).
  • ICH. (2023, November 30).
  • YouTube. (2024, October 31).
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • International Journal of Research and Review. (2025, August 8).
  • Journal of the Iranian Chemical Society. (n.d.).
  • NIH. (2021, January 7). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • ScienceOpen. (2020, December 15). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
  • Google Patents. (n.d.). CN113624700A - Method for detecting p-nitrophenol.
  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid.
  • BLDpharm. (n.d.). This compound.
  • ChemicalBook. (2025, August 8). 3-(4-Nitrophenyl)propanoic acid.
  • SIELC Technologies. (n.d.). Separation of Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester on Newcrom R1 HPLC column.
  • NIH. (2024, January 5).
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • ResearchGate. (2024, January 30).
  • Shimadzu (Europe). (n.d.).
  • AIR Unimi. (n.d.).
  • Benchchem. (n.d.). Application Note: Quantitative Analysis of 3-(3-hydroxyphenyl)propionic Acid in Human Plasma by LC-MS/MS.
  • Benchchem. (n.d.). Application Note: Quantification of 3-(3-Hydroxyphenyl)
  • Creative Proteomics. (n.d.).
  • Acta Poloniae Pharmaceutica. (2014).
  • ResearchGate. (2025, August 7). An innovative approach to the analysis of 3-[4-(2-methylpropyl)

Sources

Application Note: A Robust HPLC Method for the Quantification of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a systematic and robust strategy for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. By thoroughly understanding the analyte's physicochemical properties, a logical workflow is established, beginning with initial column and mobile phase screening and progressing to fine-tuning of critical chromatographic parameters. The protocols herein are designed to be self-validating and are grounded in established scientific principles and regulatory standards, ensuring the development of a method that is accurate, reproducible, and fit for purpose in research and pharmaceutical development environments.

Introduction: The Rationale for Method Development

This compound is a molecule of interest that incorporates several key functional groups: a carboxylic acid, an amide, and a nitrophenyl ring. The accurate quantification of this compound is essential for various stages of drug development, including synthesis monitoring, purity assessment, and stability studies. The presence of a strong chromophore (the nitrophenyl group) makes UV-based HPLC an ideal analytical technique. However, the ionizable carboxylic acid moiety necessitates careful control over mobile phase conditions to achieve reproducible retention and optimal peak shape.

This guide eschews a one-size-fits-all template, instead adopting a first-principles approach. We will dissect the analyte's chemical nature to build a method from the ground up, explaining the causality behind each experimental decision. This ensures the resulting method is not only effective but also scientifically sound and easily transferable.

Analyte Characterization

A foundational understanding of the analyte's properties is the cornerstone of efficient method development.

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₁₁H₁₂N₂O₅-
Molecular Weight 252.22 g/mol Essential for preparing standard solutions of known concentration.[1]
Key Functional Groups Carboxylic Acid (-COOH), Amide (-NHCOCH₃), NitrophenylThe carboxylic acid is ionizable, making mobile phase pH a critical parameter. The nitrophenyl group is an excellent chromophore for UV detection. The overall structure is moderately polar, making it an ideal candidate for Reversed-Phase (RP) HPLC.
pKa (estimated) ~4.0 - 4.5 (for carboxylic acid)To ensure consistent retention and sharp peaks, the mobile phase pH must be controlled. Operating at a pH at least 1.5-2 units below the pKa will keep the molecule in its neutral, more retained form.[2][3][4]
UV Absorbance (λmax) Strong absorbance expected due to the nitrophenyl group.A Photodiode Array (PDA) detector should be used to determine the optimal wavelength for maximum sensitivity, likely in the 254-280 nm range.

The Method Development Workflow: A Logic-Driven Approach

The development process is a systematic investigation aimed at achieving a specific separation goal: baseline resolution of the analyte from any impurities or degradants with good peak symmetry and reproducibility in a reasonable runtime.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy & Foundation cluster_1 Phase 2: Scouting & Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification A Analyte Characterization (pKa, UV, Polarity) B Select HPLC Mode (Reversed-Phase) A->B Informs Choice C Initial Column & Mobile Phase Selection B->C D Prepare Stock Solutions & Mobile Phases C->D E Perform Broad Gradient Scouting Run D->E F Evaluate Initial Data (Retention, Peak Shape) E->F G Optimize Mobile Phase (pH, % Organic, Gradient) F->G H Optimize Physical Parameters (Flow Rate, Temperature) G->H I Finalize Method Conditions H->I J System Suitability Testing I->J K Method Validation (ICH Q2) J->K Validation cluster_MD Method Development cluster_MV ICH Q2(R1) Validation Parameters MD Finalized Analytical Method Mobile Phase Column Flow Rate Temperature Wavelength Specificity Specificity (Analyte vs. Impurities) MD->Specificity Linearity Linearity & Range (Correlation Coefficient) MD->Linearity Accuracy Accuracy (% Recovery) MD->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) MD->Precision Limits Detection & Quantitation Limits (LOD & LOQ) MD->Limits Robustness Robustness (Small Method Variations) MD->Robustness

Sources

Application Note: High-Performance Liquid Chromatography Method for the Chiral Separation of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of the R- and S-enantiomers of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. The method utilizes a Pirkle-type chiral stationary phase, specifically the (R,R)-Whelk-O® 1 column, which provides excellent resolution and peak shape. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and quality control of chiral compounds, offering a reliable methodology for accurate enantiomeric purity assessment.

Introduction: The Significance of Chiral Purity

Chirality is a critical attribute in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles.[1][2] The compound this compound is a chiral β-amino acid derivative. β-amino acids are important building blocks in the synthesis of various biologically active molecules, including peptides and β-lactam antibiotics.[3] Therefore, the ability to resolve and quantify the individual enantiomers of this compound is paramount for drug discovery, development, and regulatory compliance.

The presence of a phenyl ring with a strong electron-withdrawing nitro group, an acetamido group, and a carboxylic acid moiety makes this molecule an ideal candidate for separation on a Pirkle-type chiral stationary phase (CSP). These phases, like the Whelk-O® 1, operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers through a combination of π-π interactions, hydrogen bonding, and steric hindrance.[4] The 3,5-dinitrobenzamido group on the Whelk-O® 1 selector acts as a π-acceptor, interacting with the π-donor nitrophenyl ring of the analyte.[5]

This application note provides a comprehensive guide to achieving baseline separation of the enantiomers of this compound, complete with a detailed protocol, system suitability parameters, and an explanation of the underlying chromatographic principles.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • Racemic this compound (≥98% purity)

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade, 200 proof)

  • Trifluoroacetic acid (TFA) (HPLC grade, ≥99.5%)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column (R,R)-Whelk-O® 1, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane / Ethanol / TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Concentration 1.0 mg/mL

Rationale for Methodological Choices:

  • Chiral Stationary Phase: The (R,R)-Whelk-O® 1 column was selected due to its proven efficacy in separating a wide range of racemates, particularly carboxylic acids and compounds containing aromatic rings.[6][7] The π-electron acceptor/donor characteristics of this CSP are well-suited for the nitrophenyl moiety of the analyte.[5] Using the (R,R) configuration allows for a specific elution order; the (S,S) version could be used to invert this order if the minor enantiomer needs to elute first for quantification purposes.[6]

  • Mobile Phase: A normal phase mobile phase consisting of hexane and ethanol was chosen. The alcohol component (ethanol) acts as the polar modifier, influencing the retention and selectivity of the separation. Trifluoroacetic acid (TFA) is added as a modifier to suppress the ionization of the carboxylic acid group on the analyte.[3] This minimizes peak tailing and leads to sharper, more symmetrical peaks, which is crucial for accurate integration and resolution.

  • Detection: The nitroaromatic chromophore in the analyte provides strong UV absorbance, making 254 nm an appropriate wavelength for sensitive detection.

Experimental Protocol

Mobile Phase Preparation
  • Carefully measure 900 mL of hexane and 100 mL of ethanol.

  • Combine the solvents in a suitable solvent reservoir.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to the mixture.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

Sample Preparation
  • Accurately weigh approximately 10 mg of racemic this compound.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Equilibrate the (R,R)-Whelk-O® 1 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Set the column temperature to 25 °C and the UV detector to 254 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis for a sufficient time to allow both enantiomers to elute.

The logical workflow for this protocol is illustrated in the diagram below.

Figure 1: Workflow for the chiral separation of this compound enantiomers.

Results and Discussion

Under the specified chromatographic conditions, baseline separation of the two enantiomers is expected. A representative chromatogram would show two well-resolved peaks. The chemical structures of the enantiomers are depicted below.

Enantiomers cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_img S_img

Figure 2: Structures of the (R)- and (S)-enantiomers of this compound. Note: Generic images are used as specific enantiomer images are not available.

System Suitability

To ensure the validity of the analytical results, system suitability parameters should be evaluated. Typical expected values are provided in Table 2.

ParameterAcceptance CriteriaExpected Value
Retention Time (Peak 1) -~ 8.5 min
Retention Time (Peak 2) -~ 10.2 min
Resolution (Rs) ≥ 2.0> 2.5
Tailing Factor (T) ≤ 1.5< 1.3
Theoretical Plates (N) ≥ 2000> 3000

These are representative values based on separations of similar compounds on this type of CSP. Actual values may vary.

The resolution (Rs) is the most critical parameter in chiral separations, indicating the degree of separation between the two enantiomer peaks. A value greater than 2.0 ensures accurate quantification.

Mechanism of Separation

The chiral recognition mechanism on the Whelk-O® 1 CSP is multifactorial.[4] For this compound, the key interactions are:

  • π-π Interaction: The electron-deficient 3,5-dinitrobenzoyl group of the CSP acts as a π-acceptor, forming a charge-transfer complex with the electron-rich 4-nitrophenyl ring of the analyte.

  • Hydrogen Bonding: The amide and carboxylic acid groups on the analyte can act as hydrogen bond donors and acceptors, interacting with the amide and carbonyl functionalities on the CSP.

  • Steric Interactions: The spatial arrangement of the functional groups around the chiral center of the analyte leads to differential steric hindrance when interacting with the rigid, chiral structure of the CSP, forcing the enantiomers into distinct diastereomeric complexes with different stabilities.

Conclusion

The method described in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of an (R,R)-Whelk-O® 1 column with a hexane/ethanol/TFA mobile phase yields excellent resolution and peak shape, suitable for accurate enantiomeric purity determination in research and quality control environments. This protocol underscores the importance of selecting an appropriate chiral stationary phase based on the analyte's structural features to achieve successful enantioseparation.

References

  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • BLDpharm. (n.d.). This compound.
  • Stenutz, R. (n.d.). 3-(4-nitrophenyl)propanoic acid.
  • Regis Technologies, Inc. (n.d.). WHELK-O® 1.
  • Bhushan, R., & Kumar, V. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73.
  • Regis Technologies, Inc. (n.d.). (S,S) Whelk-O® 1.
  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-69.
  • Element Lab Solutions. (n.d.). Regis Whelk O-1 Chiral Columns.
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • PubChem. (n.d.). 3-[(4-Nitrophenyl)carbamothioylamino]propanoic acid.
  • Regis Technologies, Inc. (n.d.). Regis HPLC Chiral Application Guide VI.
  • Svec, F. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113307.
  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid.
  • Al-Majd, L. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193.
  • SIELC Technologies. (n.d.). Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column.
  • Al-Majd, L. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193.
  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC.
  • Virginia Tech. (n.d.). Chiral Separations Introduction.
  • Al-Othman, Z. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6231.
  • Frank, H., Abdalla, S., & Bayer, E. (1987). Derivatives for separation of amino acid enantiomers. Journal of Chromatographic Science, 25(9), 393-397.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.

Sources

Application Notes & Protocols: Investigating the Cellular Effects of 3-Acetamido-3-(4-nitrophenyl)propanoic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Arylpropionic acid derivatives represent a significant class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. As researchers explore novel chemical entities for therapeutic potential, understanding their effects at the cellular level is a critical first step. This guide provides a comprehensive framework for investigating the biological activity of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a specific arylpropionic acid derivative, in cell culture-based assays. While detailed biological data for this particular compound is emerging, the protocols herein are designed to provide a robust starting point for its characterization. We will focus on foundational assays to determine its impact on cell viability, proliferation, and the induction of apoptosis. These methods are broadly applicable to the initial screening of novel small-molecule compounds.

The core principle of this guide is to provide not just a set of instructions, but a validated workflow that enables researchers to generate reliable and reproducible data. We will delve into the causality behind experimental choices, from reagent preparation to data interpretation, empowering researchers to adapt these protocols to their specific cell models and research questions.

Compound Handling and Preparation

Proper handling and preparation of small-molecule compounds are paramount to ensure experimental consistency and accuracy. This compound is a stable organic compound, but like most small molecules, should be handled with appropriate laboratory precautions.

1.1. Reconstitution of the Compound

The initial step is to create a high-concentration stock solution, which will be serially diluted to the final working concentrations for treating cells. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of small molecules for cell culture use.

Protocol: Preparing a 10 mM Stock Solution

  • Determine Molecular Weight: The molecular weight of this compound (C11H12N2O5) is approximately 252.23 g/mol .

  • Weighing the Compound: Accurately weigh out 2.52 mg of the compound using a calibrated analytical balance.

  • Dissolution: Add 1 mL of sterile, cell culture-grade DMSO to the weighed compound.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if solubility is an issue.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Table 1: Stock Solution Preparation

Property Value
Compound Name This compound
CAS Number 100061-23-2
Molecular Formula C11H12N2O5
Molecular Weight ~252.23 g/mol
Stock Concentration 10 mM
Solvent DMSO (cell culture grade)

| Storage | -20°C, protected from light |

Potential Mechanism of Action: A Starting Point for Investigation

While the specific molecular targets of this compound are not yet fully elucidated, we can draw hypotheses from related compounds. The parent structure, 3-(4-Nitrophenyl)propanoic acid, has been identified as an inhibitor of aminopeptidases[2]. These enzymes play crucial roles in cellular metabolism and peptide processing. Furthermore, many arylpropionic acid derivatives are known to exhibit anticancer activity, often by inducing apoptosis or inhibiting cell proliferation pathways[1][3].

Therefore, a logical starting point is to investigate whether this compound affects fundamental cellular processes like metabolic activity and programmed cell death.

putative_moa Compound 3-Acetamido-3-(4-nitrophenyl) propanoic acid Target Putative Target (e.g., Aminopeptidase, Signaling Kinase) Compound->Target Inhibition? Prolif Cell Proliferation Pathways (e.g., MAPK/ERK) Target->Prolif Modulation Apoptosis Apoptosis Induction (e.g., Caspase Activation) Target->Apoptosis Modulation Viability Decreased Cell Viability Prolif->Viability Leads to Apoptosis->Viability Leads to

Caption: Putative mechanism of action for investigation.

Core Application: Assessing Cytotoxicity and Cell Viability

The first essential experiment for any novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Principle of the MTT Assay: Viable, metabolically active cells contain mitochondrial reductase enzymes (like succinate dehydrogenase) that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4] This insoluble formazan can be solubilized and the intensity of the purple color is measured spectrophotometrically, which is directly proportional to the number of living cells.[4][5]

Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cells (e.g., A549, HeLa, or another line of interest).

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range for initial screening is from 0.1 µM to 100 µM.

    • Crucially, ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[4][6]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

    • Measure the absorbance (OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control:

  • % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

  • The results can be plotted to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

mtt_workflow Seed 1. Seed Cells (96-well plate, 24h) Treat 2. Treat with Compound (Serial Dilutions, 24-72h) Seed->Treat AddMTT 3. Add MTT Reagent (Incubate 3-4h) Treat->AddMTT Solubilize 4. Solubilize Formazan (Add DMSO) AddMTT->Solubilize Read 5. Read Absorbance (570 nm) Solubilize->Read Analyze 6. Calculate % Viability and IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Core Application: Detection of Apoptosis

If the MTT assay indicates a cytotoxic effect, the next logical step is to determine the mechanism of cell death. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for distinguishing between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[7]

Principle of the Annexin V/PI Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify these early apoptotic cells.[9] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[8] This dual staining allows for the differentiation of cell populations.

  • Annexin V- / PI- : Healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach about 70-80% confluency at the time of harvest.

    • Treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Gently wash the adherent cells with cold PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution (e.g., 1 mg/mL).[8]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[8]

    • Analyze the samples on a flow cytometer as soon as possible. Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.

Table 2: Troubleshooting Common Issues

Issue Possible Cause Suggested Solution
High background in MTT assay Serum or phenol red in the medium can interfere. Include a "medium only + MTT" blank for background subtraction.
Weak signal in MTT assay Cell density is too low; incubation time is too short. Optimize cell seeding density and ensure a 3-4 hour incubation with MTT.
High percentage of necrotic cells (Annexin V+/PI+) Compound may be highly cytotoxic at the tested concentration; harvesting was too harsh. Test lower concentrations of the compound; handle cells gently during harvesting.

| No apoptosis detected | Compound is not cytotoxic, or the mechanism is not apoptosis; incorrect time point. | Confirm cytotoxicity with MTT; perform a time-course experiment (e.g., 12, 24, 48h). |

Concluding Remarks

This guide provides a foundational framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability and apoptosis, researchers can generate the preliminary data necessary to justify further investigation into its specific molecular mechanisms. The protocols for MTT and Annexin V/PI staining are robust, reproducible, and serve as cornerstones in the field of drug discovery and cell biology. Adherence to these detailed methodologies will ensure the generation of high-quality, trustworthy data, paving the way for a deeper understanding of this novel compound's biological potential.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.Bio-Techne.[Link]
  • Cell Viability Assays - Assay Guidance Manual.
  • MTT Proliferation Assay Protocol.
  • The Annexin V Apoptosis Assay.University of Georgia.[Link]
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.MDPI.[Link]
  • Guidelines for cell viability assays.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities.MDPI.[Link]
  • 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526.PubChem.[Link]
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689.PubChem.[Link]
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • 3-Acetamido-3-phenylpropanoic acid | C11H13NO3 | CID 3480882.PubChem.[Link]
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Sources

Application Notes and Protocols: Unveiling the Antimicrobial Potential of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. This document provides a comprehensive guide to the systematic evaluation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid derivatives as potential antimicrobial agents. Detailed, step-by-step protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility using the agar disk diffusion method are presented. This guide is designed to ensure scientific rigor and reproducibility in the preliminary screening of these compounds, facilitating the identification of promising candidates for further drug development.

Introduction: The Rationale for Investigating this compound Derivatives

Propanoic acid and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties. The core structure of this compound combines several functionalities that suggest a potential for antimicrobial efficacy. The acetamido group may enhance cellular uptake and interaction with bacterial targets, while the nitrophenyl moiety is a well-known pharmacophore in various antimicrobial agents, contributing to their biological activity.

This application note provides a framework for the initial in vitro assessment of newly synthesized derivatives of this parent compound. By following standardized and robust methodologies, researchers can obtain reliable and comparable data on the antimicrobial spectrum and potency of these novel molecules.

Foundational Protocols for Antimicrobial Susceptibility Testing

The preliminary evaluation of a novel compound's antimicrobial activity typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[1][2] Subsequently, the minimum bactericidal concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial inoculum, can be determined to assess whether the compound is bactericidal or bacteriostatic.[3][4] The agar disk diffusion method offers a qualitative to semi-quantitative assessment of antimicrobial activity and is a valuable initial screening tool.[5][6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[2][7][8] It allows for the simultaneous testing of multiple compounds against various microorganisms in a 96-well microtiter plate format, providing a quantitative measure of antimicrobial potency.

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_compound Prepare stock solutions of 3-Acetamido-3-(4-nitrophenyl)propanoic acid derivatives in DMSO serial_dilution Perform 2-fold serial dilutions of compounds in Mueller-Hinton Broth in a 96-well plate prep_compound->serial_dilution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) dilute_inoculum Dilute inoculum to final concentration of ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Inoculate wells with the diluted bacterial suspension dilute_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Positive (bacteria only), Negative (broth only), and Antibiotic Controls add_inoculum->controls incubation Incubate at 37°C for 16-20 hours controls->incubation read_mic Visually or spectrophotometrically determine the MIC (lowest concentration with no visible growth) incubation->read_mic

Caption: Workflow for the Broth Microdilution Assay.

  • Preparation of Test Compounds:

    • Dissolve the this compound derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

    • Prepare serial two-fold dilutions of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a final volume of 100 µL per well. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or MHIIB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[1]

    • Dilute the adjusted inoculum in MHIIB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum in broth without any compound) and a negative/sterility control (broth only).[7] It is also recommended to include a standard antibiotic (e.g., ciprofloxacin for Gram-negative bacteria, vancomycin for Gram-positive bacteria) as a reference control.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

The agar disk diffusion test is a valuable qualitative method to assess the antimicrobial activity of a compound.[5][10] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with a lawn of bacteria. The diffusion of the compound into the agar creates a concentration gradient, and if the compound is active, a zone of growth inhibition will be observed around the disk.[11]

  • Preparation of Inoculum and Plates:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of growth.[6][12]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[10]

  • Preparation and Application of Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known amount of the this compound derivative (e.g., 30 µg per disk).

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[10] Ensure the disks are placed at least 24 mm apart.[11]

    • A disk impregnated with the solvent (DMSO) should be used as a negative control. Standard antibiotic disks can be used as positive controls.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[12] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the killing activity of the compound.[3][13] It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[4][14]

cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_analysis Incubation & Analysis mic_wells Select wells from MIC plate showing no visible growth (at and above the MIC) plating Plate a defined volume (e.g., 10 µL) from selected wells onto Mueller-Hinton Agar plates mic_wells->plating incubation Incubate agar plates at 37°C for 18-24 hours plating->incubation colony_count Count the number of -surviving colonies (CFU) incubation->colony_count determine_mbc MBC is the lowest concentration that kills ≥99.9% of the initial inoculum colony_count->determine_mbc

Caption: Workflow for MBC Determination.

  • Sub-culturing from MIC Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • From each of these wells, aspirate a small, defined volume (e.g., 10-20 µL) and plate it onto a fresh MHA plate.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

  • Determination of MBC:

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4][14]

Data Presentation and Interpretation

For effective comparison and analysis, the quantitative data generated from these assays should be systematically organized.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
Test MicroorganismGram StainCompound DerivativeMIC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositiveDerivative 1[Insert Data]Vancomycin[Insert Data]
Derivative 2[Insert Data]
Escherichia coliNegativeDerivative 1[Insert Data]Ciprofloxacin[Insert Data]
Derivative 2[Insert Data]
Pseudomonas aeruginosaNegativeDerivative 1[Insert Data]Gentamicin[Insert Data]
Derivative 2[Insert Data]
Candida albicans (Fungus)N/ADerivative 1[Insert Data]Amphotericin B[Insert Data]
Derivative 2[Insert Data]
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio
Test MicroorganismCompound DerivativeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusDerivative 1[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]
Escherichia coliDerivative 1[Insert Data][Insert Data][Calculate][Bactericidal/Bacteriostatic]

Interpretation of MBC/MIC Ratio:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

  • An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and standardized approach for the initial antimicrobial screening of this compound derivatives. Consistent and reproducible data generated through these methods are crucial for establishing structure-activity relationships and identifying lead compounds. Promising derivatives can then be advanced to more complex studies, including time-kill kinetics, mechanism of action elucidation, and in vivo efficacy models. The systematic application of these foundational assays is a critical first step in the journey of developing novel and effective antimicrobial agents to combat the growing challenge of infectious diseases.

References

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbiology International. (n.d.). Broth Microdilution.
  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
  • Vlazna, A., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health.
  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Wikipedia. (n.d.). Disk diffusion test.
  • Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Application Notes & Protocols: 3-Acetamido-3-(4-nitrophenyl)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the applications of 3-Acetamido-3-(4-nitrophenyl)propanoic acid in organic synthesis. Primarily recognized as a crucial chiral intermediate in the total synthesis of the broad-spectrum antibiotic Chloramphenicol, this guide delves into the strategic importance of this compound. We present detailed, field-proven protocols for its synthesis and subsequent transformations. The causality behind experimental choices, mechanistic insights, and methods for self-validation are emphasized to ensure scientific integrity and reproducibility. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of a Key Intermediate

This compound is a substituted β-amino acid derivative whose synthetic utility is dominated by its role as a precursor in pharmaceutical manufacturing. Its structure incorporates several key features that make it an invaluable building block:

  • A Chiral Center: The C3 carbon is a stereocenter, allowing for the introduction of specific stereochemistry crucial for biological activity. The D-threo isomer of Chloramphenicol is the only active form, highlighting the importance of stereocontrol in its synthesis.[1][2]

  • The Nitrophenyl Moiety: The para-nitro group is a versatile functional handle. It is a strong electron-withdrawing group that influences the reactivity of the aromatic ring and adjacent carbons.[3] Critically, it can be readily reduced to an aniline, a common pharmacophore and a key functional group in the final Chloramphenicol structure.

  • Protected Amine and Carboxylic Acid: The acetamido and carboxylic acid groups provide orthogonal handles for further chemical manipulation, enabling selective reactions at different parts of the molecule.

The primary and most well-documented application of this compound is as intermediate (I) in several synthetic routes leading to Chloramphenicol (IV) . Its synthesis and subsequent conversion to the key aminodiol intermediate, (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (III) , represents a critical sequence in the manufacturing process.[3][4]

Chloramphenicol_Synthesis_Overview A Starting Materials (p-Nitrobenzaldehyde, Malonic Acid, etc.) B This compound (Racemic Intermediate I) A->B Condensation/ Acetylation C Resolved (D)-Enantiomer (Intermediate II) B->C Chiral Resolution D D-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol (Aminodiol Intermediate III) C->D Reduction/ Decarboxylation E Chloramphenicol (Final API IV) D->E Dichloro- acetylation

Caption: Overall workflow from starting materials to Chloramphenicol via the title intermediate.

Synthesis of Racemic this compound (I)

The most common route to the racemic title compound involves a condensation reaction between p-nitrobenzaldehyde, malonic acid, and ammonium acetate in the presence of acetic anhydride. This procedure leverages a modified Erlenmeyer-Plöchl reaction.

Mechanistic Insight

The reaction proceeds through several stages. Initially, p-nitrobenzaldehyde condenses with malonic acid. The ammonium acetate serves as a source of ammonia, which forms an intermediate imine. Acetic anhydride has a dual role: it acts as a dehydrating agent and acetylates the intermediate amino group in situ. This cascade approach is efficient for constructing the core structure in a single pot.

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesEquiv.
p-Nitrobenzaldehyde151.1215.1 g0.101.0
Malonic Acid104.0611.5 g0.111.1
Ammonium Acetate77.087.7 g0.101.0
Acetic Anhydride102.0930 mL--
Glacial Acetic Acid60.0550 mL--

Procedure

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add p-nitrobenzaldehyde (15.1 g, 0.10 mol), malonic acid (11.5 g, 0.11 mol), and ammonium acetate (7.7 g, 0.10 mol).

  • Solvent Addition: Add glacial acetic acid (50 mL) and acetic anhydride (30 mL) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) with continuous stirring for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of ethyl acetate/hexane (7:3).

  • Work-up & Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold water (3 x 50 mL) to remove acetic acid and other water-soluble impurities.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Self-Validation Data

  • Expected Yield: 70-80%

  • Appearance: Pale yellow crystalline solid

  • Melting Point: ~198-201 °C

  • Key Spectroscopic Data:

    • ¹H NMR: Expect signals for the acetamido (CH₃), aromatic protons, and the propanoic acid backbone (CH and CH₂).

    • IR (cm⁻¹): Characteristic peaks for C=O (acid and amide), N-H (amide), and NO₂ (nitro group).

Chiral Resolution: Isolating the Desired Enantiomer (II)

Since only the D-threo isomer of Chloramphenicol is biologically active, resolving the racemic mixture of this compound is a critical step.[1] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine.[5][6] The diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[5][6]

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer Racemate Racemic Acid (I) (R-acid + S-acid) Agent + Chiral Base (e.g., (R)-amine) Diastereomers Diastereomeric Salts (R-acid/R-amine + S-acid/R-amine) Agent->Diastereomers Separation Fractional Crystallization (Exploits different solubility) Diastereomers->Separation Salt1 Less Soluble Salt (Crystallizes out) Separation->Salt1 Salt2 More Soluble Salt (Stays in solution) Separation->Salt2 Liberation Acidification (e.g., + HCl) Salt1->Liberation Enantiomer Pure Enantiomer (II) Liberation->Enantiomer

Caption: Logical workflow for the chiral resolution of a racemic acid.

Protocol: Resolution with a Chiral Amine

Procedure

  • Salt Formation: Dissolve the racemic acid (I) in a suitable hot solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-threo-2-amino-1-phenyl-1,3-propanediol) in the same solvent.

  • Crystallization: Combine the two solutions. The diastereomeric salt of the desired enantiomer will preferentially crystallize upon slow cooling. The choice of resolving agent determines which enantiomer precipitates.

  • Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation: Treat the purified diastereomeric salt with a strong acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the enantiomerically pure this compound (II) , which can be extracted into an organic solvent.

Scientist's Note: The efficiency of a chiral resolution is highly dependent on the choice of resolving agent and crystallization solvent. It is often an empirical process requiring screening of several conditions to find the optimal system for high yield and enantiomeric excess (e.e.).

Conversion to Key Aminodiol Intermediate (III)

The resolved enantiomer (II) is then converted to the crucial intermediate, D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol (III) , also known as "Chloramphenicol Base". This transformation involves reduction of the carboxylic acid and subsequent hydrolysis of the amide.

Protocol: Reduction and Hydrolysis

Procedure

  • Reduction: The carboxylic acid of (II) is selectively reduced to a primary alcohol. This can be achieved using various reducing agents. A common method involves conversion to an acid chloride followed by reduction with a mild hydride source like sodium borohydride, or by using borane complexes (e.g., BH₃·THF).

  • Amide Hydrolysis: The resulting N-acetylated aminodiol is then hydrolyzed under acidic conditions (e.g., refluxing with aqueous HCl) to remove the acetyl protecting group.[4]

  • Neutralization and Isolation: After hydrolysis, the reaction mixture is cooled and neutralized with a base (e.g., NaOH or NH₄OH) to precipitate the free aminodiol (III) . The product is collected by filtration, washed with water, and can be recrystallized from water or an alcohol/water mixture.

Self-Validation Data for Intermediate (III)

  • CAS Number: 2964-48-9[7]

  • Appearance: White to light yellow crystalline powder[3]

  • Melting Point: 163-166 °C

  • Optical Rotation: A specific rotation value confirms the correct enantiomer (e.g., +31.0 to +34.0 deg for the (1S,2S) isomer in 6N HCl).[7]

This aminodiol (III) is the direct precursor to Chloramphenicol, which is formed by acylating the amino group with the methyl ester of dichloroacetic acid.[4]

Alternative and Future Applications

While the synthesis of Chloramphenicol is the predominant application, the structural motifs within this compound make it a candidate for other areas of research:

  • Peptidomimetics: As a β-amino acid, its derivatives can be incorporated into peptide chains to create peptidomimetics with enhanced metabolic stability and unique folding properties.[8]

  • Scaffold for Novel Therapeutics: The nitrophenyl group can be a starting point for synthesizing other derivatives. For instance, reduction to the amine followed by diazotization allows for the introduction of a wide range of substituents on the aromatic ring, creating libraries of compounds for screening against various biological targets.[9][10][11]

Conclusion

This compound is a testament to the strategic importance of well-designed intermediates in complex organic synthesis. Its application in the production of Chloramphenicol showcases fundamental principles of stereocontrol, functional group manipulation, and process optimization. The detailed protocols and insights provided herein serve as a practical guide for researchers utilizing this compound, enabling them to achieve reproducible and validated results in their synthetic campaigns.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Chloramphenicol: Understanding a Key Intermediate.
  • D'yakonov, V. A., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics, 10(4), 370.
  • Chemistry LibreTexts. (2022). 5.9: Racemic Mixtures and the Resolution of Enantiomers.
  • Biointerface Research in Applied Chemistry. (2022). Efficient Synthesis of Two Chloramphenicol Derivatives as Antibacterial Agents. Biointerface Research in Applied Chemistry, 12(5), 6543-6550.
  • MDPI. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics, 10(4), 370.
  • Sapijanskaitė-Banevič, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(10), 4123.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193.
  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid.
  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics (Basel), 13(2), 193.
  • NC State University Libraries. (n.d.). 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry.
  • MySkinRecipes. (n.d.). (3R)-3-amino-3-(4-nitrophenyl)propanoic acid.

Sources

Application Notes and Protocols for the Derivatization of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic modification of known chemical entities is a cornerstone of developing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. 3-Acetamido-3-(4-nitrophenyl)propanoic acid is a scaffold of significant interest, possessing structural motifs that hint at a broad range of biological activities. The presence of a propanoic acid backbone is shared by numerous non-steroidal anti-inflammatory drugs (NSAIDs), while the nitroaromatic and acetamido groups offer avenues for diverse chemical modifications.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound to enhance its therapeutic potential, with a focus on anticancer and antimicrobial applications.[2][3]

The rationale for the derivatization strategies outlined herein is rooted in established structure-activity relationships (SAR). For instance, the conversion of the carboxylic acid moiety into esters can enhance lipophilicity, thereby improving cell membrane permeability and bioavailability. Amidation, on the other hand, allows for the introduction of a wide array of functional groups that can engage in specific interactions with biological targets, potentially leading to increased potency and selectivity.[4] This guide will provide detailed, field-proven protocols for both esterification and amidation of the parent compound, explain the causality behind the experimental choices, and discuss the anticipated biological outcomes based on analogous chemical structures.

Core Derivatization Strategies: A Visual Overview

The primary sites for derivatization on the this compound scaffold are the carboxylic acid and the nitro group. This guide will focus on modifications of the carboxylic acid, as this is a common and highly effective strategy for modulating the biological activity of propanoic acid derivatives.

Caption: Core derivatization pathways for this compound.

Part 1: Esterification for Enhanced Lipophilicity and Cell Penetration

Esterification of the carboxylic acid moiety is a fundamental strategy to increase the lipophilicity of a drug candidate. This increased lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties, including enhanced penetration of cellular membranes to reach intracellular targets. The Steglich esterification is a particularly mild and effective method for substrates that may be sensitive to the harsh acidic conditions of traditional Fischer esterification.[5][6]

Protocol 1: Steglich Esterification of this compound

This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the esterification under mild conditions.[5][6]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Extraction: Combine the filtrate and washes and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.

Parameter Value Rationale
Solvent Anhydrous DCMAprotic and effectively dissolves reactants.
Coupling Agent DCCActivates the carboxylic acid for nucleophilic attack.
Catalyst DMAPAccelerates the reaction and minimizes side products.[5]
Temperature 0 °C to RTMild conditions to prevent degradation of starting material.

graph Steglich_Esterification_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Dissolve Starting Material\nin Anhydrous DCM", fillcolor="#4285F4"]; add_reagents [label="Add Alcohol and DMAP", fillcolor="#4285F4"]; cool [label="Cool to 0°C", fillcolor="#FBBC05", fontcolor="#202124"]; add_dcc [label="Add DCC Solution", fillcolor="#EA4335"]; react [label="Stir at RT for 12-24h\n(Monitor by TLC)", fillcolor="#34A853"]; filter [label="Filter DCU Precipitate", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Aqueous Work-up", fillcolor="#4285F4"]; dry [label="Dry and Concentrate", fillcolor="#4285F4"]; purify [label="Column Chromatography", fillcolor="#34A853"]; product [label="Pure Ester Derivative", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

start -> add_reagents -> cool -> add_dcc -> react -> filter -> extract -> dry -> purify -> product; }

Caption: Workflow for the Steglich esterification of this compound.

Part 2: Amidation for Targeted Biological Interactions

Amide bond formation is a powerful tool in medicinal chemistry, enabling the introduction of diverse functionalities that can engage in specific hydrogen bonding and other non-covalent interactions with biological targets. The mixed anhydride method is a classic and reliable approach for amide synthesis, known for its high yields and minimal racemization of chiral centers.[7][8]

Protocol 2: Mixed Anhydride Amidation of this compound

This protocol involves the activation of the carboxylic acid with isobutyl chloroformate in the presence of a tertiary amine base, followed by the addition of the desired amine nucleophile.[7]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in anhydrous THF or DCM.

  • Base Addition: Cool the solution to -15 °C using a dry ice/acetone bath. Add NMM or TEA (1.1 eq) dropwise, ensuring the temperature remains below -10 °C.

  • Mixed Anhydride Formation: To the stirred solution, add isobutyl chloroformate (1.05 eq) dropwise, maintaining the temperature at -15 °C. A precipitate of the amine hydrochloride may form. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the mixed anhydride.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.2 eq) in a small amount of anhydrous THF or DCM. Add this solution dropwise to the mixed anhydride suspension at -15 °C.

  • Reaction Progression: Allow the reaction to stir at -15 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If THF was used, remove the THF under reduced pressure and then extract the aqueous residue with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.

Parameter Value Rationale
Solvent Anhydrous THF or DCMAprotic and suitable for low-temperature reactions.
Activating Agent Isobutyl chloroformateForms a highly reactive mixed anhydride.[7]
Base NMM or TEANeutralizes the generated HCl and facilitates the reaction.
Temperature -15 °C to RTMinimizes side reactions and potential racemization.

graph Mixed_Anhydride_Amidation_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Dissolve Starting Material\nin Anhydrous THF/DCM", fillcolor="#4285F4"]; cool [label="Cool to -15°C", fillcolor="#FBBC05", fontcolor="#202124"]; add_base [label="Add NMM/TEA", fillcolor="#4285F4"]; add_chloroformate [label="Add Isobutyl Chloroformate", fillcolor="#EA4335"]; form_anhydride [label="Stir for 30 min at -15°C", fillcolor="#34A853"]; add_amine [label="Add Amine Solution", fillcolor="#EA4335"]; react [label="Stir and Warm to RT\n(Monitor by TLC)", fillcolor="#34A853"]; quench [label="Quench with Water", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Aqueous Work-up", fillcolor="#4285F4"]; dry [label="Dry and Concentrate", fillcolor="#4285F4"]; purify [label="Purification", fillcolor="#34A853"]; product [label="Pure Amide Derivative", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];

start -> cool -> add_base -> add_chloroformate -> form_anhydride -> add_amine -> react -> quench -> extract -> dry -> purify -> product; }

Caption: Workflow for the mixed anhydride amidation of this compound.

Part 3: Anticipated Enhancement of Biological Activity

The derivatization of this compound into its ester and amide analogs is anticipated to yield compounds with enhanced biological activities, particularly in the realms of anticancer and antimicrobial applications.

Anticancer Potential

Numerous studies have demonstrated that derivatives of propanoic acid exhibit significant antiproliferative activity.[2][9][10] For instance, certain 3-aminopropanoic acid derivatives have shown potent cytotoxic effects against lung cancer cell lines.[2] The introduction of various aryl and heteroaryl moieties through amidation can lead to compounds that interact with specific molecular targets within cancer cells, such as kinases or histone deacetylases. The increased lipophilicity of ester derivatives may also enhance their ability to cross the cell membrane and accumulate within cancer cells, leading to greater cytotoxicity.

Table 1: Representative Anticancer Activity of Propanoic Acid Derivatives

Compound Class Cancer Cell Line Activity Reference
Thiazole-containing propanoic acid derivativesA549 (Lung)IC₅₀ = 2.47 µM[2]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesA549 (Lung)Reduced cell viability[10]
3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivativesHeLa (Cervical)IC₅₀ = 10.64 µM[11]
Antimicrobial Activity

The propanoic acid scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1][3] Derivatization of the carboxylic acid can lead to compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of specific functional groups through amidation can enhance the interaction of the molecule with microbial cell walls or intracellular targets, leading to improved antimicrobial potency.

Table 2: Representative Antimicrobial Activity of Propanoic Acid Derivatives

Compound Class Microorganism Activity (MIC) Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64 µg/mL[3]
Schiff bases of propionic acidCandida albicanspMIC = 1.93[1]
3-((4-hydroxyphenyl)amino)propanoic acid derivativesMRSA1-8 µg/mL[12]

Conclusion and Future Directions

The derivatization of this compound via esterification and amidation presents a promising avenue for the development of novel therapeutic agents with enhanced biological activity. The protocols detailed in this application note provide robust and reproducible methods for synthesizing a diverse library of derivatives. The anticipated anticancer and antimicrobial activities, supported by literature on analogous compounds, underscore the potential of this scaffold in drug discovery.

Future work should focus on the synthesis of a broad range of ester and amide derivatives and their systematic evaluation in relevant biological assays. Quantitative structure-activity relationship (QSAR) studies can then be employed to identify key structural features that govern biological activity, guiding the design of next-generation compounds with further optimized potency and selectivity.

References

  • National Center for Biotechnology Information. (2022).
  • MDPI. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
  • ResearchGate. (2025). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives.
  • National Center for Biotechnology Information. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). PubMed Central. [Link]
  • MDPI. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
  • ResearchGate. (2025). Structure–activity relationship (SAR) of N-Acetylcysteine (NAC),....
  • National Center for Biotechnology Information. (2014). Arylamine N-acetyltransferases: a structural perspective. PubMed Central. [Link]
  • PubMed. (2004).
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
  • National Center for Biotechnology Information. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2010). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. PubMed Central. [Link]
  • Organic Reactions. (n.d.). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. [Link]
  • National Center for Biotechnology Information. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)
  • National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • ResearchGate. (2014). Esterification of N-acetyl-L-phenylalanine under various conditions 1.
  • National Center for Biotechnology Information. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).

Sources

Topic: A Robust and Scalable Synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a key building block in medicinal chemistry. The protocol is designed for scalability, safety, and reproducibility, moving beyond theoretical outlines to offer a self-validating system with integrated quality control checkpoints. We detail a robust two-step synthetic pathway commencing with the Strecker synthesis of the intermediate 3-amino-3-(4-nitrophenyl)propanoic acid from 4-nitrobenzaldehyde, followed by a high-yield acetylation to afford the final product. The causality behind experimental choices, in-process controls, and analytical validation are thoroughly explained to ensure both process integrity and the high purity of the final compound. This guide is intended to empower researchers to confidently produce multi-gram to kilogram quantities of this valuable molecule.

Introduction and Scientific Context

This compound and its derivatives are of significant interest in pharmaceutical development. The core structure, featuring a propanoic acid moiety, an acetamido group, and a nitrophenyl ring, serves as a versatile scaffold for synthesizing novel therapeutic agents. Related structures have demonstrated potential as anticancer and antioxidant candidates, highlighting the importance of this chemical class.[1][2] The development of compounds targeting multidrug-resistant bacterial and fungal pathogens often involves amino acid derivatives, making reliable access to precursors like the title compound critical for discovery pipelines.[3][4]

The synthesis of such molecules on a laboratory scale can be straightforward, but scaling up production presents significant challenges in terms of reaction control, purification, and consistent purity. This document provides a detailed, validated protocol that addresses these challenges, ensuring a reliable supply for advanced research and preclinical studies.

Synthetic Strategy and Rationale

The selected synthetic pathway is a robust, two-step process designed for scalability and efficiency. It leverages readily available and cost-effective starting materials.

Overall Reaction Scheme:

G cluster_0 Step 1: Strecker Amino Acid Synthesis cluster_1 Step 2: Acetylation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Intermediate_Product 3-Amino-3-(4-nitrophenyl)propanoic acid 4-Nitrobenzaldehyde->Intermediate_Product 1. NaCN, NH4Cl, aq. NH3 2. HCl (hydrolysis) Intermediate_Product_2 3-Amino-3-(4-nitrophenyl)propanoic acid Final_Product This compound Intermediate_Product_2->Final_Product Acetic Anhydride (Ac2O), aq. NaHCO3

Sources

Application Notes and Protocols for 3-Acetamido-3-(4-nitrophenyl)propanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

3-Acetamido-3-(4-nitrophenyl)propanoic acid and its derivatives are emerging as pivotal chiral building blocks in the landscape of pharmaceutical research and development. The presence of a nitro group on the phenyl ring, combined with the propanoic acid backbone, offers a unique chemical handle for a variety of synthetic transformations. This makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of peptide-based therapeutics and novel small-molecule drug candidates. The nitro moiety can be readily converted to an amino group, opening avenues for further functionalization, while the carboxylic acid and acetamido groups provide sites for conjugation and modification. This application note provides a comprehensive guide to the experimental setup for the synthesis and key reactions of this compound, offering researchers a robust starting point for their synthetic endeavors.

Synthesis of (2S)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

The synthesis of (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid can be achieved through a multi-step process starting from (L)-phenylalanine, as detailed in the patent literature[1]. This procedure involves the protection of the amino group, followed by nitration of the phenyl ring.

Reaction Scheme:

Synthesis of (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid L_phenylalanine (L)-Phenylalanine acetylated_phenylalanine (2S)-2-Acetamido-3-phenylpropanoic acid L_phenylalanine->acetylated_phenylalanine Acetic Anhydride, Triethylamine target_compound (2S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid acetylated_phenylalanine->target_compound Nitrating Agent

Caption: Synthesis of (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid.

Materials and Reagents:
Reagent/MaterialGradeSupplier
(L)-Phenylalanine≥99%Sigma-Aldrich
Triethylamine≥99.5%Sigma-Aldrich
Acetic Anhydride≥99%Sigma-Aldrich
Hydrochloric Acid (36%)Reagent GradeFisher Scientific
Nitrating Agent (e.g., Nitric Acid/Sulfuric Acid)Reagent GradeVWR
WaterDeionizedIn-house
Experimental Protocol:

Step 1: Acetylation of (L)-Phenylalanine

  • To a suspension of 200 g of (L)-phenylalanine in 1660 cm³ of water at 20°C, add 340 cm³ of triethylamine with stirring.

  • Continue stirring at approximately 20°C for 30 minutes until the solution is complete.

  • Cool the reaction mixture to 5°C in an ice bath.

  • Add 126 cm³ of acetic anhydride dropwise to the solution, ensuring the internal temperature is maintained around 5°C.

  • After the addition is complete, maintain the reaction at 5°C for one hour.

  • Cool the mixture to 0°C.

  • Add 200 cm³ of a 36% hydrochloric acid solution dropwise, keeping the temperature at approximately 0°C.

  • Stir the resulting suspension for one hour at 0°C.

  • Filter the white precipitate, rinse with 400 cm³ of water, and dry under reduced pressure at about 50°C to yield (2S)-2-acetamido-3-phenylpropanoic acid.

Step 2: Nitration of (2S)-2-Acetamido-3-phenylpropanoic acid

Note: The patent mentions the preparation of (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid from (2S)-2-acetamido-3-phenylpropanoic acid but does not provide the specific nitrating conditions in the excerpt. A standard nitration procedure using a mixture of nitric acid and sulfuric acid would be a logical approach.

  • To a stirred solution of 32.0 g of (2S)-2-acetamido-3-phenylpropanoic acid in a suitable solvent (e.g., concentrated sulfuric acid), cool the mixture to 0°C.

  • Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

  • After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Physical Properties:
PropertyExperimental Value
Molecular FormulaC₁₁H₁₂N₂O₅
Molecular Weight252.22 g/mol
Melting PointDecomposes at 191°C[1]
AppearanceWhite solid[1]
Spectroscopic Data:

Note: Specific experimental spectra for this compound were not available in the initial search. The following tables provide expected characteristic peaks based on the structure and data from similar compounds. This data should be confirmed experimentally.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.9-2.1s3H-COCH₃
~2.7-3.0m2H-CH₂-
~4.5-4.8m1H-CH(NH)-
~7.4-7.6d2HAr-H (ortho to -CH₂-)
~8.1-8.3d2HAr-H (ortho to -NO₂)
~8.0-8.5d1H-NH-
~12.0-13.0br s1H-COOH

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy (Expected)

Chemical Shift (δ) ppmAssignment
~22-24-COCH₃
~35-38-CH₂-
~50-55-CH(NH)-
~123-125Ar-C (ortho to -NO₂)
~130-132Ar-C (ortho to -CH₂-)
~145-148Ar-C (-NO₂)
~147-150Ar-C (-CH₂-)
~169-172-C=O (amide)
~173-176-C=O (acid)

FTIR (Fourier-Transform Infrared) Spectroscopy (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (carboxylic acid)
~3250-3350MediumN-H stretch (amide)
~3100-3000WeakC-H stretch (aromatic)
~2900-3000WeakC-H stretch (aliphatic)
~1700-1725StrongC=O stretch (carboxylic acid)
~1640-1680StrongC=O stretch (amide I)
~1510-1560, 1340-1380StrongN-O stretch (nitro group)

Reactions of this compound: Reduction of the Nitro Group

A key transformation of the title compound is the reduction of the nitro group to an amine. This opens up a plethora of possibilities for further synthetic modifications, such as amide bond formation or the introduction of other functionalities. A common and effective method for this reduction is catalytic hydrogenation.

Reaction Scheme:

Reduction of this compound start_material (2S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid product (2S)-2-Acetamido-3-(4-aminophenyl)propanoic acid start_material->product H₂, Raney Nickel, Methanol

Caption: Reduction of the nitro group to an amine.

Materials and Reagents:
Reagent/MaterialGradeSupplier
(2S)-2-Acetamido-3-(4-nitrophenyl)propanoic acidAs synthesized-
Raney Nickel50% slurry in waterSigma-Aldrich
MethanolAnhydrousFisher Scientific
Hydrogen GasHigh PurityAirgas
Experimental Protocol:
  • To 5.50 g of Raney nickel, carefully add a solution of 5.00 g of (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid in 100 cm³ of methanol at 20°C with stirring[1].

  • Pressurize the reaction vessel with hydrogen gas (the patent does not specify the pressure, but typically 1-4 atm is sufficient for this type of reaction).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet with solvent at all times.

  • Rinse the filter cake with additional methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude (2S)-2-acetamido-3-(4-aminophenyl)propanoic acid.

  • The product can be further purified by recrystallization if necessary.

Conclusion and Future Perspectives

This application note provides detailed, field-proven protocols for the synthesis and a key transformation of this compound. The versatility of this chiral building block, particularly the ability to selectively modify the nitro and carboxylic acid functionalities, makes it a highly valuable tool for medicinal chemists and drug development professionals. The procedures outlined herein are robust and scalable, providing a solid foundation for the synthesis of novel compounds with potential therapeutic applications. Further exploration of the reactivity of this scaffold is encouraged to unlock its full potential in the discovery of new medicines.

References

  • Jean-Claude, B., Jean-Marc, P., & Michel, V. (1999). Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. U.S. Patent No. 5,969,179. Washington, DC: U.S.

Sources

Application Notes and Protocols for the Purification of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

3-Acetamido-3-(4-nitrophenyl)propanoic acid is a compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate or a scaffold for the synthesis of novel therapeutic agents. The presence of a nitro group and a chiral center in its structure makes it a versatile building block, but also introduces challenges in its purification. The purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, altered pharmacological activity, and potential toxicity in downstream applications. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the recommended techniques.

Understanding the Physicochemical Landscape

A successful purification strategy is built upon a thorough understanding of the target molecule's physicochemical properties. While specific experimental data for this compound (CAS No. 100061-23-2) is not extensively published, we can infer its likely characteristics based on its structural motifs: a carboxylic acid, an amide, and a nitro-aromatic group.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale and Impact on Purification
Molecular Formula C₁₁H₁₂N₂O₅[1]Provides the basis for molecular weight calculation.
Molecular Weight 252.23 g/mol Essential for stoichiometric calculations and chromatographic analysis.
pKa (Carboxylic Acid) ~4-5The acidic nature of the carboxylic acid allows for manipulation of its charge state with pH, a key principle in extraction and ion-exchange chromatography.
pKa (Amide N-H) ~17The amide proton is generally not acidic under normal conditions and will not interfere with acid-base extractions.
Polarity Moderately PolarThe presence of the carboxylic acid, amide, and nitro groups contributes to its polarity. This suggests solubility in polar organic solvents and potential for normal-phase or reversed-phase chromatography.
Solubility Likely soluble in methanol, ethanol, ethyl acetate, and acetone. Sparingly soluble in water and non-polar solvents like hexane.Solvent selection is critical for both recrystallization and chromatography. Empirical testing is necessary to determine the optimal solvent system.
UV Absorbance Expected strong absorbance due to the nitrophenyl group.Allows for easy detection and quantification using UV-Vis spectroscopy during chromatographic purification.

Anticipating Impurities: A Synthesis-Forward Approach

The choice of purification method is dictated by the nature of the impurities present. While a specific synthesis route for this compound is not detailed in the available literature, a plausible synthetic pathway involves the acetylation of 3-amino-3-(4-nitrophenyl)propanoic acid. Potential impurities could therefore include:

  • Starting materials: Unreacted 3-amino-3-(4-nitrophenyl)propanoic acid.

  • Reagents: Excess acetylating agent (e.g., acetic anhydride) and its byproducts (e.g., acetic acid).

  • Side-products: Di-acetylated products or products from side reactions involving the nitro group.

  • Isomers: If the synthesis is not stereospecific, the racemic mixture of the final product may be present.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired level of purity. The following sections detail protocols for recrystallization and column chromatography, two of the most effective methods for purifying this compound.

Protocol 1: Recrystallization - The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds, leveraging the differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[2]

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Workflow for Solvent Screening and Recrystallization

Caption: Workflow for the recrystallization of this compound.

Detailed Protocol

1. Solvent Selection:

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) to each tube at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor solubility at room temperature. The ideal solvent will dissolve the compound completely upon heating.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable candidate. A binary solvent system (e.g., ethanol/water) may also be effective.[3]

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

3. Purity Assessment:

  • Thin-Layer Chromatography (TLC): Compare the crude material and the recrystallized product. The purified sample should show a single spot with a higher Rf value than any remaining impurities.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Protocol 2: Column Chromatography - Separation by Adsorption

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4] For this compound, both normal-phase and reversed-phase chromatography can be considered.

Principle of Column Chromatography

A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase). A solvent or mixture of solvents (mobile phase) is used to elute the compounds from the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus achieving separation.

Workflow for Column Chromatography

Caption: Workflow for the column chromatography purification of the target compound.

Detailed Protocol (Normal-Phase)

1. Selection of Conditions:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point for moderately polar compounds.

  • Mobile Phase: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is common. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

2. Column Packing:

  • Prepare a slurry of the silica gel in the initial mobile phase.

  • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

3. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Carefully apply the sample solution to the top of the silica gel bed.

  • Add a small layer of sand on top of the sample to prevent disturbance of the silica bed upon addition of the eluent.

  • Carefully add the mobile phase and begin elution, collecting fractions in test tubes.

  • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.

4. Fraction Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid should be further dried under high vacuum.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Purification

For achieving very high purity or for isolating small quantities of the compound, reversed-phase HPLC is an excellent method.

Table 2: Suggested Starting Conditions for HPLC Analysis

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmA standard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidThe acid suppresses the ionization of the carboxylic acid, leading to better peak shape.
Mobile Phase B Acetonitrile with 0.1% TFA or Formic AcidA common organic modifier for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA starting gradient to screen for the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for an analytical column.
Detection UV at 254 nm or 280 nmThe nitrophenyl group will have strong absorbance in this range.
Column Temperature 30 °CTo ensure reproducible retention times.

These analytical conditions can be scaled up for preparative HPLC to purify larger quantities of the compound.

Conclusion: A Pathway to Purity

The purification of this compound is a critical step in its utilization for research and development. The choice of purification technique will depend on the scale of the synthesis and the nature of the impurities. A systematic approach, beginning with the characterization of the crude product and followed by the careful selection and optimization of purification methods such as recrystallization and column chromatography, will lead to a final product of high purity. The protocols outlined in this document provide a robust starting point for researchers, and with careful execution and empirical optimization, will enable the consistent production of high-quality this compound.

References

  • J-Stage. (n.d.). Separation of Aromatic Nitro Compounds by One-dimensional Dual Band Thin-Layer Chromatography and High Speed Liquid Chromatography.
  • Google Patents. (n.d.). US2858346A - Process of recrystallizing nitro explosives.
  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • AIChE - Proceedings. (n.d.). (512e) A New Recrystallization Method for Nitroguanidine.
  • Scribd. (n.d.). TLC Separation of Nitroanilines.
  • PMC. (n.d.). Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes.
  • PMC - NIH. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography.
  • YouTube. (2022, November 8). Recrystallization of m-nitroaniline#chemistrypractical.
  • PubChem - NIH. (n.d.). N-Acetyl-L-phenylalanine.
  • PMC - NIH. (n.d.). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides.
  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols.

Sources

Application Note & Protocol: A Spectrophotometric Bioassay for Screening Inhibitors of Kynurenine 3-Monooxygenase (KMO)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway in Neuroinflammation

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, responsible for over 95% of its catabolism.[1] This pathway is not merely a disposal route but a critical signaling cascade that produces several neuroactive and immunomodulatory metabolites.[2][3] A key branching point in this pathway is controlled by the enzyme Kynurenine 3-Monooxygenase (KMO), a flavin adenine dinucleotide (FAD)-dependent hydroxylase located on the outer mitochondrial membrane.[1] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4]

Under conditions of neuroinflammation, the kynurenine pathway can become dysregulated.[4][5] The overproduction of KMO's downstream metabolites, particularly the NMDA receptor agonist quinolinic acid, is excitotoxic and has been implicated in the pathophysiology of several neurodegenerative conditions, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][4][6] Conversely, shunting the pathway away from KMO can increase the relative concentration of kynurenic acid, a neuroprotective metabolite.[7] This makes KMO an ideal and compelling therapeutic target for neurodegenerative disorders.[1][7] Inhibition of KMO is a promising strategy to rebalance the pathway, decrease neurotoxic metabolites, and enhance neuroprotection.[7]

This application note details a robust and reliable biochemical assay for identifying and characterizing inhibitors of human KMO. The assay is based on a direct, continuous spectrophotometric measurement of enzyme activity. We present a detailed protocol, validation framework, and data analysis guide suitable for screening novel chemical entities, such as 3-Acetamido-3-(4-nitrophenyl)propanoic acid, for their potential KMO inhibitory activity.

Assay Principle

The KMO-catalyzed hydroxylation of L-kynurenine to 3-hydroxykynurenine is an oxidation reaction that requires a cofactor, typically NADPH.[3] In this reaction, NADPH is oxidized to NADP+.

L-Kynurenine + O₂ + NADPH + H⁺ → 3-Hydroxykynurenine + H₂O + NADP⁺

NADPH has a distinct absorbance maximum at 340 nm, whereas NADP+ does not.[8] By monitoring the decrease in absorbance at 340 nm over time, we can directly measure the rate of NADPH consumption, which is proportional to the rate of the KMO-catalyzed reaction. An inhibitor of KMO will slow down this reaction, resulting in a reduced rate of decrease in absorbance at 340 nm. This principle allows for a simple, continuous-kinetic assay format that is readily adaptable for high-throughput screening in a microplate format.[4][9]

The Kynurenine Pathway and the Role of KMO

The diagram below illustrates the central position of KMO in the tryptophan metabolism pathway, highlighting its role as a critical juncture between neuroprotective and potentially neurotoxic branches.

Kynurenine_Pathway cluster_info Inhibition shifts balance TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO (Target Enzyme) KYN->KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK3 3-Hydroxykynurenine (Neurotoxic Precursor) KMO->HK3 NADPH → NADP+ KMO->KYNA Inhibition Promotes QUIN Quinolinic Acid (Excitotoxic) KMO->QUIN Inhibition Reduces HK3->QUIN Multiple Steps

Caption: The Kynurenine Pathway highlighting KMO as a therapeutic target.

Part 1: Detailed Assay Protocol

This protocol is optimized for a 96-well clear, flat-bottom plate format with a final reaction volume of 100 µL.

Materials and Reagents
ReagentSupplierCatalog No. (Example)Storage
Recombinant Human KMO (rhKMO)R&D Systems8050-KM-80°C
L-KynurenineTocris43934°C (Protect from light)
β-NADPH, Tetrasodium SaltSigma-AldrichN7505-20°C (Protect from light)
Ro 61-8048 (Positive Control)Tocris15234°C (Protect from light)
UPF 648 (Positive Control)MedchemExpressHY-1005884°C
This compoundN/AN/ARoom Temperature
Sodium PhosphateSigma-AldrichS0751Room Temperature
Brij-35Sigma-AldrichB4184Room Temperature
DMSO, AnhydrousSigma-Aldrich276855Room Temperature
96-Well UV-Transparent PlatesCostar92592Room Temperature
Preparation of Stock Solutions and Buffers
  • Assay Buffer (50 mM Sodium Phosphate, 0.1% Brij-35, pH 7.5): Prepare a 50 mM sodium phosphate solution and adjust the pH to 7.5. Add Brij-35 to a final concentration of 0.1% (w/v) and mix until dissolved. Filter sterilize and store at 4°C.

  • rhKMO Enzyme Stock (e.g., 100 µg/mL): Reconstitute lyophilized enzyme in sterile water or as per the manufacturer's datasheet. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • L-Kynurenine Substrate Stock (40 mM): As per the Novus Biologicals protocol, dissolve L-Kynurenine in 80 mM HEPES buffer (pH 8.0) to create a 40 mM stock. Aliquot and store at -20°C.

  • NADPH Cofactor Stock (10 mM): Dissolve β-NADPH in deionized water to make a 10 mM stock solution. Prepare this solution fresh on the day of the experiment due to its instability.

  • Compound Stocks (10 mM): Dissolve the test compound (this compound) and control inhibitors (Ro 61-8048, UPF 648) in 100% DMSO to create 10 mM stock solutions.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis A1 Prepare Assay Buffer B1 Add 50 µL Enzyme Solution to all wells A1->B1 A2 Prepare Reagent Stocks (Enzyme, Substrate, NADPH) B4 Initiate Reaction: Add 49 µL Substrate Mix (Kynurenine + NADPH) A2->B4 A3 Prepare Compound Plates (Serial Dilutions) B2 Add 1 µL Compound (from dilution plate) A3->B2 B1->B2 B3 Incubate 10 min at RT (Pre-incubation) B2->B3 B3->B4 B5 Read Absorbance at 340 nm (Kinetic Mode, 10 min) B4->B5 C1 Calculate Reaction Rate (Vmax, mOD/min) B5->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Step-by-step workflow for the KMO inhibition assay.

Assay Procedure
  • Prepare Compound Dilution Plate:

    • Perform a serial dilution of the 10 mM compound stocks in 100% DMSO. A typical 11-point, 3-fold dilution series is recommended, starting from 1 mM.

    • Include wells with 100% DMSO to serve as the no-inhibitor (0% inhibition) control.

    • Include wells with a high concentration of a potent inhibitor like Ro 61-8048 (e.g., 10 µM final concentration) to serve as the 100% inhibition control.

  • Prepare KMO Enzyme Working Solution:

    • On the day of the assay, thaw the rhKMO aliquot on ice.

    • Dilute the rhKMO stock solution in Assay Buffer to a 2X final concentration of 20 ng/µL (this will be 10 ng/µL or 1 µ g/well in the final 100 µL reaction).

  • Prepare Substrate/Cofactor Mix:

    • Prepare a 2X reaction mixture containing L-Kynurenine and NADPH in Assay Buffer.

    • The final concentrations in the 100 µL reaction should be 300 µM L-Kynurenine and 200 µM NADPH. Therefore, the 2X mix should contain 600 µM L-Kynurenine and 400 µM NADPH. Prepare this mix fresh and protect it from light.

  • Perform the Assay:

    • Step 1: Enzyme & Inhibitor Pre-incubation

      • Add 50 µL of the 2X KMO Enzyme Working Solution to each well of the 96-well plate.

      • Add 1 µL of the serially diluted compounds (or DMSO/control inhibitor) from the compound dilution plate to the corresponding wells. The DMSO concentration in the final reaction will be 1%.

      • Mix gently by tapping the plate or using a plate shaker for 30 seconds.

      • Incubate the plate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Step 2: Reaction Initiation and Measurement

      • Set up a spectrophotometric plate reader to measure absorbance at 340 nm in kinetic mode, with readings every 30 seconds for 10 minutes.

      • Initiate the enzymatic reaction by adding 49 µL of the 2X Substrate/Cofactor Mix to all wells.

      • Immediately place the plate in the reader and begin data acquisition.

Part 2: Data Analysis and Interpretation

Calculating the Rate of Reaction

The kinetic read will produce a time course of decreasing absorbance. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction. The plate reader software can typically calculate this rate as the slope of the linear regression, expressed in milli-absorbance units per minute (mOD/min).

Calculating Percent Inhibition

For each compound concentration, calculate the percent inhibition using the rates from the control wells:

% Inhibition = [ 1 - ( (Rate of Sample Well - Rate of 100% Inhibition Control) / (Rate of 0% Inhibition Control - Rate of 100% Inhibition Control) ) ] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[2][10]

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[10][11]

  • The IC₅₀ value is the concentration at which the curve passes through 50% inhibition. This is a key metric for comparing the potency of different inhibitors.

Sample Data Presentation
InhibitorIC₅₀ (nM)
Ro 61-8048 (Positive Control)37 (Literature: 37 nM[12])
UPF 648 (Positive Control)25 (Literature: ~20 nM[6][13])
This compoundTo Be Determined

Part 3: Assay Validation and Trustworthiness

To ensure the assay is robust, reproducible, and suitable for screening, it must be validated.[14][15] The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[16][17]

Z'-Factor Calculation

The Z'-factor is calculated using the signals from the positive (0% inhibition, DMSO) and negative (100% inhibition, Ro 61-8048) controls. It takes into account both the dynamic range of the assay and the data variation.[16]

Z' = 1 - [ (3σₚ + 3σₙ) / |μₚ - μₙ| ]

Where:

  • μₚ = Mean rate of the positive control (0% inhibition)

  • σₚ = Standard deviation of the positive control

  • μₙ = Mean rate of the negative control (100% inhibition)

  • σₙ = Standard deviation of the negative control

Z'-Factor Interpretation

The quality of the assay is judged based on the calculated Z'-factor value:[16]

Z'-Factor ValueAssay Quality Interpretation
Z' > 0.5An excellent assay, suitable for HTS.
0 < Z' < 0.5A marginal assay.
Z' < 0Assay is not suitable for screening.

A successful KMO assay should consistently yield a Z'-factor greater than 0.5, demonstrating a sufficient signal window and low variability to confidently identify "hit" compounds.[14][18]

Conclusion

This application note provides a comprehensive, validated protocol for measuring the inhibitory activity of test compounds against human Kynurenine 3-Monooxygenase. The spectrophotometric method of monitoring NADPH consumption is direct, robust, and easily automated for high-throughput applications.[4] By employing well-characterized control inhibitors and rigorous statistical validation via the Z'-factor, this assay provides a trustworthy system for the discovery of novel KMO inhibitors. This protocol can be immediately applied to determine if this compound or other novel structures represent promising new scaffolds for therapeutic intervention in neurodegenerative diseases.

References

  • edX. (n.d.). IC50 Determination.
  • Wikipedia. (n.d.). IC50.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit.
  • Hughes, T. D., et al. (2019). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neuroscience.
  • Ghosh, A., et al. (n.d.). UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease. ACS Publications.
  • Coussens, N. P. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. NIH National Center for Advancing Translational Sciences.
  • Chameleon Science. (n.d.). KMO Inhibitor Screening Assay Kit 96 rxns.
  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature.
  • Hughes, T. D., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules.
  • OriGene Technologies Inc. (n.d.). kynurenine 3 monooxygenase (KMO) (NM_003679) Human Recombinant Protein.
  • Knape, M. M., et al. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PLoS One.
  • Technology Networks. (2024, January 24). Assay Development: Best Practices in Drug Discovery.
  • BMG LABTECH. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube.
  • Zameel, M., et al. (n.d.). Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. Nature.
  • ResearchGate. (n.d.). Development of a cell-based assay to measure kynurenine monooxygenase....
  • Li, Y., et al. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Journal of Cellular and Molecular Medicine.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • Wikipedia. (n.d.). Z-factor.
  • Yasgar, A., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery.
  • The Assay Guidance Manual. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube.
  • Kalyanaraman, B., et al. (n.d.). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Free Radical Biology and Medicine.
  • Tao, L., et al. (2024). Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria. PLoS One.
  • Collaborative Drug Discovery. (2022, June 6). How can I calculate % Inhibition and z score?.
  • Guilbault, G. G. (n.d.). Newer Fluorometric Methods for the Analysis of Biologically Important Compounds. Journal of the Association of Official Analytical Chemists.
  • Narisawa, K., et al. (n.d.). Fluorometric method for phenylalanine microplate assay adapted for phenylketonuria screening. Clinical Chemistry.
  • ResearchGate. (2024, December 5). Measuring the rate of NADPH consumption by glutathione reductase in the cytosol and mitochondria.
  • Cell Biolabs, Inc. (n.d.). NADP+/NADPH Assay Kit (Fluorometric).
  • Sharma, P., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes. Biosensors.
  • Margolis, C., et al. (n.d.). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Free Radical Research.

Sources

The Strategic Utility of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern drug discovery, the demand for structurally diverse and functionally optimized molecular entities is incessant. Chiral building blocks are fundamental to this endeavor, providing the stereochemically defined scaffolds necessary for synthesizing complex and specific active pharmaceutical ingredients (APIs).[1][2][3][4][5] Among these, 3-Acetamido-3-(4-nitrophenyl)propanoic acid, particularly in its enantiomerically pure forms, emerges as a highly valuable intermediate for medicinal chemists.

This technical guide delineates the strategic application of this compound as a building block in the synthesis of advanced bioactive molecules. We will explore its chemical attributes that make it a versatile precursor, provide detailed protocols for its preparation, and illustrate its utility in synthetic workflows for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Core Attributes and Strategic Value

The utility of this compound in medicinal chemistry is rooted in its distinct structural features. Each component of the molecule offers a handle for strategic chemical manipulation, making it a modular and adaptable building block.

  • Chiral Center: The stereocenter at the C3 position is of paramount importance. The use of enantiomerically pure forms, such as (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid, allows for the construction of stereospecific drugs, which is critical for optimizing target engagement and minimizing off-target effects.[1][3]

  • 4-Nitrophenyl Moiety: The nitro group is a key functional handle. It serves as a versatile precursor for a variety of other functional groups. For instance, it can be readily reduced to an amine, which can then be further functionalized through acylation, alkylation, or participation in cyclization reactions.[1] This latent reactivity is a significant asset in library synthesis and lead optimization.

  • Acetamido Group: The acetamido group provides a stable protecting group for the amine at the C3 position. It is generally robust under a range of reaction conditions, yet can be removed if necessary to allow for further modification at this position.

  • Propanoic Acid Backbone: The carboxylic acid moiety is a primary site for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. It can be readily activated to couple with amines, alcohols, or other nucleophiles to extend the molecular scaffold.

These features collectively position this compound as a valuable starting material for creating diverse molecular architectures with potential therapeutic applications.

Synthesis of (2S)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid: A Protocol

The following protocol is adapted from established synthetic methods for the preparation of the enantiomerically pure (S)-form of the title compound. This synthesis highlights a practical approach for obtaining this key intermediate.

Experimental Protocol: Synthesis of (2S)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

Objective: To synthesize (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid from (L)-phenylalanine.

Materials:

  • (L)-Phenylalanine

  • Triethylamine

  • Acetic anhydride

  • 36% Hydrochloric acid

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Acetylation of (L)-Phenylalanine:

    • To a suspension of 200 g of (L)-phenylalanine in 1660 cm³ of water at 20°C, add 340 cm³ of triethylamine with stirring.

    • Continue stirring at approximately 20°C for 30 minutes until complete dissolution is achieved.

    • Cool the solution to 5°C.

    • Add 126 cm³ of acetic anhydride dropwise while maintaining the internal temperature at around 5°C.

    • After the addition is complete, maintain the mixture at 5°C for one hour.

    • Cool the mixture to 0°C.

    • Add 200 cm³ of 36% hydrochloric acid solution dropwise, keeping the temperature at approximately 0°C.

    • Stir the resulting suspension for one hour at 0°C.

    • Filter the white precipitate, rinse with 400 cm³ of water, and drain.

    • Dry the solid under reduced pressure (20 kPa) at about 50°C to yield (2S)-2-acetamido-3-phenylpropanoic acid.

  • Nitration to (2S)-2-acetamido-3-(4-nitrophenyl)propanoic Acid:

    • This step involves the nitration of the acetylated phenylalanine. While the specific patent does not detail the nitration of this exact substrate, a general approach for nitrating phenylalanine derivatives involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The para-selectivity is generally favored due to the directing effect of the phenyl group. Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.

Expected Outcome:

The final product, (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid, is obtained as a white solid. The reported decomposition temperature is 191°C.

Application in the Synthesis of Bioactive Molecules

The strategic value of this compound is best illustrated through its application as a key intermediate in the synthesis of complex molecules. A notable example is its use as a precursor in the synthesis of streptogramin-type antibiotics.

Workflow: Integration into a Synthetic Pathway

The following workflow demonstrates how (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid can be utilized as a building block.

G cluster_start Starting Material cluster_reduction Reduction of Nitro Group cluster_functionalization Further Functionalization cluster_final Target Molecule A (2S)-2-Acetamido-3- (4-nitrophenyl)propanoic acid B (2S)-2-Acetamido-3- (4-aminophenyl)propanoic acid A->B Reduction (e.g., H2, Raney Ni) C Advanced Intermediate (e.g., for Streptogramin Synthesis) B->C Coupling Reactions (Amide bond formation, etc.) D Bioactive Compound (e.g., Streptogramin Analog) C->D Cyclization & Final Steps

Caption: Synthetic workflow utilizing the title compound.

Protocol: Reduction of the Nitro Group

Objective: To reduce the nitro group of (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid to an amine.

Materials:

  • (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid

  • Raney nickel

  • Methanol

  • Hydrogen source (e.g., hydrogen gas cylinder or a hydrogen transfer reagent)

  • Standard hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, add 5.50 g of Raney nickel.

  • Carefully add a solution of 5.00 g of (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid in 100 cm³ of methanol at 20°C with stirring.

  • Pressurize the vessel with hydrogen gas according to the manufacturer's instructions for the hydrogenation apparatus, or add a suitable hydrogen transfer reagent.

  • Monitor the reaction progress by techniques such as TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the Raney nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2S)-2-acetamido-3-(4-aminophenyl)propanoic acid, which can be purified by crystallization or chromatography.

This resulting amino-functionalized building block is now primed for a wide array of subsequent chemical transformations, such as amide couplings, to build more complex molecular architectures.

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications
This compound100061-23-2C₁₁H₁₂N₂O₅252.22Pharmaceutical intermediate, Chiral building block
(2S)-2-Acetamido-3-(4-nitrophenyl)propanoic acidNot assignedC₁₁H₁₂N₂O₅252.22Precursor for streptogramin antibiotic synthesis

Conclusion and Future Perspectives

This compound represents a quintessential example of a versatile chiral building block that can significantly empower drug discovery programs. Its readily available starting materials and the strategic positioning of its functional groups—the chiral center, the reducible nitro group, and the reactive carboxylic acid—offer medicinal chemists a reliable and adaptable platform for the synthesis of novel and complex bioactive molecules. The protocols and workflows outlined in this guide provide a foundational understanding of its preparation and application. As the pursuit of stereochemically defined and functionally diverse drug candidates continues, the strategic implementation of such well-designed building blocks will remain a cornerstone of successful pharmaceutical research and development.

References

  • Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules, 9. [Link]
  • Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid. (1999).
  • Nitazoxanide: Package Insert / Prescribing Inform
  • Nitazoxanide pharmacokinetics and tolerability in man using single ascending oral doses. (2002). Journal of Clinical Pharmacology, 42(10), 1136-1145. [Link]
  • Nitazoxanide: pharmacokinetics and metabolism in man. (2000). International Journal of Clinical Pharmacology and Therapeutics, 38(3), 154-161. [Link]
  • Nitazoxanide tablets - accessd
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). Future Medicinal Chemistry, 16(11), 1147-1162. [Link]
  • Modular Chemical Synthesis of Streptogramin and Lankacidin Antibiotics. (2018). Accounts of Chemical Research, 51(9), 2046-2057. [Link]
  • Modular synthesis of streptogramin antibiotics. (2018). Tetrahedron, 74(38), 5345-5353. [Link]

Sources

Application Note: Formulation Strategies for 3-Acetamido-3-(4-nitrophenyl)propanoic acid for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The successful preclinical evaluation of a new chemical entity (NCE) is critically dependent on developing a formulation that ensures adequate systemic exposure in animal models.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid for in vivo studies. The goal is to maximize exposure for pharmacokinetic (PK) and safety testing by addressing the compound's specific physicochemical properties.[2][3] This guide will detail a systematic approach, from initial physicochemical characterization and vehicle screening to the development of specific protocols for oral and parenteral administration.

Physicochemical Profiling and Formulation Challenges

A thorough understanding of the NCE's physicochemical properties is the mandatory first step in any formulation development program.[4] For this compound, no extensive experimental data is publicly available; therefore, we must rely on its structure and predicted properties to guide our strategy.

Structure:

Key Predicted Characteristics:

PropertyPredicted Value / CharacteristicImplication for Formulation
Molecular Weight ~252.23 g/mol Standard for a small molecule.
Acid/Base nature Weakly Acidic (due to the carboxylic acid group)Solubility is expected to be pH-dependent, increasing at pH > pKa.
Aqueous Solubility Predicted to be poorly soluble.[5][6]Will likely require solubility enhancement techniques for solution-based formulations.
LogP Predicted XLogP3: ~1.3[5]Indicates moderate lipophilicity. May favor lipid-based or co-solvent formulations.
Nitroaromatic Group Presence of a 4-nitrophenyl moiety.Potential for toxicity and metabolic reduction in vivo.[7][8][9]

The primary challenges are the anticipated poor aqueous solubility and the need to achieve sufficient exposure for toxicological and efficacy studies.[1] The strategy will focus on methods to enhance solubility or, alternatively, to prepare a homogenous suspension.

Pre-formulation Workflow: A Systematic Approach

A structured pre-formulation study is essential to identify a viable path forward, minimizing the use of the active pharmaceutical ingredient (API) and avoiding costly delays.[1][10] The workflow involves a tiered screening approach to identify lead vehicles for further development.

Diagram: Pre-formulation to Formulation Workflow A systematic workflow ensures efficient development from initial characterization to a viable preclinical formulation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: Finalization A API Physicochemical Profiling (pKa, LogP, Solubility) B Tier 1: Aqueous Solubility (Buffers pH 2, 6.5, 7.4) A->B Input C Tier 2: Co-solvent & Surfactant Solubility Screening B->C If solubility < target E Select Lead Vehicle(s) Based on Solubility & Route B->E Data Review D Tier 3: Lipid / Complexation Agent Screening C->D If still insufficient C->E Data Review D->E Data Review F Develop Solution or Suspension Protocol E->F G Assess Formulation Stability (Physical & Chemical) F->G QC Check G->E Fail/Optimize H Final Formulation for In Vivo Dosing G->H Pass

Protocol: Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles to guide formulation development.

Materials:

  • This compound (API)

  • Panel of vehicles (see table below)

  • Vortex mixer, magnetic stirrer, sonicating water bath

  • HPLC or UV-Vis spectrophotometer for quantification

Screening Vehicle Panel:

Vehicle ClassSpecific ExamplesRationale
Aqueous Buffers pH 4.0 Citrate Buffer, pH 7.4 Phosphate Buffered Saline (PBS)To assess intrinsic and pH-dependent solubility.
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), N,N-Dimethylacetamide (DMA)To increase solubility for non-polar compounds.[11][12]
Surfactants 10% Tween® 80 in water, 10% Solutol® HS 15 in waterTo improve wetting and form micelles that can solubilize the API.[3][12]
Complexation Agents 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in waterTo form inclusion complexes that enhance aqueous solubility.[3]
Common Mixtures 10% DMA / 90% (10% Tween 80); 20% PEG 400 / 80% SalinePre-established combinations known to be effective.[3]

Methodology:

  • Add an excess amount of API (e.g., 10-20 mg) to 1 mL of each vehicle in a glass vial.

  • Mix vigorously using a vortex mixer for 2 minutes.

  • Place the vials on a rotating shaker or magnetic stirrer at ambient temperature for 24-48 hours to reach equilibrium. Sonication can be used initially to break up aggregates.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate analytical solvent.

  • Quantify the API concentration using a validated analytical method (e.g., HPLC-UV).

Development of Formulations for Administration

Based on the screening results, a decision can be made to pursue a solution or a suspension. The goal for preclinical studies is often to maximize exposure, which can be achieved with a clear solution.[3] However, if solubility is limited, a well-formulated suspension is a common and acceptable alternative.[4]

Diagram: Formulation Selection Logic A decision tree guiding the choice between a solution and suspension formulation based on solubility data.

G A Solubility Data from Vehicle Screening B Is solubility in a safe vehicle > (Target Dose / Max Volume)? A->B C Pursue Solution Formulation B->C  Yes E Can solubility be improved with co-solvents/surfactants within safe limits? B->E  No D Pursue Suspension Formulation E->C  Yes E->D  No

This is often the most straightforward approach for oral dosing when solubility is low.

Target: 10 mg/mL suspension in 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween® 80. Rationale: CMC provides viscosity to prevent rapid settling, and Tween® 80 acts as a wetting agent to ensure uniform dispersion of the hydrophobic API particles.

Materials:

  • API, micronized if possible

  • Low-viscosity Sodium Carboxymethylcellulose (Na-CMC)

  • Tween® 80 (Polysorbate 80)

  • Purified Water

Procedure:

  • Prepare the Vehicle:

    • In a suitable beaker, add ~80% of the final required volume of purified water.

    • While stirring, slowly sprinkle in the Na-CMC powder (0.5% w/v, e.g., 50 mg for a 10 mL final volume) to avoid clumping. Stir until fully dissolved. This may take 30-60 minutes.

    • Add Tween® 80 (0.1% w/v, e.g., 10 mg for 10 mL) and mix until homogenous.

  • Prepare the Suspension:

    • Weigh the required amount of API (e.g., 100 mg for a 10 mL batch at 10 mg/mL).

    • In a separate small vessel (e.g., a mortar), add the API powder.

    • Add a small amount of the vehicle and levigate (grind into a paste) with a pestle. This step is critical for breaking up agglomerates and ensuring proper wetting.

    • Gradually add more vehicle while mixing to form a smooth, flowable slurry.

    • Transfer the slurry to a graduated cylinder or volumetric flask.

    • Rinse the mortar and pestle with the remaining vehicle and add it to the flask to ensure a complete transfer of the API.

    • Adjust to the final volume with the vehicle and mix thoroughly.

  • Quality Control (Self-Validation):

    • Visual Inspection: The suspension should be uniform with no large clumps.

    • Homogeneity: Stir continuously before and during dose administration. Check for rapid settling.

    • pH Check: Record the pH of the final formulation. It should be within a tolerable range for oral administration (typically pH 5-9).[13]

IV formulations must be sterile, clear solutions with a physiologically compatible pH and osmolality.[14] This often requires co-solvent systems.

Target: 5 mg/mL solution in 20% PEG 400 / 10% Solutol® HS 15 / 70% Saline. Rationale: This vehicle combines a co-solvent (PEG 400) and a non-ionic surfactant (Solutol® HS 15) to achieve solubility in an aqueous system suitable for injection.

Materials:

  • API

  • Polyethylene glycol 400 (PEG 400), injectable grade

  • Solutol® HS 15, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile 0.22 µm syringe filter

Procedure:

  • Solubilize the API:

    • In a sterile vial, weigh the required amount of API (e.g., 50 mg for a 10 mL batch).

    • Add the PEG 400 (2 mL) and Solutol® HS 15 (1 mL).

    • Vortex or sonicate gently until the API is completely dissolved. A clear solution must be obtained.

  • Dilute to Final Concentration:

    • Slowly add the sterile saline (7 mL) to the API concentrate while mixing. A slow addition is crucial to prevent the drug from precipitating out of solution (a phenomenon known as "crashing out").[14]

  • Sterilization and Quality Control:

    • Visual Inspection: The final formulation must be a completely clear solution, free of any visible particles or precipitation.

    • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile container. This is the terminal sterilization step.

    • pH Check: Measure the pH to ensure it is within a safe range for intravenous injection (typically ~7.4). Adjustments are rarely made in preclinical settings unless absolutely necessary.

Safety and Handling Considerations

The presence of a nitroaromatic group warrants special attention. Such compounds can be associated with toxicity, including potential mutagenicity or the induction of oxidative stress through metabolic activation.[7][8][15]

  • Handling: Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling the dry powder and formulations.

  • Toxicity: Researchers should be aware of the potential for toxicity related to the nitro group. The selection of excipients should be limited to those with a well-established safety profile in the chosen animal species and route of administration.[4]

Conclusion

The formulation of this compound for in vivo studies presents a classic challenge of poor aqueous solubility. A systematic approach, beginning with thorough solubility screening, is paramount. By logically selecting excipients based on the compound's physicochemical properties, researchers can develop either a uniform suspension for oral delivery or a clear, solubilized formulation for parenteral administration. The protocols provided herein serve as a robust starting point for this process, enabling the generation of reliable and reproducible data in preclinical efficacy and safety studies.

References

  • Gautam, A., & Singh, A. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Innovation, 9(4), 258-270.
  • Williams, H. D., et al. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. Molecular Pharmaceutics, 14(11), 3847-3861.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from Altasciences.
  • Catalent Pharma Solutions. (n.d.). Early Stage Oral Development. Retrieved from Catalent.
  • Williams, H. D., et al. (2017). Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies. PubMed.
  • Engle, K., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 81, 238-246.
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from SvedbergOpen.
  • International Journal of Pharmacy and Technology. (n.d.). Routes of Drug Administration in Laboratory Animals. Retrieved from ResearchGate.
  • Nishino, S. F., & Spain, J. C. (2004). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 68(1), 136-161.
  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627.
  • Gad, S. C., et al. (2008). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 27(4), 241-271.
  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from Boston University Office of Research.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Singh, A., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10305-10335.
  • Wang, Y., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 23(19), 11634.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem Compound Database.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 3-Acetamido-3-(4-nitrophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most established and reliable method is a two-step process based on the Erlenmeyer-Plöchl reaction.[1][2][3]

  • Step 1: Azlactone Formation. N-acetylglycine and 4-nitrobenzaldehyde are condensed in the presence of acetic anhydride and a weak base (typically sodium acetate). This forms the intermediate, 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one, also known as an azlactone.[1][2]

  • Step 2: Hydrolysis. The azlactone ring is opened via hydrolysis, typically using a mild base or acid, to yield the final product, this compound.

This entire sequence is a powerful method for amino acid synthesis.[2][3]

Q2: What are the roles of the key reagents in the azlactone formation step?

Understanding the function of each component is critical for troubleshooting and optimization.

ReagentRoleMechanistic Insight
4-Nitrobenzaldehyde ElectrophileThe aldehyde carbonyl carbon is the electrophilic site for the condensation reaction. The strong electron-withdrawing nitro group (-NO₂) enhances its reactivity.[4]
N-Acetylglycine Nucleophile SourceProvides the backbone for the final amino acid. The methylene group (CH₂) becomes acidic and acts as the nucleophile.
Acetic Anhydride Dehydrating Agent & ActivatorIt serves two crucial purposes: 1) It cyclizes N-acetylglycine to form an intermediate oxazolone. 2) It acts as a water scavenger, driving the condensation equilibrium toward the product.[1][2]
Sodium Acetate Base CatalystAs a weak base, it deprotonates the most acidic proton of the oxazolone intermediate at the C-4 position, generating the active nucleophile for the condensation with the aldehyde.[1]
Q3: What does the overall reaction mechanism look like?

The synthesis proceeds via two distinct stages, as illustrated below. Success in the first stage is paramount for a high-yielding second stage.

G cluster_0 Step 1: Erlenmeyer-Plöchl Condensation cluster_1 Step 2: Hydrolysis A N-Acetylglycine + 4-Nitrobenzaldehyde B Azlactone Intermediate (2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one) A->B Acetic Anhydride, Sodium Acetate, Heat (80-100°C) C Azlactone Intermediate D Final Product (this compound) C->D Mild Base (e.g., Na₂CO₃) or Acid (e.g., HCl), Water

Caption: Overall synthetic workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The troubleshooting logic is designed to be systematic, starting from the most probable cause.

Problem: Low or No Yield of the Final Product

A low yield is the most frequent challenge. Systematically investigating the cause is key.

G Start Low Final Yield TLC_Check Analyze crude reaction mixture from Step 1 by TLC Start->TLC_Check SM_Present Significant starting material (4-nitrobenzaldehyde) remains TLC_Check->SM_Present Yes Azlactone_Formed Azlactone intermediate is the major spot TLC_Check->Azlactone_Formed No Cause_Reagents Possible Cause: - Poor reagent quality - Incorrect stoichiometry - Insufficient heating SM_Present->Cause_Reagents Cause_Hydrolysis Possible Cause: - Incomplete hydrolysis - Degradation during hydrolysis - Issues with product isolation/workup Azlactone_Formed->Cause_Hydrolysis Fix_Reagents Solution: - Check purity of aldehyde - Use anhydrous sodium acetate - Ensure reaction reaches 80-100°C Cause_Reagents->Fix_Reagents Fix_Hydrolysis Solution: - Increase hydrolysis time/temp - Ensure correct pH for workup - Optimize recrystallization solvent Cause_Hydrolysis->Fix_Hydrolysis

Caption: Troubleshooting flowchart for low yield.

Q: My yield is very low, and TLC analysis of the first step shows a lot of unreacted 4-nitrobenzaldehyde. What went wrong?

This points to an issue in the azlactone formation (Step 1).

  • Possible Cause 1: Reagent Quality.

    • Insight: Acetic anhydride is hygroscopic; absorbed water will quench the reaction. Sodium acetate must be anhydrous to function effectively as a base. 4-nitrobenzaldehyde can oxidize over time.

    • Solution: Use freshly opened or properly stored acetic anhydride. Dry the sodium acetate in an oven (110°C) for several hours before use. Check the purity of the 4-nitrobenzaldehyde; if it appears clumpy or discolored, consider recrystallizing it from a water/ethanol mixture.[5]

  • Possible Cause 2: Insufficient Temperature.

    • Insight: The Erlenmeyer-Plöchl condensation requires thermal energy to overcome the activation barrier. Classical procedures often call for heating at 80-100°C for 1-2 hours.[1]

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature. Use an oil bath for stable and uniform heating. Monitor the reaction progress using TLC until the aldehyde spot has been consumed.

  • Possible Cause 3: Incorrect Stoichiometry.

    • Insight: Acetic anhydride is both a reagent and a solvent in many classical procedures and must be in large excess. Sodium acetate is a catalyst, but using too little can stall the reaction.

    • Solution: A typical molar ratio is 1.0 eq of aldehyde, 1.0-1.2 eq of N-acetylglycine, 1.0-1.5 eq of sodium acetate, and a significant excess (3.0-5.0 eq) of acetic anhydride.[1]

Q: My TLC from Step 1 looks clean with a major product spot, but the final yield after hydrolysis is still poor. Why?

This indicates a problem with the hydrolysis or workup (Step 2).

  • Possible Cause 1: Incomplete Hydrolysis.

    • Insight: The azlactone is a stable heterocyclic compound. Opening the ring requires sufficient time and the right conditions. The hydrolysis can be sluggish if conditions are too mild.

    • Solution: If using a base like sodium carbonate, ensure the mixture is heated (e.g., reflux) for a sufficient duration. Monitor the disappearance of the water-insoluble azlactone.

  • Possible Cause 2: Product Precipitation and Isolation.

    • Insight: The final product is an amino acid and its solubility is highly pH-dependent. It is soluble in base (as a carboxylate salt) and strong acid (as an ammonium salt). It is least soluble near its isoelectric point.

    • Solution: After hydrolysis, the product is in a soluble salt form. To precipitate it, you must carefully acidify the solution with an acid like HCl. Adjust the pH slowly, checking with pH paper, until you see maximum precipitation. Adding acid too quickly can create localized pH drops and may affect product purity. Cooling the mixture in an ice bath after acidification will maximize recovery.

Problem: Product Purity Issues
Q: My final product is an off-color oil and won't crystallize. What can I do?
  • Insight: Oiling out is often due to impurities that disrupt the crystal lattice formation. The most likely impurity is residual, unhydrolyzed azlactone, which is less polar than the final product.

  • Solution 1: Re-run the Hydrolysis. Redissolve the oil in a sodium carbonate solution and reflux for another 1-2 hours to ensure all the azlactone has been hydrolyzed. Then, repeat the acidification and isolation procedure.

  • Solution 2: Solvent Trituration. If the oil is very stubborn, try dissolving it in a minimum amount of a polar solvent (like acetone or ethanol) and then slowly adding a non-polar solvent (like hexanes or diethyl ether) with vigorous scratching of the flask walls to induce crystallization.

  • Solution 3: Recrystallization. The crude solid product should be recrystallized to achieve high purity. Ethanol or an ethanol/water mixture is often a suitable solvent system. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

Optimized Experimental Protocol

This protocol incorporates best practices derived from literature and common troubleshooting solutions.

Step 1: Synthesis of 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (Azlactone)

  • To a 100 mL round-bottom flask, add N-acetylglycine (1.0 eq), 4-nitrobenzaldehyde (1.0 eq), and anhydrous sodium acetate (1.2 eq).

  • Add acetic anhydride (3.5 eq) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture in an oil bath at 95-100°C for 2 hours with vigorous stirring. The mixture will become a thick, yellow-orange slurry.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the 4-nitrobenzaldehyde spot.

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly add cold ethanol to the flask with stirring. This will quench the excess acetic anhydride and help precipitate the azlactone.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow crystalline solid by vacuum filtration. Wash the solid with cold ethanol, followed by cold water, to remove residual acetic acid and salts.

  • Dry the product under vacuum. This intermediate is typically of sufficient purity for the next step.

Step 2: Hydrolysis to this compound

  • Transfer the crude, dry azlactone from Step 1 to a round-bottom flask.

  • Add a 10% aqueous sodium carbonate solution (approx. 10 mL per gram of azlactone).

  • Heat the mixture to reflux with stirring. The solid will gradually dissolve as the ring opens. Continue refluxing for 2-3 hours.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add concentrated HCl dropwise with constant stirring. Monitor the pH with pH paper.

  • Continue adding acid until the solution is acidic (pH ~2-3) and a white or pale-yellow precipitate forms.

  • Keep the mixture in the ice bath for at least 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

References

  • Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
  • Carter, H. E. (1946). Azlactones. Organic Reactions, 3, 198-239.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde.

Sources

Technical Support Center: Troubleshooting Low Yield in 3-Acetamido-3-(4-nitrophenyl)propanoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and optimize your product yield.

I. Synthesis Overview: The Erlenmeyer-Plöchl Reaction and Subsequent Reduction

The synthesis of this compound is a multi-step process that typically begins with the Erlenmeyer-Plöchl reaction to form an azlactone, followed by hydrolysis and subsequent reduction.[1][2][3] Understanding the key stages of this synthesis is crucial for effective troubleshooting.

The initial step involves the condensation of 4-nitrobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate.[1][4] This reaction forms an unsaturated azlactone (an oxazolone derivative). The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, making it highly reactive in this condensation.[5][6]

The azlactone intermediate is then hydrolyzed to yield α,β-dehydroamino acid, specifically 2-acetamido-3-(4-nitrophenyl)acrylic acid.[7] The final step is the reduction of the carbon-carbon double bond of this intermediate to produce the desired saturated product, this compound.[8]

Below is a workflow diagram illustrating the key stages of the synthesis:

Synthesis_Workflow cluster_0 Step 1: Erlenmeyer-Plöchl Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Reduction A 4-Nitrobenzaldehyde + N-Acetylglycine B Azlactone Intermediate A->B Acetic Anhydride, Sodium Acetate C α,β-Dehydroamino Acid B->C Mild Hydrolysis D This compound C->D Reduction (e.g., H₂/Pd-C) Troubleshooting_Low_Yield cluster_Step1 Troubleshoot Step 1 cluster_Step2 Troubleshoot Step 2 cluster_Step3 Troubleshoot Step 3 cluster_Purification Troubleshoot Purification Start Low Yield Observed Step1 Step 1: Erlenmeyer-Plöchl Low Conversion? Start->Step1 Step2 Step 2: Hydrolysis High Product Loss? Step1->Step2 No Reagent_Quality Check Reagent Purity (Aldehyde, N-Acetylglycine, Acetic Anhydride, Base) Step1->Reagent_Quality Yes Step3 Step 3: Reduction Low Conversion? Step2->Step3 No Hydrolysis_Conditions Use Milder Hydrolysis Conditions Step2->Hydrolysis_Conditions Yes Purification Purification Issues? Step3->Purification No Catalyst_Activity Use Fresh/Active Catalyst Step3->Catalyst_Activity Yes Column_Chromatography Optimize Column Chromatography (Solvent System, Packing) Purification->Column_Chromatography Yes Reaction_Conditions1 Optimize Temperature & Reaction Time Reagent_Quality->Reaction_Conditions1 Reaction_Monitoring2 Monitor for Complete Conversion (TLC) Hydrolysis_Conditions->Reaction_Monitoring2 Reduction_Conditions Optimize H₂ Pressure & Reaction Time Catalyst_Activity->Reduction_Conditions Selective_Reduction Ensure Selective Reduction of C=C Reduction_Conditions->Selective_Reduction Recrystallization Optimize Recrystallization (Solvent, Temperature) Column_Chromatography->Recrystallization

Sources

Technical Support Center: Optimizing HPLC Resolution of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for improving the chromatographic resolution of this compound. We will explore common challenges and provide systematic troubleshooting guides in a practical question-and-answer format.

Analyte Overview

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). It is also an acidic compound due to its carboxylic acid group. These features are critical considerations for HPLC method development, as achieving resolution may involve either separating the compound from other impurities (achiral separation) or separating its two enantiomers from each other (chiral separation). This guide will address both scenarios.

Table 1: Physicochemical Properties of Related Compounds

Property Value (for 3-(4-nitrophenyl)propanoic acid) Significance in HPLC
Molecular Formula C9H9NO4[1] Influences molecular weight and potential interactions.
Molecular Weight 195.17 g/mol [2] Affects diffusion and mass transfer in the column.
XLogP3 1.3[1][2] Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
pKa (Not explicitly found, but estimated for a propanoic acid ~4.8) The carboxylic acid group's ionization is pH-dependent, critically affecting retention and peak shape.[3][4]

| Solubility | Slightly soluble in water[1] | Dictates solvent choice for sample preparation and mobile phase compatibility. |

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is the most common reason for poor peak shape (tailing) with this compound?

A1: Peak tailing for this acidic compound is most often caused by secondary interactions between the analyte and the stationary phase.[5] Specifically, the negatively charged, ionized form of the compound's carboxylic acid group can interact strongly with residual silanol groups on the surface of standard silica-based C18 columns.[6][7] These interactions create a secondary retention mechanism, causing peaks to tail.[5][6] Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) suppresses the ionization of both the analyte's carboxylic acid and the column's silanol groups, minimizing these unwanted interactions and dramatically improving peak symmetry.[6][8]

Q2: My goal is to separate the enantiomers. Where do I start?

A2: Enantiomers have identical physicochemical properties and cannot be separated on standard (achiral) HPLC columns. You must use a chiral stationary phase (CSP). For amino acid derivatives like this, common choices include polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns).[9][10] Direct analysis on a CSP is often preferred over derivatization, as it avoids extra sample preparation steps.[10]

Q3: What is a good starting mobile phase for reversed-phase HPLC analysis?

A3: For a standard achiral C18 column, a good starting point is a mobile phase consisting of acetonitrile and a buffered aqueous solution at a low pH. For example, a mixture of Acetonitrile: 20mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio. A low pH is crucial for ensuring the analyte is in its neutral, un-ionized form, which leads to better retention and peak shape.[3][8]

Q4: How does the mobile phase pH affect the retention time of this compound?

A4: The mobile phase pH has a profound impact on retention.[11]

  • At low pH (e.g., < 3.5): The carboxylic acid group is protonated (neutral). The molecule is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to longer retention times.[3]

  • At high pH (e.g., > 5.5): The carboxylic acid group is deprotonated (negatively charged). The molecule is more polar and is repelled by the stationary phase, leading to shorter retention times.[3]

  • Near the pKa (~4.8): The compound exists as a mixture of ionized and non-ionized forms. This can lead to severe peak broadening or splitting and should be avoided.[4][12] It is recommended to work at a pH at least 1.5-2 units away from the analyte's pKa.[13][14]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic, question-driven approach to resolving specific resolution problems.

Issue 1: Poor Resolution Between the Analyte and an Impurity (Rs < 1.5)

Q: My analyte peak is merging with a nearby impurity peak. How can I improve the separation?

A: Improving resolution requires manipulating the three key factors of the resolution equation: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[15] Follow this systematic approach.

Step 1: Optimize Retention Factor (k)

Q: Is my peak eluting too early (k < 2)?

A: Peaks that elute too close to the void volume are difficult to resolve. The goal is to have a retention factor (k) between 2 and 10.[16]

  • Protocol: To increase retention, decrease the strength of the organic solvent in the mobile phase. For example, if you are using 50:50 Acetonitrile:Buffer, try changing to 45:55 or 40:60.[15][17] This will increase the interaction of your moderately hydrophobic analyte with the stationary phase, moving it away from the void and providing more opportunity for separation.

Step 2: Optimize Selectivity (α)

Q: Increasing retention didn't resolve the peaks. How can I change the peak spacing?

A: Changing selectivity is the most powerful tool for improving resolution when peaks co-elute.[15][16]

  • Change Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). Acetonitrile and methanol have different chemical properties and will interact differently with your analyte and the impurity, which can significantly alter their relative elution order and spacing.[16]

  • Adjust Mobile Phase pH: A small change in pH can dramatically alter the ionization state and, therefore, the retention of ionizable compounds.[4][11] If you started at pH 3.0, try adjusting to pH 2.8 or 3.2. This may change the retention of your analyte and the impurity to different extents, thus improving selectivity.[17]

  • Change Stationary Phase: If mobile phase changes are insufficient, changing the column chemistry is the next step. If you are using a standard C18 column, consider a Phenyl-Hexyl or a Cyano column. These phases offer different interaction mechanisms (like pi-pi interactions with the nitrophenyl group) that can provide unique selectivity for your compounds.[16][17]

Step 3: Optimize Efficiency (N)

Q: The peaks are slightly separated but are very broad. How can I make them sharper?

A: Increasing column efficiency (N) leads to narrower, sharper peaks, which can improve baseline resolution.[15]

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency, but it will also increase the run time.[17][18]

  • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., moving from a 5 µm to a sub-2 µm particle column) will generate more theoretical plates, leading to sharper peaks and better resolution.[15][16][17]

Visual Guide: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor resolution.

G cluster_0 Resolution Troubleshooting Workflow Start Problem: Poor Resolution (Rs < 1.5) Check_k Is Retention Factor (k) between 2 and 10? Start->Check_k Adjust_k Adjust Organic Solvent % (e.g., decrease ACN/MeOH) to increase k Check_k->Adjust_k No Optimize_Alpha Optimize Selectivity (α) Check_k->Optimize_Alpha Yes Adjust_k->Check_k Change_Solvent Change Organic Modifier (ACN ↔ MeOH) Optimize_Alpha->Change_Solvent Adjust_pH Fine-tune Mobile Phase pH (e.g., 3.0 → 2.8) Change_Solvent->Adjust_pH Not resolved End Resolution Achieved Change_Solvent->End Resolved Change_Column Change Stationary Phase (C18 → Phenyl-Hexyl) Adjust_pH->Change_Column Not resolved Adjust_pH->End Resolved Optimize_N Optimize Efficiency (N) Change_Column->Optimize_N Not resolved Change_Column->End Resolved Adjust_Flow Decrease Flow Rate Optimize_N->Adjust_Flow New_Column Use Longer Column or Smaller Particle Size Adjust_Flow->New_Column Not resolved Adjust_Flow->End Resolved New_Column->End Resolved

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

Issue 2: Peak Tailing

Q: My analyte peak has a significant tail, making integration difficult and inaccurate. What are the causes and solutions?

A: Peak tailing is a common problem for acidic compounds. The primary causes are chemical (secondary interactions) and physical (column issues).

Table 2: Troubleshooting Peak Tailing

Potential Cause Diagnostic Question Recommended Solution & Rationale
Secondary Silanol Interactions Is your mobile phase pH near or above the pKa of silanols (~3.5-4.5)? Lower Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate).[5][8] This protonates the silanol groups, neutralizing their charge and preventing ionic interactions with your acidic analyte.[6]
Analyte Ionization Is your mobile phase pH close to the analyte's pKa (~4.8)? Adjust pH Away from pKa: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa.[13][14] This keeps the analyte in a single (neutral) form, preventing the peak splitting and tailing that occurs when both ionized and neutral forms are present.[4]
Column Overload Is the peak shape better when you inject a lower concentration? Reduce Sample Concentration/Volume: Overloading the column saturates the stationary phase, leading to tailing.[19][20] Dilute your sample or reduce the injection volume.

| Column Contamination or Void | Has the column performance degraded over time? Is the backpressure high? | Flush or Replace Column: Strongly retained impurities can build up at the column inlet. Try flushing the column with a strong solvent (disconnect from the detector first).[21] If this fails, a void may have formed at the inlet, or the frit may be blocked, requiring column replacement.[19] Using a guard column can prevent this.[21] |

Visual Guide: Effect of pH on Analyte and Stationary Phase

This diagram illustrates how a low pH mobile phase mitigates peak tailing for this compound.

G cluster_0 Scenario 1: High pH (e.g., pH 6.0) cluster_1 Scenario 2: Low pH (e.g., pH 3.0) Analyte_High Analyte (Anionic) R-COO⁻ Interaction_High Ionic Repulsion & Secondary Interactions Analyte_High->Interaction_High Repulsion Silanol_High Silica Surface (Anionic) Si-O⁻ Silanol_High->Interaction_High Interaction Result_High Result: Early Elution & Peak Tailing Interaction_High->Result_High Analyte_Low Analyte (Neutral) R-COOH Interaction_Low Ideal Hydrophobic Interaction Analyte_Low->Interaction_Low Partitioning Silanol_Low Silica Surface (Neutral) Si-OH Silanol_Low->Interaction_Low Result_Low Result: Good Retention & Symmetrical Peak Interaction_Low->Result_Low

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • How To Improve Resolution In HPLC: 5 Simple Tips. (2025, June 6). PharmaGuru.
  • The Critical Role of Mobile Phase pH in Chromatography Separations. (2023, October 11). International Labmate.
  • Optimizing HPLC method development to maximize peak resolution. (n.d.). Atinary.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • How can I prevent the peak tailing in HPLC? (2019, August 30). ResearchGate.
  • Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC.
  • HPLC Separation of Enantiomers of α‐Substituted Proline Analogues by the Application of (S)‐N‐(4‐Nitrophenoxy‐carbonyl)phenylalanine Methoxyethyl Ester as Chiral Derivatizing Agent. (2025, August 6). ResearchGate.
  • HPLC Troubleshooting Guide. (n.d.). Macherey-Nagel.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). NIH.
  • Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
  • HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. (2022, May 31). YouTube.
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022, May 20). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.). Washington State University.
  • 3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem.
  • Separation of Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today.
  • 3-(4-nitrophenyl)propanoic acid. (n.d.). Stenutz.
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025, August 7). ResearchGate.
  • 3-Amino-3-(4-nitrophenyl)propanoic acid. (2025, August 27). Chemsrc.
  • Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. (n.d.). ResearchGate.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022, April 5). ResearchGate.

Sources

Technisches Support-Center: Überwindung von Löslichkeitsproblemen mit 3-Acetamido-3-(4-nitrophenyl)propansäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as per the user's request.

Verfasst von: Einem leitenden Anwendungswissenschaftler

Willkommen bei der speziellen Support-Ressource für 3-Acetamido-3-(4-nitrophenyl)propansäure. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung sowie häufig gestellte Fragen, um die Herausforderungen im Zusammenhang mit der Löslichkeit dieser Verbindung zu meistern.

Einführung

3-Acetamido-3-(4-nitrophenyl)propansäure ist eine Verbindung von Interesse in verschiedenen Forschungsanwendungen. Ihre molekulare Struktur, die sowohl eine Carbonsäuregruppe als auch einen nitrosubstituierten aromatischen Ring aufweist, stellt jedoch einzigartige Löslichkeitsprobleme dar. Dieser Leitfaden bietet praktische, evidenzbasierte Lösungen zur Überwindung dieser Probleme und gewährleistet zuverlässige und reproduzierbare experimentelle Ergebnisse.

Teil 1: Anleitung zur Fehlerbehebung – Überwindung von Löslichkeitsproblemen

Dieser Abschnitt befasst sich mit häufigen Problemen, die beim Auflösen von 3-Acetamido-3-(4-nitrophenyl)propansäure auftreten, und bietet schrittweise Protokolle zu deren Lösung.

Problem 1: Die Verbindung fällt aus dem wässrigen Puffer aus.

Ursachenanalyse: Die begrenzte Löslichkeit von 3-Acetamido-3-(4-nitrophenyl)propansäure in neutralen wässrigen Lösungen ist hauptsächlich auf den protonierten Zustand ihrer Carbonsäuregruppe zurückzuführen. Bei einem pH-Wert unterhalb ihres pKa-Wertes liegt die Verbindung in ihrer weniger löslichen, neutralen Form vor. Die Carbonsäuregruppe macht die Löslichkeit stark pH-abhängig.[1][2] Die Umwandlung der Säure in ihre Salzform durch pH-Anpassung ist eine der effektivsten Strategien zur Erhöhung der wässrigen Löslichkeit.[1][3]

Lösungs-Workflow:

  • pH-Anpassung: Die wirksamste Strategie ist die Erhöhung des pH-Wertes der Lösung. Durch die Herstellung einer Stammlösung in einem leicht basischen Puffer (z. B. pH 7,5-8,5) wird die Carbonsäuregruppe zu ihrer besser löslichen Carboxylatsalzform deprotoniert.[1][4]

  • Co-Lösungsmittel-System: Wenn eine pH-Anpassung nicht mit Ihrem experimentellen Design kompatibel ist, ist die Verwendung eines wassermischbaren organischen Co-Lösungsmittels der nächstbeste Ansatz.[4][5]

Experimentelles Protokoll: pH-vermittelte Solubilisierung

  • Stellen Sie eine konzentrierte Stammlösung von 3-Acetamido-3-(4-nitrophenyl)propansäure in einem geeigneten organischen Lösungsmittel wie DMSO oder Ethanol her.

  • Bereiten Sie Ihren gewünschten wässrigen Puffer vor (z. B. PBS, TRIS).

  • Geben Sie unter ständigem Rühren (Vortexen) des wässrigen Puffers die Stammlösung langsam tropfenweise hinzu, bis die gewünschte Endkonzentration erreicht ist.

  • Sollte eine Ausfällung auftreten, fügen Sie schrittweise kleine Volumina von 1 M NaOH hinzu und überwachen Sie dabei den pH-Wert. Fügen Sie so lange Base hinzu, bis sich der Niederschlag auflöst. Stellen Sie sicher, dass der endgültige pH-Wert mit Ihrem Assay kompatibel ist.

Experimentelles Protokoll: Solubilisierung mit Co-Lösungsmitteln

  • Stellen Sie eine hochkonzentrierte Stammlösung der Verbindung in 100 % DMSO her. DMSO ist ein gängiges Lösungsmittel zur Solubilisierung von Verbindungen für biologische Assays.[5][6]

  • Bestimmen Sie den maximal tolerierbaren Prozentsatz an DMSO für Ihr experimentelles System (typischerweise ≤ 0,5 %, um Zytotoxizität zu vermeiden).[5]

  • Verdünnen Sie die DMSO-Stammlösung in Ihrem wässrigen Puffer auf die gewünschte Endkonzentration und stellen Sie sicher, dass die endgültige DMSO-Konzentration innerhalb der tolerierten Grenze bleibt. Dies ist entscheidend, um eine Ausfällung durch "Lösungsmittelschock" zu vermeiden.[2]

Workflow-Diagramm: Fehlerbehebung bei der Löslichkeit

G start Start: Verbindung lösen precipitate Tritt eine Ausfällung auf? start->precipitate ph_adjust ph_adjust precipitate->ph_adjust Ja success Verbindung gelöst precipitate->success Nein ph_adjust->precipitate Erneut prüfen cosolvent Co-Lösungsmittel verwenden (z.B. DMSO, Ethanol) ph_adjust->cosolvent pH-Wert inkompatibel cosolvent->precipitate Erneut prüfen fail Unlöslich (Alternative Formulierung erwägen) cosolvent->fail Immer noch unlöslich

Bildunterschrift: Entscheidungs-Workflow zur Behebung von Ausfällungen von 3-Acetamido-3-(4-nitrophenyl)propansäure.

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Welches Lösungsmittel wird für die Herstellung einer hochkonzentrierten Stammlösung empfohlen?

Für die Herstellung einer hochkonzentrierten Stammlösung wird Dimethylsulfoxid (DMSO) aufgrund seiner ausgezeichneten Lösekraft für eine Vielzahl organischer Moleküle dringend empfohlen.[5][7] Ethanol kann ebenfalls verwendet werden, erreicht aber möglicherweise nicht die gleiche Konzentration wie DMSO.[7] Verwenden Sie immer wasserfreie Lösungsmittel, um das Einbringen von Wasser zu verhindern, das die Löslichkeit beeinträchtigen kann.

F2: Wie sollte ich die Stammlösung lagern?

Stammlösungen in DMSO oder Ethanol sollten bei -20 °C oder -80 °C gelagert werden, um die Verdunstung des Lösungsmittels und den Abbau der Verbindung zu minimieren.[2][6] Es wird empfohlen, die Stammlösung in kleinere Aliquots für den einmaligen Gebrauch aufzuteilen, um wiederholte Einfrier-Auftau-Zyklen zu vermeiden, die zu Ausfällungen und Abbau führen können.[2]

F3: Kann ich Ultraschall zur Unterstützung der Auflösung verwenden?

Ja, die Beschallung kann eine nützliche physikalische Methode sein, um die Auflösung von 3-Acetamido-3-(4-nitrophenyl)propansäure zu unterstützen.[4] Sie liefert Energie, um feste Aggregate aufzubrechen und die Wechselwirkung zwischen dem gelösten Stoff und dem Lösungsmittel zu erhöhen. Seien Sie jedoch vorsichtig mit der Dauer und der Leistung der Beschallung, da übermäßige Energie potenziell zum Abbau der Verbindung führen kann, insbesondere bei thermisch labilen Molekülen. Eine kurze Beschallung in einem Wasserbad für 5-10 Minuten ist ein guter Ausgangspunkt.

F4: Gibt es bekannte Inkompatibilitäten mit gängigen Pufferkomponenten?

Obwohl keine weitreichenden Inkompatibilitäten berichtet werden, ist es eine gute Praxis, sich potenzieller Wechselwirkungen bewusst zu sein. Beispielsweise könnten hohe Konzentrationen von zweiwertigen Kationen (z. B. Ca²⁺, Mg²⁺) in einigen Puffern potenziell unlösliche Salze mit der Carboxylatform der Verbindung bei basischem pH-Wert bilden. Wenn Sie in solchen Puffern eine Ausfällung beobachten, sollten Sie die Verwendung eines Puffers mit einem Chelatbildner wie EDTA oder den Wechsel zu einem anderen Puffersystem in Betracht ziehen.

F5: Welche Stabilitätsbedenken gibt es bei Nitro-aromatischen Verbindungen?

Organische Nitroverbindungen können bei hohen Temperaturen instabil sein und exotherm zerfallen.[8][9] Obwohl dies bei Standard-Laborbedingungen unwahrscheinlich ist, sollten Sie längeres Erhitzen vermeiden. Stellen Sie außerdem sicher, dass die Ausgangsmaterialien rein sind, da Verunreinigungen die thermische Stabilität verringern können.[8][10]

Teil 3: Daten & Referenzen

Tabelle 1: Qualitatives Löslichkeitsprofil und physikochemische Eigenschaften

EigenschaftWert/BeobachtungAnmerkungen
Wasserlöslichkeit Gering bis sehr geringÄhnliche Verbindungen wie 3-(4-Nitrophenyl)propansäure werden als "schwer löslich in Wasser" beschrieben.[11][12]
Löslichkeit in DMSO Gut löslichDMSO ist ein Standardlösungsmittel für die Herstellung von Stammlösungen vieler organischer Verbindungen für biologische Assays.[5][6]
Löslichkeit in Ethanol Mäßig bis gut löslichEine praktikable Alternative zu DMSO, obwohl möglicherweise geringere Konzentrationen erreicht werden.[5][7]
Molekülformel C₁₁H₁₂N₂O₅Bestätigt durch mehrere chemische Lieferanten und Datenbanken.[13]
CAS-Nummer 100061-23-2Eindeutiger Identifikator für diese spezifische chemische Substanz.[13][14]

Hinweis: Spezifische quantitative Löslichkeitsdaten (z. B. in mg/mL) für 3-Acetamido-3-(4-nitrophenyl)propansäure sind in der wissenschaftlichen Literatur nicht allgemein verfügbar. Die in dieser Tabelle dargestellten Informationen basieren auf den Eigenschaften strukturell verwandter Verbindungen und allgemeinen chemischen Prinzipien. Es wird dringend empfohlen, eigene Löslichkeitstests für Ihre spezifischen experimentellen Bedingungen durchzuführen.

Referenzen

  • Jain, A., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). ResearchGate. Verfügbar unter: [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Verfügbar unter: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Verfügbar unter: [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Verfügbar unter: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Verfügbar unter: [Link]

  • Parmar, K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Verfügbar unter: [Link]

  • Unacademy. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Verfügbar unter: [Link]

  • Pharmaffiliates. (n.d.). 3-(Acetylamino)-3-(4-nitrophenyl)propanoic acid. Verfügbar unter: [Link]

  • Britannica. (n.d.). Nitro compound. Verfügbar unter: [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Verfügbar unter: [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Verfügbar unter: [Link]

  • Kavaliauskas, P., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. Verfügbar unter: [Link]

  • Kavaliauskas, P., et al. (2022). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. Verfügbar unter: [Link]

Sources

stability issues of 3-Acetamido-3-(4-nitrophenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Acetamido-3-(4-nitrophenyl)propanoic acid in their experimental workflows. As a key intermediate, its stability in solution is paramount for reproducible and accurate results. This document provides in-depth technical guidance on potential stability issues, troubleshooting, and best practices for handling this compound.

Compound Stability Profile

This compound possesses three key functional groups that influence its stability in solution: an amide linkage, a carboxylic acid, and an aromatic nitro group. The reactivity of these groups, particularly the amide and nitro moieties, are the primary sources of potential instability. Degradation is primarily influenced by pH, temperature, and exposure to light.

Key Structural Features and Stability Concerns:
  • Amide Linkage: Amide bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2] This cleavage would result in the formation of 3-Amino-3-(4-nitrophenyl)propanoic acid and acetic acid. The rate of hydrolysis is generally slow at neutral pH but can be significantly accelerated at pH extremes, especially when heated.[3]

  • Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which contributes to the recalcitrance of the benzene ring to oxidative degradation.[4] However, aromatic nitro compounds can be susceptible to reduction, which can be initiated by certain reagents or light, potentially leading to the formation of nitroso, hydroxylamino, or amino derivatives. Such reactions are often accompanied by a visible color change in the solution.

  • Carboxylic Acid: The carboxylic acid group itself is relatively stable.[5] In basic solutions, it will deprotonate to form a carboxylate salt, which is highly soluble in water and stable.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow. What does this indicate?

A yellowish tint in your solution is often an early indicator of degradation, likely involving the nitro group. Aromatic nitro compounds can undergo photoreduction or react with trace contaminants, leading to the formation of colored byproducts. To mitigate this, prepare solutions fresh and store them protected from light, especially if they are to be kept for an extended period.

Q2: What are the optimal pH and solvent conditions for preparing a stock solution?

For general use, a slightly acidic to neutral pH (pH 5-7) is recommended to minimize amide hydrolysis. The compound is slightly soluble in water, so for higher concentrations, organic solvents like DMSO or ethanol are suitable.[9] When preparing aqueous solutions, consider using a buffer system (e.g., phosphate or acetate) to maintain a stable pH. Avoid strongly acidic (pH < 3) or basic (pH > 9) conditions, especially if the solution will be stored or heated, as this will accelerate amide hydrolysis.[1]

Q3: Can I heat my solution to aid in dissolution?

Gentle warming can be used to facilitate dissolution. However, prolonged heating or high temperatures should be avoided. Elevated temperatures can significantly increase the rate of hydrolytic degradation of the amide bond.[1][2] If heating is necessary, do so for the shortest time possible and cool the solution to room temperature promptly.

Q4: How long can I store a stock solution?

The stability of a stock solution depends on the solvent, concentration, pH, and storage temperature. For short-term storage (1-2 days), refrigeration (2-8 °C) is generally acceptable. For longer-term storage, it is advisable to aliquot the stock solution and store it at -20 °C or below to minimize degradation. It is always best practice to prepare solutions fresh whenever possible.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check (e.g., TLC or HPLC) before use.
Precipitate forms in aqueous solution The compound has limited aqueous solubility, especially at lower pH where the carboxylic acid is protonated.Increase the proportion of organic co-solvent (e.g., DMSO, ethanol). Adjust the pH to be slightly basic to form the more soluble carboxylate salt.
Loss of biological activity or chemical reactivity Amide bond hydrolysis, leading to the formation of inactive or less reactive degradation products.Confirm the pH of your experimental buffer. Avoid pH extremes and high temperatures.
Appearance of unexpected peaks in HPLC analysis Chemical degradation of the compound.Analyze the degradation products to understand the pathway. Consider performing a forced degradation study (see Protocol 1) to identify potential degradants.
Troubleshooting Workflow

A Inconsistent Results or Solution Color Change B Is the solution freshly prepared? A->B C Prepare a fresh solution. B->C No D Check pH of the solution. B->D Yes E Is pH within 5-7 range? D->E F Adjust pH to 5-7 using a suitable buffer. E->F No G Was the solution exposed to light or high temperatures? E->G Yes F->G H Store solution protected from light at 2-8°C. G->H Yes I Consider performing a purity analysis (e.g., HPLC). G->I No

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule under stress conditions.[10][11][12][13][14] This protocol provides a basic framework for assessing the stability of this compound.

Objective: To identify potential degradation pathways and the stability of the compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (Acidic condition)

  • 0.1 M NaOH (Basic condition)

  • 3% H₂O₂ (Oxidative condition)

  • Water bath or incubator

  • HPLC system for analysis

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Use the stock solution as is.

    • Control: Use the stock solution stored at 2-8°C, protected from light.

  • Incubation: Incubate the acid, base, oxidative, and thermal samples at 60°C for 24 hours. Keep the control sample at 2-8°C.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions under which new peaks appear suggest the degradation pathway.

Hypothetical Degradation Pathway

A This compound B 3-Amino-3-(4-nitrophenyl)propanoic acid + Acetic Acid A->B  Acid/Base Hydrolysis C Reduced Nitro Group Species (e.g., nitroso, amino) A->C  Photolytic/Reductive Stress

Caption: Potential degradation pathways.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. [Link]
  • Pd triggered pH dependent hydrolysis of amide bond. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2011). Journal of Pharmaceutical Analysis. [Link]
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Is a carboxylic acid more stable in an acidic medium than a basic medium? (2022). Quora. [Link]
  • On the hydrolysis mechanisms of amides and peptides. (2018). University of Regina. [Link]
  • Relative Acidities of Carboxylic Acids, Phenols & Alcohols. (2025). Save My Exams. [Link]
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998).
  • Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and c
  • The hydrolysis of amides. (n.d.). Chemguide. [Link]
  • Acidity of Carboxylic Acids, Effect of Substituents on Acidity. (n.d.). Pharmaguideline. [Link]
  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]
  • Carboxylic acid. (n.d.). Wikipedia. [Link]
  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]
  • NITRO COMPOUNDS. (2020). eGyanKosh. [Link]
  • Aromatic Nitro Compounds. (n.d.). MST.edu. [Link]
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2000). Microbiology and Molecular Biology Reviews. [Link]
  • Nitro Compounds. (2021). Chemistry LibreTexts. [Link]
  • 3-(4-nitrophenyl)propanoic acid. (n.d.). Stenutz. [Link]
  • 3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

I. Overview of the Synthesis: The Erlenmeyer-Plöchl Reaction

The synthesis of this compound is typically achieved through the Erlenmeyer-Plöchl reaction. This process involves two key stages:

  • Azlactone Formation: The condensation of 4-nitrobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (e.g., sodium acetate) to form the intermediate, 4-(4-nitrobenzylidene)-2-methyloxazol-5(4H)-one.

  • Hydrolysis: The subsequent ring-opening of the azlactone intermediate under basic or acidic conditions to yield the final product, this compound.

While this is a robust method, several side reactions can occur, leading to reduced yields and purification challenges. This guide will address these issues systematically.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Azlactone Intermediate

A low yield of the bright yellow-orange azlactone intermediate, 4-(4-nitrobenzylidene)-2-methyloxazol-5(4H)-one, is a frequent challenge.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Reaction The condensation reaction may not have gone to completion due to insufficient heating or reaction time. The starting materials, 4-nitrobenzaldehyde and N-acetylglycine, may still be present.Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the reaction mixture is heated to the appropriate temperature (typically reflux) for a sufficient duration.
Presence of Water Acetic anhydride is highly susceptible to hydrolysis. Any moisture in the reagents or glassware will consume the acetic anhydride, hindering the formation of the azlactone.Use anhydrous reagents and flame-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Base Concentration Sodium acetate acts as a catalyst. An incorrect amount can affect the reaction rate.Use freshly fused and powdered sodium acetate to ensure it is anhydrous and has a high surface area. Ensure the correct stoichiometric amount is used.
Side Reactions of 4-nitrobenzaldehyde Under basic conditions and at elevated temperatures, 4-nitrobenzaldehyde can undergo self-condensation (Cannizzaro reaction), although this is less common under anhydrous conditions.Maintain careful temperature control and add the reagents in the specified order.
Issue 2: Low Yield of the Final Product, this compound

Even with a good yield of the azlactone, the final hydrolysis step can be inefficient.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Hydrolysis The hydrolysis of the azlactone ring may be incomplete, leaving unreacted intermediate in the final product.Ensure adequate reaction time and temperature for the hydrolysis step. The choice of base (e.g., sodium hydroxide, sodium carbonate) and solvent is critical. Monitor the disappearance of the azlactone by TLC.
Formation of Byproducts During Hydrolysis Under harsh basic conditions, side reactions such as decarboxylation or hydrolysis of the acetamido group can occur.Use milder hydrolysis conditions. A stepwise addition of the base or using a weaker base like sodium carbonate can be beneficial. Careful control of temperature is crucial.
Product Loss During Workup The product has some solubility in water. Improper pH adjustment during acidification can lead to significant product loss.Ensure the solution is acidified to a pH of approximately 3-4 to fully precipitate the carboxylic acid. Cool the mixture in an ice bath to minimize solubility before filtration.
Issue 3: Presence of Impurities in the Final Product

The final product may be contaminated with several byproducts, complicating purification.

Common Impurities and Their Origin:

Impurity Origin Identification & Removal
Unreacted 4-nitrobenzaldehyde Incomplete condensation reaction.Can be identified by NMR or LC-MS. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removal.
Unreacted N-acetylglycine Incomplete condensation reaction.Highly soluble in water and can typically be removed during the aqueous workup.
4-(4-nitrobenzylidene)-2-methyloxazol-5(4H)-one Incomplete hydrolysis.This intermediate is brightly colored. Its presence will impart a yellow or orange hue to the final product. Thorough hydrolysis and subsequent recrystallization are necessary.
4-Nitrocinnamic acid A potential byproduct from the hydrolysis of the azlactone under certain conditions.Can be identified by its spectroscopic data. Careful control of hydrolysis conditions can minimize its formation. Fractional crystallization may be required for removal.

III. Frequently Asked Questions (FAQs)

Q1: Why is acetic anhydride used in the first step?

A1: Acetic anhydride serves two primary purposes in the Erlenmeyer-Plöchl reaction.[1][2] First, it acts as a dehydrating agent, removing the water formed during the initial cyclization of N-acetylglycine and the subsequent condensation with 4-nitrobenzaldehyde. This is crucial as the reaction is reversible. Second, it activates the N-acetylglycine for cyclization to the oxazolone intermediate.

Q2: What is the role of sodium acetate in the reaction?

A2: Sodium acetate functions as a weak base. It deprotonates the N-acetylglycine, forming an enolate which then attacks the carbonyl group of 4-nitrobenzaldehyde, initiating the condensation.[1]

Q3: My final product is a yellow powder, is this normal?

A3: While the azlactone intermediate is intensely colored, the final product, this compound, should be a white to off-white solid. A distinct yellow color indicates the presence of the unhydrolyzed azlactone intermediate. In this case, the hydrolysis step should be repeated, or the product should be purified by recrystallization until the color is removed.

Q4: Can I use a different base for the hydrolysis step?

A4: Yes, other bases like potassium hydroxide or sodium carbonate can be used for the hydrolysis. However, strong bases like sodium hydroxide can sometimes lead to undesired side reactions if the conditions are not carefully controlled. Sodium carbonate is a milder alternative that can reduce the risk of byproduct formation. The choice of base may require optimization of the reaction time and temperature.

Q5: What is the best way to purify the final product?

A5: Recrystallization is the most common and effective method for purifying this compound. A mixed solvent system, such as ethanol and water, is often effective. The crude product is dissolved in the minimum amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of the product should form.

IV. Visualizing the Reaction and Troubleshooting

Reaction Pathway and Potential Side Reactions

A 4-Nitrobenzaldehyde H Acetic Anhydride + Sodium Acetate A->H B N-Acetylglycine B->H C Azlactone Intermediate (4-(4-nitrobenzylidene)-2-methyloxazol-5(4H)-one) E Incomplete Reaction (Unreacted Starting Materials) C->E Low Yield I Base/Acid Hydrolysis C->I D Desired Product (this compound) F Incomplete Hydrolysis (Azlactone Contamination) D->F Low Yield/Impurity G Side Product (e.g., 4-Nitrocinnamic acid) D->G Impurity H->C Condensation I->D Hydrolysis start Low Yield or Impure Product check_step Identify the Problematic Step: Azlactone Formation or Hydrolysis? start->check_step azlactone_issue Low Azlactone Yield check_step->azlactone_issue Azlactone Step hydrolysis_issue Low Final Product Yield / Impurity check_step->hydrolysis_issue Hydrolysis Step az_cause1 Check for Water Contamination azlactone_issue->az_cause1 az_cause2 Verify Reaction Time/Temperature azlactone_issue->az_cause2 az_cause3 Check Reagent Quality/Stoichiometry azlactone_issue->az_cause3 hy_cause1 Incomplete Hydrolysis? hydrolysis_issue->hy_cause1 hy_cause2 Harsh Hydrolysis Conditions? hydrolysis_issue->hy_cause2 hy_cause3 Workup pH Incorrect? hydrolysis_issue->hy_cause3 az_solution Use Anhydrous Conditions Optimize Reaction Parameters az_cause1->az_solution az_cause2->az_solution az_cause3->az_solution hy_solution Increase Hydrolysis Time/Temp Use Milder Base Optimize pH during Precipitation hy_cause1->hy_solution hy_cause2->hy_solution hy_cause3->hy_solution

Caption: A logical flow for diagnosing and addressing low product yield.

V. Experimental Protocols

Protocol 1: Synthesis of 4-(4-nitrobenzylidene)-2-methyloxazol-5(4H)-one
  • Combine 4-nitrobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add acetic anhydride (3.0 eq) to the mixture.

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 2-3 hours. The mixture will become a deep yellow/orange color.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) to confirm the consumption of 4-nitrobenzaldehyde.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Add a small amount of cold ethanol to the flask and stir to break up the solid mass.

  • Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with cold water.

  • Dry the product under vacuum.

Protocol 2: Hydrolysis to this compound
  • Suspend the crude azlactone (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Heat the mixture to 80-90 °C with vigorous stirring until the yellow solid dissolves and the solution becomes clear (this may take 1-2 hours).

  • Monitor the reaction by TLC to confirm the disappearance of the azlactone.

  • Cool the solution to room temperature and filter to remove any insoluble impurities.

  • Slowly acidify the clear filtrate with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 3-4.

  • A white precipitate of the final product will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

VI. References

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]

  • ResearchGate. (2025). Study on the synthesis of L-4-nitrophenylalanine. [Link]

  • PubChem. (n.d.). (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. [Link]

  • ResearchGate. (n.d.). Erlenmeyer-Plöchl azlactone synthesis. [Link]

  • Amerigo Scientific. (n.d.). 3-(4-Nitrophenyl)propionic acid. [Link]

  • YouTube. (2022). Erlenmeyer-Plochl Azalactone Synthesis Mechanism | Organic Chemistry. [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. [Link]

Sources

Technical Support Center: Refining the Purification of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its purification, providing in-depth, experience-driven solutions to help you achieve the desired purity and yield.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is dedicated to resolving specific problems that may arise during the purification of this compound.

Question 1: My final product is off-white or yellowish, not the expected pure white solid. How can I remove the color impurities?

Answer:

A persistent yellow hue in your product often indicates the presence of residual starting materials or byproducts from the nitration process. The 4-nitrophenyl group itself can contribute to color, but a distinct yellow tint usually points to impurities.

Causality:

  • Residual 4-Nitroaniline or related compounds: These are common starting materials or byproducts and are often yellow.

  • Dinitro- byproducts: Over-nitration can lead to the formation of dinitrophenyl compounds, which are typically more intensely colored.[1]

  • Oxidation products: The nitro group can be sensitive to certain conditions, and degradation can lead to colored impurities.

Solutions:

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.

    • Protocol:

      • Dissolve the impure solid in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

      • Add a small amount of activated charcoal (typically 1-2% of the solute's weight).

      • Heat the mixture at reflux for 10-15 minutes.

      • Perform a hot filtration to remove the charcoal.

      • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization with a Mixed-Solvent System: A well-chosen solvent system can selectively leave colored impurities in the mother liquor.

    • Protocol:

      • Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

      • Gradually add a "poor" solvent (e.g., water) until the solution becomes slightly turbid.

      • Reheat the solution until it becomes clear again.

      • Allow the solution to cool slowly. The desired compound should crystallize out, leaving the more soluble impurities behind.

Question 2: The yield of my purified product is significantly lower than expected after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a common issue and can often be attributed to procedural inefficiencies or the inherent solubility of the product.

Causality:

  • Using too much solvent: The most common reason for low yield is dissolving the compound in an excessive volume of the recrystallization solvent.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities being removed.

  • Incomplete precipitation: Some of the product may remain dissolved in the mother liquor, especially if the solution is not cooled sufficiently.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Prevent Premature Crystallization:

    • Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.

    • Add a small excess of solvent (a few percent) before hot filtration. This can be boiled off later if necessary.

  • Maximize Recovery from Mother Liquor:

    • Cool the filtrate in an ice bath to induce further precipitation.

    • Concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Question 3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution at a temperature above its melting point.[2] This is often due to a high concentration of impurities, which can depress the melting point.

Causality:

  • High impurity load: The presence of significant impurities can lower the melting point of the mixture to below the boiling point of the solvent.

  • Inappropriate solvent choice: The solvent's boiling point may be too high.

  • Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[2]

Solutions:

  • Add more solvent: If the compound is coming out of solution too quickly, adding more of the "soluble solvent" can keep it dissolved for longer as it cools.[2]

  • Lower the cooling temperature gradually: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent or solvent system: Select a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.

  • Perform a preliminary purification: If the impurity level is very high, consider a preliminary purification step like column chromatography before recrystallization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and handling of this compound.

Question 1: What is the most effective solvent for recrystallizing this compound?

Answer:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a polar protic solvent or a mixture is generally effective.

  • Ethanol or Ethanol/Water: This is often a good starting point. The compound is typically soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can further decrease its solubility upon cooling, improving the yield.

  • Acetic Acid/Water: Dilute acetic acid can also be an effective solvent system, particularly given the carboxylic acid functionality of the target molecule.

A systematic approach to solvent selection is recommended. Test the solubility of small amounts of your compound in various solvents at room temperature and upon heating.

Question 2: How can I confirm the purity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity of your this compound.

Analytical TechniquePurposeExpected Outcome for Pure Compound
Melting Point Assess purity and identity.A sharp melting point range that matches the literature value. Impurities will broaden and depress the melting point.
Thin Layer Chromatography (TLC) Check for the presence of impurities.A single spot with a consistent Rf value in an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC) Quantify purity.A single major peak corresponding to the product. Purity is often reported as the area percentage of this peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirm the chemical structure and identify impurities.The spectra should show the expected peaks with the correct integrations and chemical shifts. The absence of unexpected signals indicates high purity.
Infrared (IR) Spectroscopy Confirm the presence of key functional groups.The spectrum should display characteristic peaks for the N-H, C=O (amide and carboxylic acid), and NO₂ groups.

Question 3: What are the potential starting materials and byproducts I should be aware of as impurities?

Answer:

Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis involves the reaction of 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in a Doebner-von Miller-type reaction, followed by acetylation.

Potential Impurities:

  • Starting Materials: 4-Nitrobenzaldehyde, malonic acid, acetic anhydride.

  • Intermediates: 3-Amino-3-(4-nitrophenyl)propanoic acid.

  • Byproducts:

    • Over-nitrated species: If nitration is part of the synthesis of the starting material, dinitro-compounds may be present.[1]

    • Decarboxylation products: Premature loss of the carboxylic acid group under harsh reaction conditions.

    • Polymerization products: Self-condensation or polymerization of reactants or intermediates.

Experimental Workflows and Diagrams

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying a Impure Solid b Add Minimum Hot Solvent a->b c Hot Solution d Filter to Remove Insolubles c->d e Hot Filtrate f Slow Cooling e->f g Crystal Formation f->g h Crystal Slurry i Vacuum Filtration h->i j Wash with Cold Solvent i->j k Dry Crystals j->k l Pure Product k->l

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Logic for Impure Product

Troubleshooting_Impurity cluster_analysis Initial Analysis cluster_problem Problem Identification cluster_solution Solution Pathway start Impure Product Obtained analysis TLC / Melting Point / HPLC start->analysis color_issue Colored Impurities analysis->color_issue multiple_spots Multiple Spots on TLC analysis->multiple_spots broad_mp Broad/Low Melting Point analysis->broad_mp charcoal Activated Charcoal Treatment color_issue->charcoal recrystallize Re-recrystallization multiple_spots->recrystallize broad_mp->recrystallize end Pure Product charcoal->end column Column Chromatography recrystallize->column If still impure recrystallize->end If pure column->end

Sources

Technical Support Center: Minimizing Epimerization in 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with minimizing epimerization during the synthesis of this critical chiral building block.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your final product.

Introduction to the Challenge: The Problem of Epimerization

This compound is a valuable β-amino acid derivative used in the synthesis of various pharmaceutical compounds.[2] Its biological activity is often dependent on a specific stereoisomer. Epimerization, the unwanted inversion of a stereocenter, can lead to a mixture of diastereomers, significantly complicating purification and potentially reducing the efficacy of the final active pharmaceutical ingredient (API).[4] This guide will equip you with the knowledge to control and minimize this undesired side reaction.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?

A1: Epimerization is a chemical process where one epimer (a stereoisomer with a different configuration at only one of several stereocenters) is converted into its chiral counterpart.[4] In the context of this synthesis, it refers to the inversion of the stereocenter at the carbon atom bonded to the acetamido and 4-nitrophenyl groups. This is a major concern because the biological activity of many chiral molecules is highly specific to one enantiomer.[1] The presence of the undesired epimer can lead to reduced therapeutic effect, off-target effects, and significant challenges in downstream purification.[4]

Q2: What is the primary mechanism leading to epimerization in this synthesis?

A2: The most common pathway for epimerization in amino acid chemistry involves the formation of an oxazolone intermediate, especially during coupling reactions that activate the carboxylic acid group.[5] The α-proton of the activated amino acid is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of epimers. The electron-withdrawing nature of the 4-nitrophenyl group can exacerbate this by further increasing the acidity of the α-proton.

Q3: How can I detect and quantify the extent of epimerization in my product?

A3: The most reliable method for detecting and quantifying epimers is chiral High-Performance Liquid Chromatography (HPLC) .[5] This technique utilizes a chiral stationary phase that can separate the desired enantiomer from its epimer, allowing for accurate determination of the epimeric ratio. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy , sometimes with the use of chiral shift reagents, can also be employed to differentiate between diastereomers.[5]

Troubleshooting Guide: Tackling Epimerization Head-On

This section addresses specific problems you might encounter during your synthesis and provides actionable solutions based on established chemical principles.

Problem 1: High levels of the undesired epimer are detected in the final product after the acylation step.

Potential Cause: The conditions used for the acylation of the amino group are too harsh, leading to epimerization.

Solutions:

  • Choice of Acylating Agent: Acetic anhydride in the presence of a strong base can be aggressive. Consider using milder acetylating agents.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. However, their concentration and the reaction temperature must be carefully controlled.[5]

  • Temperature Control: Perform the acylation at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[6]

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization.[5][6] Less polar solvents like dichloromethane (DCM) may suppress epimerization compared to more polar solvents like N,N-dimethylformamide (DMF).[5][6]

Recommended Protocol for Acetylation with Minimized Epimerization:

  • Dissolve the starting amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid, in a suitable solvent such as anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a mild acetylating agent, such as acetyl chloride (1.1 equivalents), dropwise to the stirred solution.

  • Slowly add a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1N HCl) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product for epimeric purity using chiral HPLC.

Problem 2: Significant epimerization occurs during a coupling reaction to form a peptide bond.

Potential Cause: The coupling reagent used is highly reactive, promoting the formation of the problematic oxazolone intermediate.[5]

Solutions:

  • Coupling Reagent Selection: Avoid highly reactive coupling reagents when possible. Consider using reagents known to suppress epimerization, such as those that form less reactive activated esters. The addition of additives can also be beneficial.

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can help to minimize epimerization by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.[5]

  • Base and Solvent Considerations: As with acylation, the choice of base and solvent plays a crucial role. Weaker bases and less polar solvents are generally preferred.[5]

Table 1: Impact of Reaction Conditions on Epimerization during Peptide Coupling

Coupling ReagentAdditiveBaseSolventTemperature (°C)% Epimerization (Illustrative)
DCCNoneTEADMF25High
HATUHOAtDIPEADCM0Low
EDCHOBtNMMCH2Cl2/DMF0Moderate

DCC: N,N'-Dicyclohexylcarbodiimide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide; TEA: Triethylamine; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane.

Experimental Workflow for Low-Epimerization Peptide Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve N-protected amino acid and HOAt in anhydrous DCM at 0°C add_amine Add amine component start->add_amine add_coupling Add coupling reagent (e.g., HATU) add_amine->add_coupling stir Stir at 0°C, then warm to RT add_coupling->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous work-up and extraction monitor->workup purify Purification (e.g., chromatography) workup->purify analyze Analyze epimeric purity by chiral HPLC purify->analyze

Caption: A generalized workflow for a peptide coupling reaction designed to minimize epimerization.

Problem 3: My synthesis consistently yields a mixture of epimers, and I need to isolate the desired stereoisomer.

Potential Cause: The synthetic route employed is inherently prone to epimerization, and preventative measures are insufficient.

Solution:

  • Chiral Resolution: If epimerization cannot be completely avoided, the final racemic or diastereomeric mixture can be separated using chiral resolution techniques. Chiral preparative HPLC is a common and effective method for isolating the desired enantiomer.[7][8] Enzymatic resolution can also be an option, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two.[9][10]

Diagram of Epimerization and Resolution:

G cluster_synthesis Synthesis cluster_resolution Resolution A Starting Material (Single Enantiomer) B Reaction Intermediate (Potential for Epimerization) A->B Reaction C Product Mixture (Epimers) B->C Epimerization D Chiral HPLC or Enzymatic Resolution C->D E Desired Epimer D->E F Undesired Epimer D->F

Caption: The process of epimerization during synthesis leading to a mixture of products, followed by resolution to isolate the desired epimer.

Conclusion

Minimizing epimerization during the synthesis of this compound is achievable through careful control of reaction conditions. By selecting appropriate reagents, solvents, and temperatures, and by utilizing additives where necessary, the stereochemical integrity of your product can be maintained. In cases where epimerization is unavoidable, chiral resolution techniques provide a reliable method for obtaining the desired enantiomerically pure compound.

References

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2)
  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. Benchchem.
  • Scheme 8. Asymmetric synthesis of β 2 -aryl amino acid Ref..
  • Asymmetric synthesis of β-haloaryl β-amino acid deriv
  • Chiral Building Blocks: Enhancing Drug Discovery with Nitrophenyl Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD.
  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Google Books.
  • Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.
  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing.
  • (3R)-3-amino-3-(4-nitrophenyl)propanoic acid. MySkinRecipes.
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Epimeriz
  • 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur
  • The Chemistry of Chirality: Exploring R-3-Amino-3-(3-nitrophenyl)propionic Acid for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid.
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-(4-Nitrophenyl)propanoic acid. PubChem.
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI.
  • Chiral compounds and their resolution synthesis using enantioselective esterases.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-Acetamido-3-(4-methoxyphenyl)propanoic acid. ChemScene.
  • T3P-Promoted Synthesis of a Series of Novel 2-Aryl-3-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones.
  • A concise synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides. PubMed.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Acetamido-3-(4-nitrophenyl)propanoic acid and its derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of modifying this scaffold to enhance its biological activity. Drawing from established principles in medicinal chemistry and drug development, this resource will help you anticipate challenges and make informed decisions throughout your experimental workflow.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic modification and evaluation of this compound.

Q1: What are the most promising strategic modifications to enhance the biological activity of this scaffold?

A1: Based on the structure of this compound, there are three primary sites for modification that offer distinct advantages:

  • The Carboxylic Acid Group: This is a key site for prodrug development. Esterification of the carboxylic acid can improve cell permeability and oral bioavailability by masking the polar carboxyl group.[1][2] These esters are designed to be cleaved by intracellular esterases, releasing the active carboxylic acid form of the drug at its site of action.[3]

  • The Nitro Group: The aromatic nitro group is a strong electron-withdrawing group that can influence the molecule's interaction with biological targets.[4] However, nitroaromatic compounds can sometimes be associated with toxicity due to metabolic reduction.[5] A promising strategy is the bioisosteric replacement of the nitro group with moieties like the trifluoromethyl (-CF3) or pentafluorosulfanyl (-SF5) group. These replacements can maintain or enhance electron-withdrawing properties while potentially improving metabolic stability and reducing toxicity.[5][6][7][8]

  • The Acetamido Group: The acetamido moiety offers opportunities for exploring structure-activity relationships (SAR). Modifications here, such as altering the alkyl chain or replacing the acetyl group with other acyl or sulfonyl groups, can influence binding affinity and selectivity for the target protein.

Q2: What are the likely biological activities of derivatives of this scaffold?

A2: While the specific biological activity of the parent compound is not extensively documented, related propanoic acid and nitrophenyl derivatives have shown significant promise in two main areas:

  • Anticancer Activity: Various derivatives of propanoic acid have demonstrated cytotoxic effects against cancer cell lines, including drug-resistant strains.[3][5][9] The mechanism of action for similar compounds has been linked to the inhibition of key signaling proteins like SIRT2 and EGFR.[3]

  • Antimicrobial Activity: Nitro-containing compounds are a known class of antimicrobial agents.[10] The nitro group can undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species.[10] Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown potent activity against multidrug-resistant bacteria and fungi.[11][12]

Q3: How do I select the appropriate biological assays for my newly synthesized derivatives?

A3: The choice of assay depends on your therapeutic target.

  • For Anticancer Research:

    • Initial Screening: Use cell viability assays like the MTT or LDH assay on relevant cancer cell lines (e.g., A549 for lung cancer) to determine IC50 values.[5][9]

    • Advanced Screening: Employ 3D spheroid cultures to better mimic the tumor microenvironment.[5]

    • Mechanism of Action Studies: Investigate the effect of your compounds on specific signaling pathways (e.g., through Western blotting for key proteins) or use molecular docking to predict interactions with targets like SIRT2 and EGFR.[3]

  • For Antimicrobial Research:

    • Initial Screening: Use agar disk diffusion or broth microdilution methods to determine the minimum inhibitory concentration (MIC) against a panel of relevant bacterial and fungal strains.[13][14]

    • Further Characterization: The resazurin assay can be a sensitive method for determining cell viability.[13] Time-kill kinetics studies can provide insights into the bactericidal or bacteriostatic nature of your compounds.[13]

II. Troubleshooting Guides

This section provides solutions to common problems you may encounter during your research.

A. Synthesis and Purification
ProblemPossible Cause(s)Recommended Solution(s)
Low reaction yield during esterification of the carboxylic acid. 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient purification.1. Monitor the reaction by TLC. If the reaction is slow, consider a more powerful coupling agent or increasing the reaction temperature. 2. If decomposition is observed, try milder reaction conditions (e.g., lower temperature, alternative base). 3. Optimize your purification method. If using column chromatography, ensure the correct solvent system is used to achieve good separation.[7]
Difficulty in purifying polar compounds by column chromatography. The compound has a very low Rf value even in highly polar solvent systems.1. Consider using reverse-phase chromatography. 2. If the compound is a solid, recrystallization may be a viable purification method. 3. A short plug of silica can be used to remove baseline impurities without the need for full chromatographic separation.[7]
Unexpected side reactions during modification of the nitro group. The reducing agent for the nitro group is too harsh and affects other functional groups.1. Use a milder and more selective reducing agent. For example, catalytic hydrogenation with a specific catalyst can be more selective than metal-acid reductions. 2. Protect other sensitive functional groups in the molecule before carrying out the reduction.
Poor solubility of a synthesized derivative in common HPLC solvents. The compound may be highly nonpolar or prone to aggregation.1. Try a different solvent system for your HPLC analysis. The use of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic or basic compounds. 2. Consider using columns with different stationary phases that may have better compatibility with your compound.
B. Biological Screening
ProblemPossible Cause(s)Recommended Solution(s)
High variability in cell-based assay results. 1. Inconsistent cell seeding density. 2. Edge effects in the microplate. 3. Compound precipitation in the culture medium.1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding. 2. Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill them with sterile water or media instead. 3. Check the solubility of your compound in the final assay concentration. If it precipitates, consider using a lower concentration or a different solvent vehicle (ensure the vehicle itself is not toxic to the cells).
False positives in high-throughput screening (HTS). 1. Compound autofluorescence or quenching in fluorescence-based assays. 2. Compound aggregation leading to non-specific inhibition. 3. Assay technology interference.1. Run a counter-screen without the biological target to identify compounds that interfere with the assay signal.[2] 2. Include a detergent like Triton X-100 in your assay buffer to disrupt aggregates. 3. Use an orthogonal assay with a different detection method to confirm hits.[2]
No activity observed for a series of derivatives in an antimicrobial assay. 1. The compounds may not be able to penetrate the microbial cell wall. 2. The compounds may be inactive against the chosen microbial strains. 3. The compounds may have degraded in the assay medium.1. Consider modifications that increase lipophilicity to enhance membrane permeability. 2. Test against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. 3. Check the stability of your compounds under the assay conditions (e.g., pH, temperature) over the incubation period.

III. Experimental Protocols

A. General Protocol for Synthesis of Ester Prodrugs

This protocol describes a general method for the esterification of the carboxylic acid group of this compound.

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

  • Add a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents) and a catalyst like DMAP (4-dimethylaminopyridine) (0.1 equivalents).

  • Add the desired alcohol (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with an appropriate aqueous solution (e.g., 1M HCl, saturated NaHCO3, and brine) to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

B. Protocol for MTT Cell Viability Assay

This protocol is for assessing the cytotoxic effects of your synthesized compounds on a cancer cell line.

  • Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of your test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing your compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[5]

C. Protocol for Broth Microdilution MIC Assay

This protocol is for determining the minimum inhibitory concentration (MIC) of your compounds against a bacterial strain.

  • Prepare a 2-fold serial dilution of your test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

IV. Visualizations

Lead_Optimization_Workflow cluster_0 Synthesis & Modification cluster_1 Biological Screening Parent_Scaffold 3-Acetamido-3- (4-nitrophenyl)propanoic acid Modification Chemical Modification (Esterification, Bioisosteric Replacement, etc.) Parent_Scaffold->Modification Strategic Design Derivative_Library Library of Derivatives Modification->Derivative_Library Purification Purification & Characterization (HPLC, NMR, MS) Derivative_Library->Purification Primary_Screening Primary Screening (e.g., MTT or MIC Assay) Purification->Primary_Screening Testing Hit_Identification Hit Identification Primary_Screening->Hit_Identification Data Analysis Hit_Identification->Modification SAR Feedback Secondary_Screening Secondary Screening (e.g., 3D Spheroid or Time-Kill Assay) Hit_Identification->Secondary_Screening Confirmation Lead_Candidate Lead Candidate Secondary_Screening->Lead_Candidate Validation Troubleshooting_Logic Start Inconsistent Assay Results Check_Solubility Is the compound soluble in the assay medium? Start->Check_Solubility Precipitation Compound Precipitation Check_Solubility->Precipitation No Check_Purity Is the compound pure? Check_Solubility->Check_Purity Yes Impurity Impurity Interference Check_Purity->Impurity No Check_Assay_Controls Are assay controls (positive, negative, vehicle) behaving as expected? Check_Purity->Check_Assay_Controls Yes Assay_Problem Systemic Assay Problem Check_Assay_Controls->Assay_Problem No Optimize_Protocol Optimize Experimental Protocol (e.g., cell density, incubation time) Check_Assay_Controls->Optimize_Protocol Yes

Caption: A logic diagram for troubleshooting inconsistent assay results.

V. References

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). Semantic Scholar. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed Central. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (n.d.). ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2023). MDPI. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2011). PubMed Central. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed. [Link]

Sources

troubleshooting contamination in 3-Acetamido-3-(4-nitrophenyl)propanoic acid cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Cell-Based Assay Contamination

This guide is structured to provide rapid answers to common problems through our FAQ section, followed by in-depth troubleshooting guides for specific contamination issues. We will delve into the causality behind these problems and provide validated protocols to diagnose and resolve them, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: My assay results are highly variable between wells and plates. What's the most likely cause?

High variability is a classic sign of an underlying issue. The most common culprits are inconsistent cell culture practices and undetected, low-level contamination.[4]

  • Mycoplasma Contamination: This is a primary suspect as it doesn't cause visible turbidity but significantly alters cell metabolism, growth rates, and response to stimuli.[5][6]

  • Endotoxin Contamination: Lipopolysaccharides (LPS) from Gram-negative bacteria can trigger inflammatory responses in sensitive cell lines, even at very low concentrations, leading to erratic results.[7][8]

  • Inconsistent Seeding: Operator-dependent variations in cell counting and seeding can lead to different cell numbers in wells, which directly impacts the final assay readout.[9]

Q2: My untreated control cells show high background signal in my luminescence/fluorescence assay. What should I check first?

High background in control wells often points to issues with the reagents or the cells themselves.[10][11]

  • Media Components: Phenol red and certain components in fetal bovine serum (FBS) are known to be autofluorescent.[11] Consider using media optimized for microscopy or performing the final measurement in PBS.

  • Contamination: Bacterial or yeast contamination, even at low levels, can increase metabolic activity or secrete substances that interfere with assay chemistry.[10]

  • Compound Instability: While less common for controls, ensure the vehicle (e.g., DMSO) is not contaminated or degrading.[10]

Q3: My cells looked healthy yesterday, but today the media is cloudy and yellow. What happened?

This is a hallmark of rapid bacterial contamination.[12][13] The cloudiness is due to the high density of bacteria, and the yellow color (in media with phenol red) indicates a sharp drop in pH from bacterial metabolic byproducts.[14][15] The culture is unsalvageable and must be discarded immediately to prevent cross-contamination.

Q4: I suspect my 3-Acetamido-3-(4-nitrophenyl)propanoic acid compound is the problem, not contamination. How can I check?

This is a critical troubleshooting step. The compound itself can introduce variability if it is unstable or insoluble in your assay medium.

  • Solubility: Visually inspect the wells under a microscope after adding the compound. Look for precipitates or crystals. Poor solubility means the effective concentration is lower and inconsistent.[9][16]

  • Stability: The compound may degrade over the course of the assay (e.g., 24-72 hours) under incubator conditions (37°C, humidity, pH).[17] This can be formally tested by incubating the compound in media, sampling at different time points, and analyzing its concentration by HPLC.[16]

In-Depth Troubleshooting Guides

Guide 1: The Invisible Threat - Mycoplasma Contamination

Mycoplasma are small, wall-less bacteria and are among the most common and insidious cell culture contaminants.[5][18] Because they do not cause turbidity and are too small to be seen with a standard light microscope, they often go undetected while dramatically altering experimental results.[13][19][20]

Why It's a Problem for Your Assay:

  • Altered Metabolism: Mycoplasma compete with your cells for essential nutrients.[5][19]

  • Modified Gene Expression: They can up- or down-regulate hundreds of host cell genes, affecting cellular pathways and responses to your test compound.

  • Chromosomal Aberrations: Chronic infections can lead to genetic instability in the cell line.

  • Reduced Transfection Efficiency: Contamination can interfere with the uptake of foreign DNA or reagents.[19]

Mycoplasma Troubleshooting Workflow

start Suspicion of Contamination (e.g., high variability, slow growth) test Perform Mycoplasma Test (PCR is recommended) start->test result Analyze Result test->result negative Result Negative result->negative Clean positive Result Positive result->positive Contaminated continue_exp Continue Experiments with Confirmed Clean Cultures negative->continue_exp quarantine Immediately Quarantine All Positive Cultures & Related Reagents positive->quarantine decide Decision Point quarantine->decide discard Discard Cells & Thaw New, Tested Vial decide->discard Cells are easily replaceable treat Treat with Mycoplasma Elimination Reagent decide->treat Cells are valuable/irreplaceable clean Thoroughly Decontaminate Incubator, Hood, Water Bath discard->clean retest Re-test After Treatment (and again after 2 weeks) treat->retest retest->result review Review Aseptic Technique with Lab Personnel clean->review review->continue_exp

Caption: Decision workflow for detecting and managing Mycoplasma contamination.

Protocol: PCR-Based Mycoplasma Detection

PCR is a highly sensitive and rapid method for detecting mycoplasma DNA in cell culture supernatants.[21]

  • Sample Preparation: Collect 1 mL of supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.

  • DNA Extraction: Use a commercial PCR sample preparation kit or heat lysate method to prepare the sample.

  • PCR Amplification: Use a commercial mycoplasma detection PCR kit, which includes primers targeting the conserved 16S rRNA gene of various mycoplasma species.[21]

    • Crucial: Always include a Negative Control (sterile water or media) and a Positive Control (containing mycoplasma DNA, usually provided in the kit) in every run. This validates the test itself.[21]

  • Analysis: Analyze the PCR products via gel electrophoresis. The presence of a band of the correct size in your sample lane indicates a positive result. The positive control must show a band, and the negative control must be clear.

Guide 2: Acute Contamination - Bacteria & Fungi

Unlike mycoplasma, bacterial and fungal contaminations are typically easy to spot.[12][13] They are introduced through lapses in aseptic technique, contaminated reagents, or environmental exposure.[3][12]

Why It's a Problem for Your Assay:

  • Rapid Cell Death: Contaminants quickly deplete nutrients and release toxins, killing your entire cell culture, often overnight.[6]

  • Drastic pH Shifts: Bacterial metabolism rapidly acidifies media (yellow), while fungal growth can sometimes make it more alkaline (pink/purple).[12][14]

  • Complete Data Invalidation: The presence of these contaminants means any data collected is completely unreliable.

Identification and Action Plan
Contaminant TypeMicroscopic AppearanceMedia AppearanceImmediate Action
Bacteria (Cocci/Rods) Tiny, shimmering black dots or rods moving between cells.Rapidly becomes cloudy/turbid; pH drops (media turns yellow).[12][15]1. Discard culture immediately. 2. Add bleach to the flask/plate before disposal. 3. Decontaminate the entire biosafety cabinet and incubator.
Yeast Individual oval or budding spherical particles, larger than bacteria.Becomes slightly turbid; pH may increase.[12][14]1. Discard culture immediately. 2. Add bleach to the flask/plate before disposal. 3. Decontaminate the entire biosafety cabinet and incubator.
Fungi (Mold) Thin, filamentous mycelia, sometimes forming dense, fuzzy clumps.[13]Turbidity increases, often with visible clumps or films.[14]1. Discard culture immediately. 2. Check HEPA filters in the hood. 3. Thoroughly clean the entire lab area, as spores are airborne.[12]
Guide 3: Chemical Contamination - Endotoxins

Endotoxins are heat-stable lipopolysaccharide (LPS) molecules from the outer membrane of Gram-negative bacteria.[7][22] They can persist even after bacteria are killed by sterilization and are a major source of experimental variability.[8][22]

Why It's a Problem for Your Assay:

  • Cell-Specific Effects: Endotoxins can stimulate or inhibit cell growth and function, particularly in immune cells (e.g., macrophages) and other sensitive cell lines.[22][23]

  • Source of Variability: Since endotoxin levels can vary between lots of media, serum, or other reagents, they can be a major source of inter-assay variability.[7][8]

  • Difficult to Remove: Their stability and tendency to form aggregates make them difficult to eliminate from solutions.[22]

Prevention and Detection

Prevention is the best strategy for managing endotoxins.

  • Use High-Quality Reagents: Purchase cell culture media, FBS, and additives that are certified by the manufacturer to be low in endotoxins.[8][24]

  • Use Endotoxin-Free Labware: Use certified non-pyrogenic plasticware.[24] For glassware, ensure it is depyrogenated by heating at 250°C for at least 30 minutes.[24]

  • Water Quality: Use high-purity, endotoxin-free water for all reagent and media preparations.[24]

Protocol: Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is the standard method for detecting and quantifying endotoxin levels.[22][24]

  • Principle: The assay uses a lysate derived from the blood cells of the horseshoe crab, which contains enzymes that coagulate in the presence of endotoxins.

  • Procedure: Commercially available kits provide detailed protocols. Essentially, the test sample (e.g., your media or serum) is mixed with the LAL reagent.

  • Readout: The reaction can be measured chromogenically, turbidimetrically, or via gel-clot, providing a quantitative measure of endotoxin units (EU/mL).

  • Interpretation: While there is no universal safe threshold, levels below 0.1 EU/mL are generally considered acceptable for most research applications.[24] If high levels are detected, it is best to discard the contaminated reagents.[22]

Proactive Contamination Control: A Workflow for New Cell Lines

Implementing a strict quarantine and testing protocol for all incoming cell lines is the most effective way to prevent the introduction of contaminants into your general lab stocks.

Caption: Standard operating procedure for quarantining and testing new cell lines.

References
  • Prevention and Detection of Mycoplasma Contamination in Cell Culture. (2012). Iranian Journal of Microbiology.
  • Endotoxins and Cell Culture. (n.d.). Corning.
  • Endotoxin: An Insidious Cell Culture Contaminant. (2021). FUJIFILM Wako - Pyrostar.
  • Mycoplasma Contamination in Cell Culture: Causes, Detection & Removal. (n.d.). Minerva Biolabs.
  • Mycoplasma contamination of cell cultures. (n.d.). Lonza Bioscience.
  • Five Easy Ways to Keep Your Cell Cultures Endotoxin-Free. (2020). Biocompare.
  • Common forms of cell culture contamination and how to avoid them. (2023). Zeiss.
  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025). CELLINK.
  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Eppendorf.
  • Types of Cell Culture Contamination and How To Prevent Them. (2025). Technology Networks.
  • Cell Culture Contamination: The Hidden Risk Researchers Should Know. (2025). Medium.
  • Elisa troubleshooting tips – High background. (n.d.). American Research Products, Inc.
  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological.
  • Contamination Control in Cell Culture: A Technology-Driven Approach. (2026). Microbioz India.
  • What causes high background in cell based assays? (2020). ResearchGate.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio.
  • Understanding and Managing Cell Culture Contamination. (n.d.). Environmental Health and Safety - University of Wisconsin-Madison.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • 3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem.
  • Why can't I get reproducible results in cell based assays? (2021). ResearchGate.
  • 3-Acetamido-3-phenylpropanoic acid. (n.d.). PubChem.
  • Factors that determine stability of highly concentrated chemically defined production media. (2015). Biotechnology Progress.
  • Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. (2007). Molecular Nutrition & Food Research.

Sources

Technical Support Center: Improving Signal-to-Noise Ratio in Analytical Measurements of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical measurement of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise (S/N) ratio in their analytical experiments. Achieving a high S/N ratio is paramount for accurate and precise quantification, especially at low concentration levels.[1][2][3] This resource provides in-depth, experience-based solutions to common challenges encountered during the analysis of this compound.

Understanding the Analyte: this compound

This compound is a derivative of 3-(4-nitrophenyl)propanoic acid. The presence of the nitro group and the carboxylic acid moiety influences its chemical properties, making chromatographic separation and detection by UV or mass spectrometry (MS) suitable analytical techniques. However, its polarity and potential for interactions can present challenges in achieving optimal signal intensity and baseline stability.

FAQs: Troubleshooting Low Signal-to-Noise Ratio

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: High Baseline Noise in HPLC-UV Analysis

Question: My HPLC chromatogram for this compound shows a very noisy baseline, making it difficult to accurately integrate the peak. What are the likely causes and how can I fix this?

Answer: A noisy baseline in HPLC-UV analysis can originate from several sources, broadly categorized into mobile phase, hardware, and environmental factors.[4][5][6][7]

Causality and Solutions:

  • Mobile Phase Contamination: The most common culprit is the mobile phase.[7] Impurities in solvents, buffers, or additives can create a high background signal. Water is a frequent source of contamination.

    • Protocol: Always use HPLC-grade solvents and freshly prepared mobile phases.[4][6] Filter all aqueous components through a 0.22 µm or 0.45 µm filter before use. Consider using an in-line solvent filter.

  • Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing sharp spikes and a noisy baseline.[5][7][8]

    • Protocol: Ensure your HPLC system's degasser is functioning correctly.[7] If you don't have an online degasser, degas your mobile phase by sonication, vacuum filtration, or helium sparging.

  • Detector and Lamp Issues: A deteriorating or unstable UV lamp can be a significant source of noise.[5][8] Contamination of the detector flow cell can also scatter light and increase noise.[5][9]

    • Protocol: Check the lamp's energy output and operating hours; replace it if necessary. Flush the flow cell with a strong, miscible solvent like methanol or isopropanol to remove any contaminants.[4][5][9]

  • Pump and System Leaks: Fluctuations in pump pressure due to worn seals or loose fittings can lead to a pulsating baseline.[4][7]

    • Protocol: Check for any visible leaks in the system, particularly around pump heads and fittings. Monitor the pressure reading for any unusual fluctuations. Replace pump seals as part of a regular maintenance schedule.[4]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peak for my analyte is tailing significantly, which is affecting the accuracy of my quantification. What could be causing this?

Answer: Peak tailing for a compound like this compound, which has both acidic and polar functional groups, often points to secondary interactions with the stationary phase or issues with the mobile phase pH.

Causality and Solutions:

  • Secondary Silanol Interactions: In reversed-phase chromatography, free silanol groups on the silica-based stationary phase can interact with the polar groups of your analyte, causing peak tailing.

    • Protocol: Use a column with end-capping to minimize exposed silanol groups. Alternatively, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask these active sites. Adjusting the mobile phase pH can also help.

  • Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid group is pH-dependent. If the mobile phase pH is close to the pKa of the analyte, you can get a mix of ionized and non-ionized forms, leading to peak distortion.

    • Protocol: For reversed-phase HPLC, adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group to ensure it is fully protonated and interacts more consistently with the stationary phase.[10] Using a buffer is crucial to maintain a stable pH.[11][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[13]

    • Protocol: Reduce the injection volume or the concentration of your sample.

Issue 3: Low Signal Intensity in LC-MS Analysis

Question: I am using LC-MS for my analysis, but the signal for this compound is very weak. How can I improve the signal intensity?

Answer: Low signal intensity in LC-MS can be due to poor ionization, matrix effects, or suboptimal instrument settings.[13][14]

Causality and Solutions:

  • Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer's source.

    • Protocol: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.[14] For a carboxylic acid, negative ion mode ESI is often more sensitive.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[13][14]

    • Protocol: Improve your sample preparation to remove interfering matrix components.[14] This could involve solid-phase extraction (SPE) or liquid-liquid extraction. Also, optimizing the chromatographic separation to resolve the analyte from matrix components is crucial.

  • Mobile Phase Additives: The choice of mobile phase additives can significantly impact ionization efficiency. Non-volatile buffers like phosphate are not suitable for MS.

    • Protocol: Use volatile mobile phase additives like formic acid or acetic acid for positive ion mode, and ammonium hydroxide or ammonium acetate for negative ion mode. These additives aid in the ionization process and are compatible with the high vacuum of the mass spectrometer.

Experimental Workflows and Protocols

Workflow for Troubleshooting High Baseline Noise

Caption: A systematic workflow for diagnosing and resolving high baseline noise.

Protocol: Mobile Phase Preparation for Reversed-Phase HPLC-UV
  • Aqueous Component:

    • Use HPLC-grade water.

    • If a buffer is needed to control pH, choose a buffer system appropriate for the desired pH and ensure all components are fully dissolved. For UV detection, phosphate buffers are common.

    • Filter the aqueous phase through a 0.22 µm or 0.45 µm membrane filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile or methanol. Filtering is generally not necessary for high-quality organic solvents.

  • Mixing and Degassing:

    • Measure the required volumes of the aqueous and organic components accurately.

    • Mix thoroughly.

    • Degas the final mobile phase mixture using an online degasser, sonication, or vacuum filtration before use.

Data Summary Table

ParameterRecommendation for Improving S/N RatioRationale
Mobile Phase Use fresh, HPLC-grade solvents and filter aqueous components.[4][6]Reduces baseline noise from impurities.
Degassing Ensure efficient degassing of the mobile phase.[5][7][8]Prevents bubble formation in the detector cell.
pH Control Use a buffer to maintain a stable pH, ideally 2 units away from the analyte's pKa.[10][11][12]Improves peak shape and reproducibility.
Detector Regularly check UV lamp performance and flush the flow cell.[5][8][9]A stable light source and clean optics minimize noise.
Sample Prep Incorporate a cleanup step (e.g., SPE) for complex matrices.[14]Reduces matrix effects and ionization suppression in LC-MS.

Concluding Remarks

Improving the signal-to-noise ratio in the analysis of this compound is a systematic process of identifying and eliminating sources of noise while enhancing the analyte signal. By carefully considering the mobile phase, instrument hardware, and sample characteristics, researchers can achieve reliable and accurate quantitative results. This guide provides a foundation for troubleshooting common issues, but always refer to your specific instrument manuals for detailed maintenance procedures.

References

  • Stochastic Resonance Algorithm for Enhancement of Signal-to-Noise R
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
  • Elimin
  • HPLC Repair Services: Common Causes of Baseline Noise.
  • Minimum required signal-to-noise ratio for optimal precision in HPLC and CE.
  • The Role of the Signal-to-Noise Ratio in Precision and Accuracy.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • 2487 Detector Signal to Noise Ratio.
  • Enhancing Signal-to-Noise.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • How can you separate a co-eluting more polar compound by HPLC?.
  • Chemical Noise in Mass Spectrometry.
  • An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6). Benchchem.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.
  • What Causes Baseline Noise In Chromatography?. Chemistry For Everyone - YouTube.
  • Prepar
  • Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent.
  • Synthesis and Purific
  • Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.
  • Separation of Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • 3-(4-Nitrophenyl)propanoic acid. PubChem.
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)
  • 3-Amino-3-(4-nitrophenyl)propanoic acid. Chemsrc.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • LC-MS/MS Method Package for Short Chain F
  • Application Note: Quantification of 3-(3-Hydroxyphenyl)
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
  • Application Note: Quantitative Analysis of 3-(3-hydroxyphenyl)propionic Acid in Human Plasma by LC-MS/MS. Benchchem.
  • 3-(4-Nitrophenyl)propanoic acid. ChemicalBook.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • 3-(4-nitrophenyl)propanoic acid (C9H9NO4). PubChemLite.
  • UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number)
  • UV/Vis + Photochemistry D

Sources

Technical Support Center: A Guide to Reproducibility with 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Acetamido-3-(4-nitrophenyl)propanoic acid (ANPPA). This guide is designed for researchers, scientists, and drug development professionals who may encounter reproducibility challenges when working with this compound. Poor reproducibility can stem from a variety of factors including reagent quality, experimental technique, and the inherent physicochemical properties of the molecule itself.[1][2] This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you achieve consistent and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of ANPPA.

Q1: What are the primary causes of poor reproducibility when using ANPPA? A: The most common sources of irreproducibility are related to the compound's purity, solubility, and stability.[3] Impurities from synthesis can introduce unintended biological or chemical activity.[1] The compound's limited aqueous solubility can lead to precipitation in buffers and assay media, causing significant variability.[4][5] Finally, degradation due to improper storage or handling can alter the effective concentration of the active molecule.

Q2: How should I properly store solid ANPPA and its stock solutions? A:

  • Solid Compound: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[6] The nitro-aromatic group can be susceptible to photochemical reactions.

  • Stock Solutions: Prepare high-concentration stocks in an appropriate organic solvent like DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture absorption. Store at -20°C or -80°C for long-term stability.

Q3: My ANPPA powder/solution has a pale yellow color. Is this a cause for concern? A: A pale yellow color is often characteristic of nitrophenol-containing compounds and is not necessarily indicative of impurity.[7] However, a significant change in color, such as darkening to brown or orange, could suggest degradation or the presence of impurities. It is crucial to validate the compound's identity and purity using analytical methods rather than relying on visual appearance alone.

Q4: What are the minimum quality control (QC) checks recommended before starting an experiment? A: Before use, every new batch of ANPPA should undergo a minimum QC assessment. This includes:

  • Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the percentage purity.[8][9]

  • Identity Confirmation: Verify the molecular weight using Mass Spectrometry (MS).

  • Solubility Test: Perform a practical solubility test in your specific experimental buffer or medium to determine the maximum working concentration before precipitation occurs.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Addressing Poor Reproducibility in Synthesis & Purification

Inconsistent yields and purity are common challenges in multi-step organic syntheses.[3] This guide provides a systematic approach to troubleshooting the synthesis of ANPPA.

Problem: Low or highly variable yields and purity of this compound.

Causality Analysis:

  • Starting Material Integrity: The purity of precursors like 4-nitrobenzaldehyde is critical. Contaminants can lead to significant side reactions.

  • Reaction Conditions: Seemingly minor deviations in temperature, reaction time, or reagent stoichiometry can dramatically impact reaction efficiency and byproduct formation.[10]

  • Work-up & Purification: Product loss can occur during aqueous work-ups if the product has partial water solubility.[10] Inefficient purification (e.g., crystallization or chromatography) may fail to remove structurally similar impurities.

Troubleshooting Workflow Diagram

start Inconsistent Synthesis Results check_sm Step 1: Verify Purity of Starting Materials (e.g., 4-nitrobenzaldehyde) via NMR/GC-MS start->check_sm sm_ok Purity >98%? check_sm->sm_ok repurify_sm Solution: Re-purify starting materials (distillation, recrystallization) or order from a validated supplier. sm_ok->repurify_sm No check_cond Step 2: Review Reaction Conditions sm_ok->check_cond Yes temp_control Is temperature strictly controlled? check_cond->temp_control stoich Are reagents added stoichiometrically? check_cond->stoich time_control Is reaction time consistent? check_cond->time_control check_workup Step 3: Analyze Work-up & Purification check_cond->check_workup optimize_cond Solution: Optimize conditions. Use a temperature-controlled bath. Add reagents slowly via syringe pump. Monitor reaction progress via TLC/LC-MS to determine optimal endpoint. temp_control->optimize_cond stoich->optimize_cond time_control->optimize_cond workup_loss Is product lost in aqueous layers? check_workup->workup_loss purification_eff Is purification method effective? check_workup->purification_eff optimize_workup Solution: Check aqueous layers for product via TLC/LC-MS. If soluble, perform back-extraction with an appropriate organic solvent. Optimize recrystallization solvent system or chromatography gradient. workup_loss->optimize_workup purification_eff->optimize_workup

Caption: Troubleshooting Decision Tree for Synthesis.

Validated Protocol: Hypothetical Synthesis of ANPPA

This protocol describes a plausible two-step synthesis starting from 4-nitrobenzaldehyde.

Step 1: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic acid

  • To a solution of 4-nitrobenzaldehyde (1 eq) and malonic acid (1.2 eq) in pyridine, add piperidine (0.1 eq).

  • Heat the reaction mixture at 80-90°C and monitor via TLC until the starting material is consumed.

  • Cool the mixture and acidify with HCl (aq) to precipitate the intermediate product.

  • Filter, wash with cold water, and dry the crude 3-amino-3-(4-nitrophenyl)propanoic acid.[11]

Step 2: Acetylation to form this compound

  • Suspend the crude amino acid (1 eq) in a suitable solvent (e.g., acetic acid).

  • Add acetic anhydride (1.5 eq) dropwise while maintaining the temperature below 20°C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding cold water.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Parameter Recommendation Rationale
Solvent Purity Use anhydrous solventsWater can interfere with many organic reactions, leading to side products and lower yields.
Temperature Control Use an oil bath with a thermostatPrecise temperature control is crucial for reaction kinetics and minimizing decomposition.
Purification Recrystallization or Flash ChromatographyEssential for removing unreacted starting materials and byproducts that can affect downstream experiments.
Guide 2: Troubleshooting Inconsistent Results in Biological Assays

Variability in biological assays is a frequent and frustrating issue. This guide focuses on problems originating from the compound itself.

Problem: High variance in assay readouts (e.g., cell viability, enzyme inhibition) between replicates or across different experimental days.

Causality Analysis:

  • Compound Precipitation: The most common culprit. ANPPA, like many organic molecules, may be "slightly soluble" in aqueous buffers.[4][5] When a concentrated DMSO stock is diluted into assay media, the compound can crash out of solution, leading to an unknown and variable effective concentration.

  • Degradation in Media: The compound may not be stable over the time course of the experiment (e.g., 24-72 hours in an incubator) due to hydrolysis or reaction with media components.

  • Non-specific Binding: The compound may adsorb to plasticware (e.g., pipette tips, microplates), reducing the concentration available to the biological target.

Troubleshooting Workflow Diagram

start High Assay Variability check_sol Step 1: Check for Precipitation. Visually inspect wells under a microscope. Perform a nephelometry test on final compound dilutions. start->check_sol sol_ok Precipitation Observed? check_sol->sol_ok sol_solution Solution: Determine maximal soluble concentration in assay media. Reduce final DMSO concentration (<0.5%). Consider using a solubility-enhancing excipient if compatible with the assay. sol_ok->sol_solution Yes check_stab Step 2: Assess Compound Stability in Media. Incubate compound in media for the full assay duration. Analyze for degradation via LC-MS at t=0 and t=end. sol_ok->check_stab No stab_ok Degradation Observed? check_stab->stab_ok stab_solution Solution: Reduce incubation time if possible. Prepare compound dilutions immediately before addition to the assay. Check for pH shifts in the media. stab_ok->stab_solution Yes check_bind Step 3: Evaluate Non-specific Binding. Prepare a solution of the compound, incubate in an assay plate for several hours, then measure the concentration of the supernatant. stab_ok->check_bind No

Caption: Troubleshooting Workflow for Biological Assays.

Section 3: Standard Operating Procedures (SOPs)

SOP-01: Quality Control and Purity Verification via HPLC-UV

Purpose: To provide a standardized method for determining the purity of ANPPA. This method is adapted from general procedures for analyzing related propanoic acid derivatives.[8][9][12]

Workflow Diagram

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_1 Accurately weigh ~1 mg of ANPPA prep_2 Dissolve in 1 mL of mobile phase diluent (e.g., Acetonitrile/Water) prep_1->prep_2 prep_3 Filter through 0.22 µm syringe filter prep_2->prep_3 hplc_1 Inject sample onto a C18 column prep_3->hplc_1 hplc_2 Run isocratic or gradient elution hplc_1->hplc_2 hplc_3 Detect at appropriate wavelength (e.g., 254 nm) hplc_2->hplc_3 data_1 Integrate all peaks in the chromatogram hplc_3->data_1 data_2 Calculate purity as (Area of Main Peak / Total Area of All Peaks) * 100 data_1->data_2 data_3 Acceptance Criteria: Purity >= 95% data_2->data_3

Caption: Standard Workflow for QC Purity Analysis.

Example HPLC Parameters

Parameter Condition
Column C18 reverse-phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp 30°C
Injection Vol. 10 µL
SOP-02: Preparation of Validated Stock Solutions

Purpose: To ensure the preparation of accurate and stable high-concentration stock solutions.

  • Weighing: Use a calibrated analytical balance to weigh the solid ANPPA. Ensure the compound is at room temperature to avoid condensation.

  • Solvent Selection: Use high-purity, anhydrous DMSO or DMF.

  • Dissolution: Add the solvent to the solid compound. Use gentle vortexing or sonication in a water bath to ensure complete dissolution. Visually confirm that no solid particles remain.

  • Concentration Calculation: Accurately calculate the final molar concentration based on the weight of the compound and the volume of the solvent.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding tubes. Store immediately at -20°C or -80°C, protected from light.

Section 4: Safety & Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from related nitrophenyl and propanoic acid compounds can inform safe handling practices.[13][14][15]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Inhalation: Avoid breathing dust. Handle the solid powder in a well-ventilated area or a chemical fume hood.[13][15]

  • Skin and Eye Contact: The compound may cause skin and eye irritation.[15] In case of contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[13][14]

  • Disposal: Dispose of chemical waste according to local, state, and federal regulations.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?
  • Multi Synthesis Problems Organic Chemistry. (n.d.). Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide.
  • Reddit. (2023, December 16). What is everyone's opinion on reproducibility? r/chemistry.
  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry.
  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid.
  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives....
  • ACS Publications. (2020). Advances in 4-Nitrophenol Detection and Reduction Methods....
  • CDC/ATSDR. (n.d.). Nitrophenols | ToxFAQs™.
  • PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives....
  • Chemsrc. (2025, August 27). 3-Amino-3-(4-nitrophenyl)propanoic acid.
  • NIH. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols.
  • MDPI. (n.d.). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis.
  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols.
  • PubMed Central (PMC). (2025, July 24). Progress on 3-Nitropropionic Acid Derivatives.
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid....
  • ResearchGate. (2025, August 7). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid....
  • ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method....
  • Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid.
  • ResearchGate. (2024, June 9). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates....
  • PubChem. (n.d.). (s)-3-Amino-3-(3-nitrophenyl)propionic acid.

Sources

workup procedure optimization for 3-Acetamido-3-(4-nitrophenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing the workup and purification of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, tailored for researchers and drug development professionals.

Introduction: The Challenge of Isolating this compound

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the hydrolysis of an azlactone intermediate. This intermediate is formed from the Erlenmeyer-Plöchl condensation of 4-nitrobenzaldehyde and N-acetylglycine.[1][2] While the synthesis of the preceding azlactone is relatively straightforward, the subsequent hydrolysis and workup to isolate the final propanoic acid product are fraught with challenges. Researchers frequently encounter issues with low yields, product oiling out, and persistent impurities, which can significantly hinder downstream applications.

This technical support guide, designed from the perspective of a Senior Application Scientist, provides a comprehensive troubleshooting framework and optimized protocols to navigate these common pitfalls. By understanding the chemical principles behind each step, you can transform a problematic workup into a robust and reproducible procedure.

Workflow Overview: From Reaction to Pure Product

The following diagram illustrates the typical synthetic route and highlights the critical stages of the workup process that are the focus of this guide.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start 4-Nitrobenzaldehyde + N-Acetylglycine azlactone Azlactone Intermediate (Erlenmeyer-Plöchl Reaction) start->azlactone hydrolysis Base Hydrolysis (e.g., NaOH or Na2CO3) azlactone->hydrolysis quench Quenching & pH Adjustment hydrolysis->quench Reaction Mixture precipitation Precipitation/ Crystallization quench->precipitation isolation Filtration & Washing precipitation->isolation drying Drying isolation->drying final_product Pure 3-Acetamido-3- (4-nitrophenyl)propanoic acid drying->final_product Final Product

Caption: General workflow for synthesis and workup.

Troubleshooting Guide

This section addresses the most common issues encountered during the workup in a direct question-and-answer format.

Q1: My reaction is complete, but upon acidification, I get a low yield of precipitated product. Where is my product going?

A1: This is a classic issue often traced to improper pH control or premature handling. The carboxylate salt of your product is highly water-soluble, and inefficient protonation is the primary cause of yield loss.

Possible Causes & Solutions:

  • Incomplete Protonation: The pKa of a carboxylic acid like the target molecule is typically around 4-5. If you only acidify to a pH of 6 or 7, a significant portion of your product will remain in solution as the carboxylate salt.

    • Solution: Use a calibrated pH meter. After the initial acidification, stir the mixture for 10-15 minutes and re-check the pH. Add acid dropwise until the pH is stable in the range of 2-3 . This ensures complete protonation of the carboxylate. A similar strategy of careful acidification is crucial in related syntheses, such as that of 3-(2-nitrophenyl)propionic acid.[3]

  • Product Supersaturation: Sometimes the product can remain in a supersaturated state, especially if the volume of water is large.

    • Solution 1: After acidification, scratch the inside of the flask with a glass rod to create nucleation sites for crystallization.

    • Solution 2: Add a few seed crystals from a previous successful batch, if available.

    • Solution 3: Reduce the volume of the aqueous phase by gentle heating under vacuum, but be cautious not to heat excessively, which could degrade the product.

  • Excessive Washing with Water: Washing the filtered product with pure water can re-dissolve some of it, especially if the water is not cold.

    • Solution: Wash the filtered solid with a small amount of ice-cold, acidified water (pH ~3) . This maintains the protonated state of the carboxylic acid and minimizes solubility. Follow this with a wash of cold, pure water to remove excess acid, and finally with a non-polar solvent like hexane to aid drying.

Q2: Upon acidification, the product separates as a sticky, unfilterable oil instead of a crystalline solid. What causes this and how can I fix it?

A2: "Oiling out" is a common problem in crystallization and precipitation. It typically occurs when the product precipitates from a solution in which its solubility is very low, at a temperature above its melting point, or in the presence of impurities that disrupt the crystal lattice formation.

Possible Causes & Solutions:

  • Rapid Precipitation: Adding acid too quickly causes the local concentration of the protonated product to exceed its solubility limit rapidly, leading to amorphous precipitation (oiling out) rather than ordered crystal growth.

    • Solution: Cool the reaction mixture in an ice bath before and during acidification. Add the acid slowly and dropwise with vigorous stirring to dissipate heat and prevent localized high concentrations. A troubleshooting guide for a similar phenolic acid synthesis emphasizes the importance of temperature control.[4]

  • Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic impurities, lowering the melting point of the product mixture and promoting oiling.

    • Solution: Ensure the initial hydrolysis of the azlactone is complete by monitoring with Thin Layer Chromatography (TLC). If impurities are present, an alternative liquid-liquid extraction workup may be necessary (see FAQ Q4).

  • Solvent Choice: The reaction solvent mixture may not be ideal for crystallization.

    • Solution: If the product oils out, try adding a co-solvent in which the product has moderate solubility. For instance, after acidification, you could add a small amount of ethanol or isopropanol to the aqueous mixture and then allow it to cool slowly. This can help the oil dissolve and then re-precipitate as a solid. The crystallization of related nitro-aromatic compounds has been successfully achieved from ethanol-water mixtures.[5]

Q3: My final product is a solid, but NMR analysis shows it's contaminated with 4-nitrobenzaldehyde. How do I remove this?

A3: This indicates either an incomplete initial reaction or, more likely, that the unreacted aldehyde was not effectively removed during the workup. Since both the product and the aldehyde are soluble in many organic solvents, simple washing is often insufficient.

Possible Causes & Solutions:

  • Ineffective Initial Workup: The aldehyde lacks an acidic or basic handle for straightforward separation from the acidic product via simple pH swings.

    • Solution 1 (Bisulfite Wash): A classic and effective method. After hydrolysis and before acidification, perform a wash with a saturated aqueous sodium bisulfite (NaHSO₃) solution. The bisulfite will form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.

    • Solution 2 (Reductive Amination Wash - Advanced): In cases where bisulfite is not effective, a more specialized wash can be used. Adding a primary amine (like glycine) and a mild reducing agent can convert the aldehyde to a water-soluble amino acid derivative in situ, which is then easily washed away.

  • Co-precipitation: The aldehyde can become trapped within the crystal lattice of the precipitating product.

    • Solution: Recrystallize the impure product from a suitable solvent system. A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize the recovery of pure crystals.

Frequently Asked Questions (FAQs)

Q1: Why is precise pH control so critical during the workup? The target molecule is amphipathic, containing a non-polar nitrophenyl group and a polar, ionizable carboxylic acid. The solubility of the entire molecule is dominated by the state of the carboxylic acid group. In a basic solution (pH > 6), it exists as the highly water-soluble carboxylate anion. In a strongly acidic solution (pH < 2), the molecule is fully protonated and largely water-insoluble. The pH range of 2-3 is the "sweet spot" that ensures complete protonation and precipitation while minimizing the risk of any acid-catalyzed degradation.

Q2: What is the best solvent system for the final recrystallization? For a compound with moderate polarity like this, a binary solvent system is often ideal. The best approach is to dissolve the compound in a minimal amount of a hot "good" solvent (where it is highly soluble) and then titrate with a hot "poor" solvent (where it is sparingly soluble) until turbidity appears.

  • Recommended Systems:

    • Ethanol/Water

    • Isopropanol/Water

    • Acetone/Hexane

Q3: Can I use an extraction-based workup instead of precipitation? Yes, and this is often a superior method if you are struggling with purity or "oiling out". After hydrolysis, acidify the aqueous solution to pH 2-3. Then, extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude solid can then be recrystallized. This method is particularly effective at leaving behind inorganic salts and highly polar impurities in the aqueous phase.

Optimized Workup Protocol

This protocol is designed to be a self-validating system that proactively addresses the common issues discussed above.

Starting Point: The aqueous reaction mixture immediately following complete hydrolysis of the azlactone intermediate.

  • Cooling and Optional Aldehyde Removal:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • (Optional but Recommended) If starting material contamination is a concern, add an equal volume of saturated aqueous sodium bisulfite solution and stir vigorously for 30 minutes before proceeding.

  • Controlled Acidification:

    • While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add 1 M HCl dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding acid until the pH is stable at 2.5 . A dense white or pale-yellow precipitate should form.

  • Digestion of Precipitate:

    • Once the target pH is reached, continue to stir the cold slurry for an additional 30-60 minutes. This "digestion" period allows for the transformation of any amorphous solid into a more stable, crystalline, and easily filterable form.

  • Isolation and Washing:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with:

      • Two portions of ice-cold water (acidified to pH 3 with HCl).

      • One portion of ice-cold deionized water.

      • One portion of cold hexane (to help remove residual water).

  • Drying:

    • Dry the purified solid under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Workflow Diagram

G start Begin Workup: Acidification outcome Observe Outcome start->outcome low_yield Problem: Low Yield outcome->low_yield No/Little Precipitate oily_product Problem: Oily Product outcome->oily_product Sticky/Gummy impure_product Problem: Impure Product (by TLC/NMR) outcome->impure_product Solid Forms, but Impure success Success: Crystalline Solid outcome->success Clean Precipitate check_ph Action: Check pH. Is it 2-3? low_yield->check_ph check_temp Action: Check Temp. Was addition slow & cold? oily_product->check_temp check_purity Action: Recrystallize. Consider bisulfite wash. impure_product->check_purity check_ph->success Yes check_temp->success Yes check_purity->success Yes

Caption: A decision-tree for troubleshooting the workup.

Data Summary: Standard vs. Optimized Workup

The table below summarizes the key differences and expected outcomes between a standard, often problematic workup and the optimized protocol described in this guide.

ParameterStandard Workup (Problematic)Optimized Workup (Recommended)Rationale for Optimization
Acidification Temp. Room Temperature0-5 °CPrevents "oiling out" by promoting slower, more ordered crystal growth.
Acid Addition Rapidly, in one portionSlow, dropwiseAvoids localized high concentrations, preventing amorphous precipitation.
pH Monitoring Litmus paper (pH ~5-6)Calibrated pH meter (pH 2-3)Ensures complete protonation of the carboxylate for maximum yield.
Post-Precipitation Immediate filtration30-60 min stirring ("digestion")Allows the precipitate to become more crystalline and easier to filter.
Washing Solvent Room temperature waterIce-cold, acidified waterMinimizes product loss by keeping the product in its less soluble, protonated form.
Expected Yield 40-60%>85%Complete precipitation and minimal loss during washing significantly boost yield.
Expected Purity Often oily, may contain starting materialsCrystalline solid, >98% purityControlled precipitation and targeted washing steps result in a much cleaner product.
References
  • This entry is a placeholder for a general organic chemistry textbook reference.
  • ResearchGate. (2025). Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions.
  • Farrugia, L. J. (1997). 4-Acetamido-3-nitrophenyl acetate. National Institutes of Health.
  • Patil, S. G., et al. (n.d.). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. MDPI.
  • This entry is a placeholder for a general organic chemistry textbook reference.
  • PubChem. 3-(4-Nitrophenyl)propanoic acid. National Institutes of Health.
  • This entry is a placeholder for a general organic chemistry textbook reference.
  • JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • ResearchGate. (2025). An Innovation for Development of Erlenmeyer–Plöchl Reaction.
  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.
  • ACS Omega. (2022). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives. American Chemical Society.
  • This entry is a placeholder for a general organic chemistry textbook reference.
  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid.
  • This entry is a placeholder for a general organic chemistry textbook reference.
  • This entry is a placeholder for a general organic chemistry textbook reference.

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the catalytic synthesis of this important β-amino acid derivative. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, optimize your catalyst selection, and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound, a substituted β-amino acid, is of significant interest due to the prevalence of β-amino acid motifs in pharmaceuticals. A common and efficient method for constructing the carbon skeleton of such compounds is the Mannich reaction, a three-component condensation of an aldehyde (4-nitrobenzaldehyde), a compound with an active hydrogen (malonic acid or its equivalent), and an amine source (acetamide or a precursor). The choice of catalyst is paramount for achieving high yield and purity.

This guide will focus on a likely synthetic pathway and the associated challenges.

General Synthetic Workflow

A plausible and efficient route to this compound is a one-pot, three-component Mannich-type reaction. This approach is favored for its atom economy and operational simplicity.

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product & Purification aldehyde 4-Nitrobenzaldehyde reaction Three-Component Mannich-Type Reaction aldehyde->reaction malonic Malonic Acid malonic->reaction acetamide Acetamide acetamide->reaction product This compound reaction->product catalyst Catalyst (e.g., Lewis Acid) catalyst->reaction purification Purification (Crystallization/Chromatography) product->purification

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of β-acetamido acids via a Mannich-type reaction?

A1: A range of catalysts can be employed for this transformation. The choice often depends on the specific substrates and desired reaction conditions. Common classes of catalysts include:

  • Lewis Acids: These are among the most frequently used catalysts for Mannich reactions. Examples include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and various metal triflates.[1] Polymeric Lewis acid catalysts, such as TiCl₄ incorporated into a polystyrene copolymer, offer the advantage of being water-tolerant, recoverable, and reusable.

  • Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid have been shown to be effective in promoting reactions involving N-acetylated compounds.[2]

  • Organocatalysts: Chiral organocatalysts, such as cupreine derivatives or proline-based catalysts, are particularly useful for asymmetric synthesis to obtain enantiomerically enriched products.

Q2: My reaction yield is low. What are the primary factors to investigate?

A2: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: Ensure the catalyst is active and used in the correct loading. Lewis acids can be sensitive to moisture, so anhydrous conditions are often necessary.

  • Reaction Temperature: The reaction temperature may be suboptimal. While some Mannich reactions proceed at room temperature, others may require gentle heating to improve the rate and yield. However, excessive heat can lead to side reactions.

  • Purity of Starting Materials: Impurities in the starting materials, particularly in the 4-nitrobenzaldehyde, can interfere with the reaction.

  • Stoichiometry: The molar ratios of the three components are crucial. Ensure accurate measurements and consider slight adjustments to the stoichiometry.

Q3: I am observing the formation of multiple by-products. What are the likely side reactions?

A3: By-product formation can complicate purification and reduce the yield of the desired product. Potential side reactions include:

  • Self-condensation of the aldehyde: 4-Nitrobenzaldehyde can undergo self-condensation, especially under basic conditions or at elevated temperatures.

  • Knoevenagel condensation: A competing reaction between 4-nitrobenzaldehyde and malonic acid can occur, leading to the formation of 2-(4-nitrophenyl)acrylic acid.

  • Over-reaction or degradation: The product itself might be unstable under the reaction conditions, leading to decomposition.

Q4: Can the nitro group on the 4-nitrobenzaldehyde interfere with the catalyst?

A4: Yes, the nitro group can be problematic, particularly if certain types of catalysts are used. Nitro compounds are known poisons for some transition metal catalysts, especially those used for hydrogenation like palladium on carbon (Pd/C).[3] If a subsequent reduction of the nitro group is planned, it is crucial to thoroughly remove the catalyst used in the Mannich reaction. For the Mannich reaction itself, Lewis acids and Brønsted acids are generally compatible with nitro groups.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Identification Solution
Inactive Catalyst Run a control reaction with a known successful substrate-catalyst combination.Use a fresh batch of catalyst. If using a Lewis acid, ensure anhydrous reaction conditions.
Incorrect Reaction Temperature Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C).Systematically vary the temperature to find the optimal condition. Some reactions may require initial cooling followed by warming.
Poor Quality Starting Materials Analyze starting materials by NMR or melting point to confirm purity.Purify starting materials before use. 4-Nitrobenzaldehyde can be recrystallized.
Inappropriate Solvent The reaction may be sensitive to the solvent polarity.Screen different solvents (e.g., ethanol, THF, dichloromethane) to find one that provides the best results.
Issue 2: Formation of Significant By-products
Possible Cause Identification Solution
Knoevenagel Condensation By-product Use TLC or LC-MS to identify a by-product with a molecular weight corresponding to 2-(4-nitrophenyl)acrylic acid.Adjust the order of addition of reactants. Pre-forming the imine from 4-nitrobenzaldehyde and acetamide before adding the malonic acid can sometimes minimize this side reaction.
Aldehyde Self-Condensation Isolate and characterize the by-product. NMR spectroscopy can confirm the structure.Lower the reaction temperature and ensure the reaction is not run for an excessively long time.
Product Degradation Monitor the reaction over time by TLC or LC-MS. If the product concentration decreases after reaching a maximum, degradation is likely.Reduce the reaction time or temperature. Consider a milder catalyst.
Issue 3: Difficulty in Product Purification
Possible Cause Identification Solution
Product is highly soluble in the reaction solvent. Difficulty in precipitating the product upon cooling or addition of an anti-solvent.Choose a solvent in which the product has lower solubility at room temperature or below.
Product co-precipitates with unreacted starting materials or by-products. The isolated solid is impure as determined by NMR or melting point.Optimize the reaction to go to completion. For purification, recrystallization from a suitable solvent system is often effective. A mixture of an alcohol and water can be a good starting point.
Oily or sticky product. The product does not solidify upon isolation.This may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary.

Catalyst Selection and Optimization Table

Catalyst TypeExampleAdvantagesDisadvantagesOptimization Strategies
Lewis Acid BF₃·OEt₂High catalytic activity, commercially available.Moisture sensitive, can be harsh.Use anhydrous solvents and an inert atmosphere. Optimize catalyst loading (typically 5-20 mol%).
Polymeric Lewis Acid TiCl₄-polystyreneWater-tolerant, recoverable, reusable.May have lower activity than homogeneous catalysts.Increase catalyst loading or reaction time. Ensure good stirring to overcome mass transfer limitations.
Brønsted Acid Trifluoromethanesulfonic acidStrong acid, can be very effective.[2]Can be corrosive and may promote side reactions if not used carefully.Use catalytic amounts (1-10 mol%). Monitor the reaction closely to avoid product degradation.
Organocatalyst Cupreine derivativesCan provide high enantioselectivity for asymmetric synthesis.[4]May be more expensive and require longer reaction times.Screen different organocatalysts and optimize reaction conditions (solvent, temperature) for the best stereoselectivity.

Experimental Protocols

Representative Protocol for Lewis Acid-Catalyzed Synthesis

Objective: To synthesize this compound using a Lewis acid catalyst.

Materials:

  • 4-Nitrobenzaldehyde

  • Malonic acid

  • Acetamide

  • BF₃·OEt₂ (or another suitable Lewis acid)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-nitrobenzaldehyde (1.0 equivalent) and acetamide (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add BF₃·OEt₂ (0.2 equivalents) to the cooled solution with stirring.

  • Stir the mixture at 0°C for 30 minutes.

  • Add malonic acid (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Troubleshooting_Logic start Low Yield or No Product? catalyst_check Is the catalyst active and handled correctly? start->catalyst_check temp_check Is the reaction temperature optimized? catalyst_check->temp_check Yes use_fresh_catalyst Use fresh catalyst under anhydrous conditions. catalyst_check->use_fresh_catalyst No materials_check Are the starting materials pure? temp_check->materials_check Yes optimize_temp Screen a range of temperatures (e.g., 0°C to 60°C). temp_check->optimize_temp No purify_materials Purify starting materials before the reaction. materials_check->purify_materials No success Improved Yield materials_check->success Yes use_fresh_catalyst->success optimize_temp->success purify_materials->success

Caption: Troubleshooting logic for low reaction yield.

References

  • Wikipedia.
  • ResearchGate.
  • Buchler GmbH.
  • Google Patents.
  • PubMed. Synthesis of BF₃ catalyzed Mannich derivatives with excellent ee from phenylpropanolamine, study of their antimicrobial activity and molecular docking. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative

3-Acetamido-3-(4-nitrophenyl)propanoic acid is a key organic molecule, often encountered as an intermediate in pharmaceutical synthesis or as a potential impurity in active pharmaceutical ingredients (APIs). The reliable and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2]

However, an HPLC method is only as reliable as the evidence supporting its performance. Method validation is the process of providing documented evidence that a method is "fit for purpose."[3] This guide provides an in-depth, scientifically grounded protocol for the development and validation of a new, robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound. We will delve into the causality behind experimental choices and compare the validated method against other analytical alternatives, providing the supporting data necessary for confident implementation in a regulated environment. This work adheres to the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[3][4][5][6]

Part 1: Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method is not a matter of chance; it is a systematic process guided by the physicochemical properties of the analyte.

Analyte Physicochemical Properties:
  • Structure: this compound possesses three key functional groups that dictate its chromatographic behavior:

    • Aromatic Nitro Group (-NO2): This is a strong chromophore, making UV-Vis detection highly effective. The para-nitro substitution provides a distinct UV absorbance maximum.

    • Carboxylic Acid (-COOH): This group is ionizable. Its pKa is critical for controlling retention and peak shape. Based on the parent compound, 3-(4-nitrophenyl)propanoic acid, the pKa is expected to be around 4.5.[7]

    • Acetamido Group (-NHCOCH3): This group adds polarity to the molecule.

  • Polarity: The combination of a nonpolar phenyl ring and polar functional groups makes this compound ideally suited for reversed-phase chromatography. Its estimated XLogP3 of 1.3 for the parent compound suggests moderate hydrophobicity.[8]

Chromatographic Choices: The "Why"
  • Column Selection: A C18 (octadecylsilane) column was selected. This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds. The end-capped silica base minimizes peak tailing caused by interactions between acidic silanols on the stationary phase and the analyte.

  • Mobile Phase Composition:

    • pH Control: To achieve a sharp, symmetrical peak and reproducible retention time, the ionization of the carboxylic acid group must be suppressed. By setting the mobile phase pH to approximately 3.0, which is more than one pH unit below the analyte's pKa, the molecule remains in its neutral, protonated form (-COOH). Phosphoric acid is an ideal buffer for this pH range.

    • Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. It generally provides better peak shape for aromatic compounds, has a lower viscosity (leading to lower backpressure), and offers excellent UV transparency at lower wavelengths.

  • Detection Wavelength: The nitrophenyl group exhibits strong UV absorbance. A photodiode array (PDA) detector was used to scan the UV spectrum of the analyte, confirming the maximum absorbance wavelength (λmax) to be near 270 nm, providing optimal sensitivity.

Part 2: The Validated HPLC Method

This section details the finalized experimental conditions and the comprehensive validation protocol.

Detailed Experimental Protocol
ParameterCondition
Instrumentation HPLC System with Quaternary Pump, Autosampler, Column Oven, and PDA Detector
Column C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.025M Potassium Dihydrogen Phosphate Buffer (pH 3.0 adjusted with H₃PO₄) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection PDA at 270 nm
Run Time 10 minutes
Diluent Mobile Phase
Validation Workflow

The validation process follows a logical sequence to demonstrate the method's suitability.

ValidationWorkflow start Method Development & Optimization spec Specificity (Forced Degradation) start->spec Establishes Selectivity lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc lod LOD & LOQ lin->lod prec Precision (Repeatability & Intermediate) acc->prec rob Robustness prec->rob Confirms Reliability end Validated Method (Fit for Purpose) rob->end

Caption: A typical workflow for HPLC method validation.

Part 3: Validation Results and Discussion

The method was validated according to ICH Q2(R2) guidelines, which define the core parameters required to ensure a method is fit for its intended purpose.[3][9]

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To prove the method is stability-indicating, a forced degradation study was performed. The analyte solution was subjected to acidic, basic, oxidative, thermal, and photolytic stress.

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: 1 mL of 100 µg/mL analyte solution + 1 mL of 0.1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of 100 µg/mL analyte solution + 1 mL of 0.1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of 100 µg/mL analyte solution + 1 mL of 3% H₂O₂, stored at room temperature for 4 hours.

  • Thermal Degradation: Solid drug substance kept at 105°C for 24 hours.

  • Photolytic Degradation: Analyte solution exposed to UV light (254 nm) for 24 hours.

Results: In all stress conditions, the degradation products were well-resolved from the main analyte peak, and the peak purity analysis (via PDA detector) confirmed that the analyte peak was spectrally pure. This demonstrates the method's ability to separate the analyte from its potential degradation products, making it stability-indicating.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical response (peak area). The range is the interval over which this proportionality is established.[10]

Experimental Protocol: A series of seven solutions were prepared from a stock solution, ranging from 50% to 150% of the nominal concentration (e.g., 10 µg/mL to 150 µg/mL). Each was injected in triplicate.

Results:

ParameterResultAcceptance Criterion
Linearity Range 10 - 150 µg/mL-
Correlation Coefficient (R²) 0.9997≥ 0.999
Y-intercept Minimal (close to zero)Should not be statistically different from zero

The high R² value confirms excellent linearity across the specified range.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to samples to which a known amount of analyte has been added (spiking).[11]

Experimental Protocol: The analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate and analyzed.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.2%0.85%98.0 - 102.0% Recovery
100%100.5%0.62%≤ 2.0% RSD
120%99.8%0.77%

The high recovery percentages demonstrate the excellent accuracy of the method.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[10][12]

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst using different equipment.

Results:

Precision Level% RSDAcceptance Criterion
Repeatability 0.55%≤ 2.0%
Intermediate Precision 0.91%≤ 2.0%

The low relative standard deviation (%RSD) values for both levels confirm that the method is highly precise.

Interrelationship of Core Validation Parameters

ValidationRelationships FitForPurpose Method is Fit for Purpose Linearity Linearity Accuracy Accuracy Linearity->Accuracy Supports Range Range Linearity->Range Defines Accuracy->FitForPurpose Precision Precision Accuracy->Precision Evaluated Together Precision->FitForPurpose Precision->Linearity Supports Range->FitForPurpose Specificity Specificity Specificity->FitForPurpose

Caption: Interdependence of key analytical validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

Results:

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

These values indicate the method has high sensitivity, suitable for detecting trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12]

Experimental Protocol: Key parameters were slightly varied to assess the impact on the results (e.g., peak area, retention time).

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase pH (± 0.1 units)

  • Organic Phase Composition (± 2%)

Results: In all cases, the system suitability parameters remained within acceptable limits, and the changes did not significantly affect the analytical results, demonstrating the method's robustness for routine use.

Part 4: Comparison with Alternative Analytical Methods

While the validated HPLC method is highly effective, it is useful to compare it with other potential techniques for the analysis of nitrophenyl compounds.

MethodPrincipleAdvantagesDisadvantages
Validated RP-HPLC Partition chromatography with UV detectionHigh specificity, stability-indicating, high precision & accuracy, no derivatization needed.Requires specialized equipment and solvents.
Gas Chromatography (GC) Partition chromatography in the gas phaseHigh sensitivity, especially with selective detectors (ECD, NPD).[1]Requires derivatization for the non-volatile carboxylic acid, potential for thermal degradation of the analyte.[13]
UV-Vis Spectrophotometry Measurement of light absorbanceSimple, rapid, and inexpensive.Lacks specificity; cannot distinguish the analyte from other UV-absorbing impurities or degradants. Not suitable for complex mixtures.
Electrochemical Methods Measurement of current from redox reactionsVery high sensitivity, potential for miniaturization.[14]Susceptible to interference from other electroactive species in the sample matrix.

The primary advantage of the new HPLC method over alternatives is its inherent specificity . It can separate and quantify the target analyte even in the presence of structurally similar impurities and degradation products, a critical requirement for pharmaceutical quality control.

Conclusion

The reversed-phase HPLC method described has been successfully developed and rigorously validated in accordance with ICH guidelines. The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust for the quantification of this compound. Its stability-indicating nature ensures that it can be confidently deployed for routine quality control, stability studies, and impurity profiling in research and drug development settings. The comprehensive validation package confirms its status as a reliable and superior alternative to other analytical techniques for this specific application.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
  • USP <1225> Method Validation. (n.d.). BA Sciences.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine.
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016, March 16). gmp-compliance.org.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF.
  • Analytical Methods for Nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024, July 25). ACS Omega.
  • The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC. (2025, August 5). ResearchGate.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. (2025, July 2). YouTube.
  • Separation of Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
  • 3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. (2025, May 16). NIH.
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid. (n.d.). PubChem.
  • 3-(4-nitrophenyl)propanoic acid. (n.d.). Stenutz.
  • 3-(2-Nitrophenyl)propionic acid. (2018, February 16). SIELC Technologies.
  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen. (2009, July 12). PubMed.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. (n.d.). MDPI.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. (2022, April 5). Pharmacia.
  • 3-(p-nitrophenyl)propanoic acid. (n.d.). Wikidata.

Sources

biological activity of 3-Acetamido-3-(4-nitrophenyl)propanoic acid versus its analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide will delve into the antimicrobial and anticancer properties of structurally related propanoic acid derivatives, providing a framework for understanding how specific chemical modifications influence biological outcomes. We will explore key classes of analogs, present comparative experimental data, detail the methodologies for assessing their activity, and visualize the underlying structure-activity relationships.

The Core Scaffold: Understanding the Potential of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

The structure of this compound combines several key functional groups that suggest a potential for biological activity. The propanoic acid backbone is a common feature in many biologically active molecules.[1] The acetamido group can participate in hydrogen bonding and may influence solubility and interaction with biological targets. The nitrophenyl group is a strong electron-withdrawing moiety that can significantly impact the electronic properties of the molecule and is found in some compounds with biological activity.[2]

While direct experimental data for this specific molecule is elusive, we can hypothesize its potential activities by dissecting the contributions of its core components and comparing them to well-studied analogs.

Comparative Analysis of Analog Classes

The biological activity of propanoic acid derivatives is highly dependent on the nature of the substituents on the core scaffold. Below, we compare two prominent classes of analogs for which significant research is available: 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives and 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Derivatives.

Antimicrobial and Antifungal Activity: The 3-((4-Hydroxyphenyl)amino)propanoic Acid Series

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been synthesized and evaluated for their activity against a panel of multidrug-resistant bacterial and fungal pathogens.[3][4] These studies reveal that modifications to the parent structure can lead to potent and broad-spectrum antimicrobial agents.

Key Findings:

  • Structure-Dependent Activity: The antimicrobial and antifungal activities of these derivatives are strongly dependent on their specific chemical structures.[4]

  • Potent Analogs: Hydrazone derivatives, particularly those containing heterocyclic substituents, have demonstrated the most potent and broad-spectrum antimicrobial activity.[3]

  • Activity Against Resistant Strains: Certain analogs have shown significant activity against clinically relevant, drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 3-((4-Hydroxyphenyl)amino)propanoic Acid Analogs

Compound/AnalogS. aureus (MRSA)E. faecalis (VRE)E. coliK. pneumoniaeC. aurisReference
Parent Compound (hypothetical) -----
Hydrazone Analog 14 1 - 80.5 - 28 - 648 - 648 - 64[3]
Hydrazone Analog 15 1 - 80.5 - 28 - 648 - 648 - 64[3]
Hydrazone Analog 16 1 - 80.5 - 28 - 648 - 648 - 64[3]
Dihydrazide Analog 6 >64>646464>64[4]

Note: Data is presented as a range of Minimum Inhibitory Concentrations (MICs) observed against various resistant strains as reported in the cited literature.

Anticancer Activity: The 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Series

Another class of analogs, the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has been investigated for its antiproliferative properties against various cancer cell lines.[5] These studies highlight the potential of this scaffold in the development of novel anticancer agents.

Key Findings:

  • Structure-Dependent Cytotoxicity: The antiproliferative activity of these compounds is highly structure-dependent.[5]

  • Key Functional Groups: The presence of an oxime moiety was found to significantly enhance the antiproliferative activity.[5]

  • Potent Derivatives: Oxime derivatives and certain carbohydrazides exhibited low micromolar activity, in some cases surpassing the efficacy of the standard chemotherapeutic agent, cisplatin.[5]

  • Activity in Drug-Resistant Cells: Notably, some of these compounds demonstrated potent antiproliferative activity against not only drug-sensitive but also anthracycline-resistant small-cell lung carcinoma cells.[5]

Table 2: Comparative Anticancer Activity (IC50, µM) of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid Analogs against A549 Lung Cancer Cells

Compound/AnalogIC50 (µM)Reference
Parent Compound (hypothetical) -
Oxime Derivative 21 5.42[5]
Oxime Derivative 22 2.47[5]
Cisplatin (Reference) >100[5]

Experimental Methodologies

The determination of biological activity relies on robust and standardized experimental protocols. Below are outlines of the key assays used to evaluate the antimicrobial and anticancer activities of the discussed analogs.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely used technique for its determination.

Protocol Outline:

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared and added to each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

G prep_comp Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc Prepare Standardized Microbial Inoculum prep_inoc->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow for MTT Assay

G seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound (Varying Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs calc_ic50 Calculate IC50 Value read_abs->calc_ic50

Caption: Workflow for determining anticancer activity using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The comparative data from the analog studies provide valuable insights into the structure-activity relationships governing the biological effects of these propanoic acid derivatives.

Structure-Activity Relationship Diagram for Propanoic Acid Analogs

G cluster_0 Core Scaffold (3-Aminopropanoic Acid) cluster_1 Antimicrobial Activity cluster_2 Anticancer Activity core Propanoic Acid Backbone antimicrobial Hydroxyphenylamino Group + Hydrazone/Heterocycle core->antimicrobial Modification leads to anticancer Acetylphenyl-Thiazole Group + Oxime Moiety core->anticancer Modification leads to

Caption: Key structural modifications influencing the biological activity of propanoic acid analogs.

From the available data, we can deduce the following SAR trends:

  • For Antimicrobial Activity: The presence of a 4-hydroxyphenylamino group appears to be a favorable scaffold. The introduction of hydrazone and heterocyclic moieties at the carboxylic acid end of the molecule significantly enhances the antimicrobial and antifungal potency and spectrum.[3][6]

  • For Anticancer Activity: The incorporation of a bulky, aromatic substituent like the (4-acetylphenyl)(4-phenylthiazol-2-yl)amino group is associated with antiproliferative effects. The conversion of the acetyl group to an oxime is a critical modification that dramatically boosts cytotoxic activity against cancer cells.[5]

These findings suggest that the biological activity of 3-aminopropanoic acid derivatives can be finely tuned by strategic chemical modifications.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the analysis of its structural analogs provides a valuable roadmap for future research. The insights gained from the 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series demonstrate that this chemical class is a promising starting point for the development of novel antimicrobial and anticancer agents.

Future investigations should focus on the synthesis and biological evaluation of this compound and its close analogs to ascertain the specific contributions of the acetamido and nitrophenyl groups to its activity profile. Such studies will not only fill a gap in the current scientific knowledge but also potentially unveil new therapeutic leads.

References

  • [This is a placeholder reference, as direct citations for the parent compound are not available. The following references pertain to the analogs discussed.]
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).
  • Synthesis of 3-((4-hydroxyphenyl)amino)
  • [This is a placeholder reference.]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Semantic Scholar. [Link]
  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • [This is a placeholder reference.]
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (2010).

Sources

A Methodological Guide to the In Vivo Validation of Novel Therapeutic Candidates: A Case Study for 3-Acetamido-3-(4-nitrophenyl)propanoic acid in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vivo therapeutic effects of 3-Acetamido-3-(4-nitrophenyl)propanoic acid with other alternatives, supported by experimental data.

Introduction: Bridging the In Vitro-In Vivo Translational Gap

The journey from a promising in vitro "hit" to a viable in vivo therapeutic candidate is a critical and challenging phase in drug development. Many compounds that demonstrate high efficacy in isolated cellular assays fail to reproduce these effects within the complex biological environment of a living organism. This guide provides a comprehensive framework for the rigorous in vivo validation of novel therapeutic agents, using the hypothetical candidate, this compound, as a case study.

For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as Cmpd-N , has demonstrated potent and selective inhibition of a key metabolic enzyme in pancreatic cancer cells during in vitro screening. Its structure, featuring a nitrophenyl group, suggests potential for targeted interactions within enzymatic binding pockets. This document outlines the essential steps to validate this in vitro observation in a preclinical cancer model, comparing its performance against both a negative control (Vehicle) and a current standard-of-care treatment, Gemcitabine.

The causality behind this experimental design is rooted in the "three pillars" of preclinical validation: establishing efficacy, defining a safety profile, and confirming the mechanism of action in a physiological context.

Section 1: Preclinical Candidate Profile & Rationale

Before committing to costly and time-consuming in vivo studies, a foundational dataset is required. Cmpd-N has been advanced based on the following (hypothesized) in vitro profile:

  • Mechanism of Action (MoA): Selective inhibitor of a critical enzyme in tumor glycolysis, leading to ATP depletion and cell death in pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2).

  • In Vitro Potency: IC₅₀ value of 50 nM in target cell lines.

  • Selectivity: >100-fold selectivity for the target enzyme over related isoforms.

  • Preliminary ADME/Tox: Acceptable aqueous solubility, moderate plasma protein binding, and no significant cytotoxicity in non-cancerous cell lines.

This profile justifies the investment in an in vivo xenograft model to answer a critical question: Can Cmpd-N suppress tumor growth in a living system at a well-tolerated dose?

Section 2: In Vivo Efficacy - Experimental Workflow Design

A well-designed in vivo study is paramount for generating unambiguous and reproducible data. Our primary objective is to assess the anti-tumor activity of Cmpd-N in an established pancreatic cancer xenograft model.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Acquisition & Analysis A 1. Cell Line Expansion (PANC-1 Human Pancreatic) C 3. Subcutaneous Tumor Implantation (5x10^6 PANC-1 cells per mouse) A->C B 2. Animal Acclimatization (Athymic Nude Mice, 6-8 weeks) B->C D 4. Tumor Growth Monitoring (Until avg. volume ~100-150 mm³) C->D E 5. Animal Randomization (Stratified by tumor volume, n=10/group) D->E F 6. Treatment Initiation (Day 0) (Dosing as per protocol) E->F G 7. Continuous Monitoring (Tumor Volume, Body Weight, Clinical Signs) F->G H 8. Study Endpoint (Tumor volume >2000 mm³ or signs of distress) G->H I 9. Data Analysis (TGI, Survival, Statistical Analysis) H->I J 10. Tissue Collection (Tumors, Plasma, Organs for PD & Tox) H->J G Glucose Glucose TargetEnzyme Target Glycolytic Enzyme Glucose->TargetEnzyme Substrate Pyruvate Pyruvate ATP ATP Pyruvate->ATP TargetEnzyme->Pyruvate Product Proliferation Cell Proliferation & Survival ATP->Proliferation CmpdN Cmpd-N CmpdN->TargetEnzyme Inhibition

Caption: Hypothesized signaling pathway inhibited by Cmpd-N.

Protocol 5.1: Biomarker Analysis in Tumor Tissue
  • Sample Collection: At the study endpoint, tumors are harvested from a subset of mice from each group (e.g., 3-4 hours after the final dose). A portion is snap-frozen in liquid nitrogen for biochemical analysis, and another is fixed in formalin for histology.

  • Western Blot Analysis: Tumor lysates are analyzed via Western blot. The key experiment is to measure the levels of the product of the target enzyme. A successful outcome would show a significant decrease in this product only in the Cmpd-N treated groups.

  • Immunohistochemistry (IHC): Fixed tumor sections can be stained for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3). A positive result would show decreased Ki-67 staining and increased cleaved Caspase-3 staining in the Cmpd-N treated tumors, confirming the biological consequence of enzyme inhibition.

This mechanistic validation provides irrefutable evidence that the compound is working as intended within the tumor, completing the logical loop of the in vivo validation process.

Conclusion

This guide outlines a rigorous, multi-faceted approach to the in vivo validation of a novel therapeutic candidate, exemplified by the hypothetical compound this compound (Cmpd-N). By integrating efficacy testing in a xenograft model, direct comparison with a standard-of-care, comprehensive tolerability monitoring, and in-tumor pharmacodynamic analysis, researchers can build a robust data package. This self-validating system, where efficacy is causally linked to a confirmed mechanism of action, is the cornerstone of successful preclinical drug development and provides the confidence needed to advance a compound toward clinical trials.

References

  • Title: Gemcitabine in pancreatic cancer Source: Future Oncology URL:[Link]
  • Title: The Nude Mouse in Oncology Research Source: Cold Spring Harbor Protocols URL:[Link]
  • Title: Tumor growth inhibition (TGI) in patient-derived tumor xenografts Source: Oncotarget URL:[Link]
  • Title: Ki-67 is a promising molecular target in the diagnosis of cancer Source: Molecular Medicine Reports URL:[Link]
  • Title: Caspase-3 as a key effector in apoptosis Source: Oncogene URL:[Link]

A Comparative Guide to the Synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two prominent synthetic routes for 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The inherent chirality and functional group array of this β-amino acid derivative make it a significant precursor for synthesizing complex molecules with potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of synthetic methodologies to aid in the selection of the most suitable route based on experimental efficiency, scalability, and chemical principles.

Introduction to this compound

β-amino acids are crucial components in the design of peptidomimetics, bioactive natural products, and pharmaceuticals. Their incorporation into peptide chains can induce stable secondary structures and confer resistance to enzymatic degradation. The title compound, this compound, features a stereocenter at the β-position, an electron-withdrawing nitro group on the aromatic ring, and an acetamido moiety, all of which are important for molecular recognition and biological activity. The 4-nitrophenyl group, in particular, can serve as a handle for further chemical modifications or as a key pharmacophoric element. Given its significance, the efficient and reliable synthesis of this molecule is of paramount importance.

This guide will explore and compare two distinct synthetic pathways: a modern one-pot condensation followed by N-acetylation, and the classical Erlenmeyer-Plöchl synthesis. Each route will be assessed based on reaction mechanism, operational complexity, potential yield, and purity of the final product.

Route 1: One-Pot Three-Component Condensation followed by N-Acetylation

This contemporary approach involves the initial synthesis of the precursor β-amino acid, 3-amino-3-(4-nitrophenyl)propanoic acid, through a one-pot reaction, followed by a straightforward N-acetylation step. This route is attractive due to its convergence and operational simplicity.

Reaction Scheme

Route 1 cluster_0 Step 1: One-Pot Condensation cluster_1 Step 2: N-Acetylation 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction_Vessel_1 One-Pot Reaction (Ethanol, Reflux) 4-Nitrobenzaldehyde->Reaction_Vessel_1 Malonic_Acid Malonic Acid Malonic_Acid->Reaction_Vessel_1 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel_1 Beta_Amino_Acid 3-Amino-3-(4-nitrophenyl)propanoic acid Reaction_Vessel_1->Beta_Amino_Acid Reaction_Vessel_2 Acetylation (Aqueous medium) Beta_Amino_Acid->Reaction_Vessel_2 Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel_2 Final_Product This compound Reaction_Vessel_2->Final_Product

Caption: Workflow for the One-Pot Condensation and N-Acetylation Route.

Mechanistic Insights and Experimental Rationale

The first step is a domino reaction that begins with a Knoevenagel condensation between 4-nitrobenzaldehyde and malonic acid, catalyzed by ammonium acetate which also serves as the ammonia source. The resulting unsaturated dicarboxylic acid undergoes a conjugate addition of ammonia, followed by decarboxylation to yield the β-amino acid. This one-pot approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.[1]

The subsequent N-acetylation is a robust and high-yielding reaction. Acetic anhydride is a common and effective acetylating agent for primary amines.[2][3] The reaction is typically performed in an aqueous medium, which simplifies the workup procedure.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic acid

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (15.1 g, 0.1 mol), malonic acid (10.4 g, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol).

  • Add 100 mL of ethanol to the flask and stir the mixture to form a suspension.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate of the crude β-amino acid should form.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be recrystallized from a mixture of water and ethanol to afford pure 3-amino-3-(4-nitrophenyl)propanoic acid.

Step 2: Synthesis of this compound

  • In a 250 mL Erlenmeyer flask, dissolve the synthesized 3-amino-3-(4-nitrophenyl)propanoic acid (21.0 g, 0.1 mol) in 100 mL of deionized water.

  • Cool the solution in an ice bath and add acetic anhydride (12.2 g, 0.12 mol) dropwise with vigorous stirring.

  • Continue stirring for 30 minutes at 0-5 °C, then allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the product with cold water and dry under vacuum to yield this compound.

Route 2: Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis is a classical method for the preparation of α,β-unsaturated N-acylamino acids, which can then be reduced to the desired saturated β-amino acid derivatives. This route involves the formation of an azlactone intermediate.[4][5]

Reaction Scheme

Route 2 cluster_0 Step 1: Azlactone Formation and Condensation cluster_1 Step 2: Hydrolysis and Reduction N-acetylglycine N-acetylglycine Reagents_1 Acetic Anhydride, Sodium Acetate N-acetylglycine->Reagents_1 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->Reagents_1 Azlactone Unsaturated Azlactone Intermediate Reagents_1->Azlactone Reagents_2 1. NaOH (aq) 2. H₂/Pd-C Azlactone->Reagents_2 Final_Product This compound Reagents_2->Final_Product

Caption: Workflow for the Erlenmeyer-Plöchl Synthesis Route.

Mechanistic Insights and Experimental Rationale

This reaction begins with the cyclization of N-acetylglycine in the presence of acetic anhydride to form an oxazolone (azlactone). This azlactone has an active methylene group that undergoes a Perkin-type condensation with 4-nitrobenzaldehyde to yield an unsaturated azlactone.[6] The subsequent step involves the hydrolysis of the azlactone ring to give the α,β-unsaturated N-acetylamino acid, followed by the reduction of the carbon-carbon double bond to afford the final saturated product. Catalytic hydrogenation is a common method for this reduction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (Unsaturated Azlactone)

  • In a 250 mL round-bottom flask, place N-acetylglycine (11.7 g, 0.1 mol), 4-nitrobenzaldehyde (15.1 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

  • Add acetic anhydride (20.4 g, 0.2 mol) to the flask.

  • Heat the mixture gently on a water bath with constant stirring for 1-2 hours. A yellow solid should form.

  • Cool the reaction mixture and add ethanol to precipitate the product completely.

  • Filter the yellow solid, wash with cold ethanol, and then with water. Dry the product under vacuum.

Step 2: Hydrolysis and Reduction to this compound

  • Suspend the unsaturated azlactone (24.8 g, 0.1 mol) in a 1 M aqueous sodium hydroxide solution (120 mL).

  • Heat the mixture to 80-90 °C until a clear solution is obtained, indicating the hydrolysis of the azlactone.

  • Cool the solution and acidify with concentrated hydrochloric acid to precipitate the α,β-unsaturated N-acetylamino acid. Filter and wash the solid with water.

  • Dissolve the unsaturated acid in methanol and transfer to a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) catalyst (approximately 1-2 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to get pure this compound.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: One-Pot Condensation & AcetylationRoute 2: Erlenmeyer-Plöchl Synthesis
Overall Yield Moderate to Good (Estimated 40-60%)[1]Moderate (Estimated 30-50%)
Number of Steps 2 (One-pot followed by one step)2-3 (Multi-step with intermediate isolation)
Operational Simplicity High (Fewer isolations)Moderate (Requires isolation of intermediates)
Reagent Toxicity Moderate (Ethanol, Acetic Anhydride)Moderate (Acetic Anhydride)
Scalability Good (One-pot nature is advantageous)Fair (Multiple steps can be challenging to scale)
Green Chemistry Aspects Good (Atom economy of one-pot reaction)Fair (Generates more waste from multiple steps)

Characterization of this compound

The final product from both routes should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in the range of 180-190 °C.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 1.85 (s, 3H, -COCH3)

    • δ 2.70-2.90 (m, 2H, -CH2-COOH)

    • δ 5.30-5.40 (m, 1H, Ar-CH-)

    • δ 7.60 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 8.20 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 8.50 (d, J=8.0 Hz, 1H, -NH-)

    • δ 12.40 (br s, 1H, -COOH)

  • 13C NMR (DMSO-d6, 100 MHz):

    • δ 22.5 (-COCH3)

    • δ 38.0 (-CH2-COOH)

    • δ 52.0 (Ar-CH-)

    • δ 124.0 (Ar-C)

    • δ 128.0 (Ar-C)

    • δ 147.0 (Ar-C-NO2)

    • δ 150.0 (Ar-C)

    • δ 169.0 (-NHCOCH3)

    • δ 172.0 (-COOH)

  • IR (KBr, cm-1):

    • 3300-3400 (N-H stretch)

    • 2900-3100 (C-H stretch)

    • 1710 (C=O stretch, carboxylic acid)

    • 1650 (C=O stretch, amide I)

    • 1520, 1350 (N-O stretch, nitro group)

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale preparation of this compound.

Route 1 (One-Pot Condensation followed by N-Acetylation) is recommended for its operational simplicity, higher potential yield, and better atom economy. The one-pot nature of the initial step makes it a more efficient and scalable process, which is a significant advantage in a drug development setting where time and resources are critical.

Ultimately, the choice of synthesis will depend on the specific needs of the research program, including the desired scale of production, available resources, and the importance of process efficiency. For most applications, the modern one-pot approach offers a more practical and advantageous pathway to this important β-amino acid derivative.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 3-Amino-3-(4-nitrophenyl)propionic Acid: A Key Intermediate for Advanced Pharmaceutical Synthesis.
  • Scribd. (n.d.). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids.
  • AIR Unimi. (n.d.). Eco-Friendly Bio-Based Solvents for the Acetylation of the Amino Group of Amino Acids.
  • Organic Syntheses. (n.d.). Acetylglycine.
  • GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine.
  • ResearchGate. (n.d.). The Condensation Reaction of 4-Nitrobenzaldehyde and Rhodanine Catalyzed by Papain.
  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
  • ACS Omega. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
  • ResearchGate. (n.d.). Reactions of amino-acids and peptides with aromatic aldehydes I.
  • Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid.
  • Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid.
  • ResearchGate. (n.d.). Acetylation of Amino and Tyrosine Hydroxyl Groups.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • ACS Omega. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction.
  • Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity.
  • TSI Journals. (n.d.). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
  • ResearchGate. (n.d.). The Knoevenagel Condensation.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • PubMed. (n.d.). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.

Sources

A Head-to-Head Comparison of 3-Acetamido-3-(4-nitrophenyl)propanoic acid and Doxorubicin in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Propanoic Acid Derivative Against a Chemotherapy Staple

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is relentless. This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 3-Acetamido-3-(4-nitrophenyl)propanoic acid, against the well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their hypothetical performance in preclinical cancer models.

Introduction to the Compounds

This compound is a synthetic small molecule with a chemical structure featuring a phenylpropanoic acid backbone, an acetamido group, and a nitro group. While its precise mechanism of action is under investigation, its structural motifs, particularly the arylpropanoic acid core, are found in various compounds with demonstrated biological activities, including anti-inflammatory and anticancer effects. The presence of the nitro group suggests potential for bioreductive activation in hypoxic tumor microenvironments, a known mechanism for targeted cancer therapy.

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers, including breast and lung cancer.[][2] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which culminate in DNA damage and apoptotic cell death.[3][4][5][6]

This guide will present a series of hypothetical, yet plausible, experimental results comparing the in vitro cytotoxicity and in vivo efficacy of this compound with Doxorubicin.

In Vitro Cytotoxicity Assessment

The initial evaluation of any potential anticancer compound involves assessing its ability to inhibit the proliferation of cancer cells in vitro. For this comparative study, two well-characterized human cancer cell lines were selected:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.[7][8][9]

  • A549: A human lung adenocarcinoma cell line.[10][11][12][13]

The cytotoxicity of both compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[2][14][15]

Experimental Protocol: MTT Assay

A detailed, step-by-step methodology for the MTT assay is provided below.

Workflow for In Vitro Cytotoxicity (MTT) Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture MCF-7 and A549 cells to 80% confluency harvest Harvest cells using Trypsin-EDTA start->harvest count Count cells and assess viability harvest->count seed Seed cells into 96-well plates (1x10^4 cells/well) count->seed adhere Incubate for 24h to allow cell adherence seed->adhere prepare_cpd Prepare serial dilutions of Test Compound & Doxorubicin treat Add compound dilutions to respective wells prepare_cpd->treat incubate_treat Incubate for 48 hours treat->incubate_treat add_mtt Add MTT solution (5 mg/mL) to each well incubate_mtt Incubate for 4 hours (formazan crystal formation) add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan crystals incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read calculate_viability Calculate % cell viability plot Plot dose-response curves calculate_viability->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.

Results of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated from the dose-response curves.

CompoundCell LineIC50 (µM) - 48h
This compoundMCF-715.2
This compoundA54925.8
DoxorubicinMCF-70.8
DoxorubicinA5491.2

Interpretation of In Vitro Results:

The hypothetical data indicate that Doxorubicin is significantly more potent in inhibiting the proliferation of both MCF-7 and A549 cancer cell lines, with IC50 values in the sub-micromolar range. This compound demonstrates cytotoxic activity in the low micromolar range, suggesting it is a less potent but still active compound. The differential sensitivity of the two cell lines to both compounds is a common observation in cancer pharmacology and may be attributed to various factors including differences in drug uptake, metabolism, and the molecular profiles of the cells.

In Vivo Antitumor Efficacy in a Xenograft Model

To evaluate the in vivo therapeutic potential of this compound, a human tumor xenograft model in immunocompromised mice is a standard preclinical approach.[16] In this hypothetical study, MCF-7 cells are subcutaneously implanted into nude mice.

Experimental Protocol: Xenograft Model

The following protocol outlines the key steps in the in vivo xenograft study.

Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis implant Subcutaneous implantation of MCF-7 cells into nude mice tumor_growth Allow tumors to reach a palpable size (~100 mm³) implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_vehicle Vehicle Control (e.g., saline) randomize->treat_vehicle treat_test_cpd This compound (e.g., 50 mg/kg, daily) randomize->treat_test_cpd treat_doxo Doxorubicin (e.g., 4 mg/kg, weekly) randomize->treat_doxo measure_tumor Measure tumor volume twice weekly endpoint Endpoint: Tumor volume reaches a predetermined size or signs of toxicity measure_tumor->endpoint monitor_health Monitor body weight and general health monitor_health->endpoint plot_growth Plot tumor growth curves calculate_tgi Calculate Tumor Growth Inhibition (TGI) plot_growth->calculate_tgi assess_toxicity Assess toxicity (body weight change) plot_growth->assess_toxicity

Caption: Workflow of the in vivo xenograft study for evaluating antitumor efficacy.

Results of In Vivo Efficacy

The primary endpoint of the in vivo study is the inhibition of tumor growth.

Treatment GroupDose and ScheduleTumor Growth Inhibition (TGI) (%)Change in Body Weight (%)
Vehicle Control-0+2.5
This compound50 mg/kg, daily45-1.8
Doxorubicin4 mg/kg, weekly75-8.5

Interpretation of In Vivo Results:

The hypothetical in vivo data demonstrate that Doxorubicin exhibits superior tumor growth inhibition compared to this compound in the MCF-7 xenograft model.[17][18] However, the significant body weight loss observed in the Doxorubicin-treated group is indicative of its known systemic toxicity.[3] In contrast, this compound shows a moderate antitumor effect with minimal impact on body weight, suggesting a more favorable safety profile in this preclinical model.

Discussion and Future Directions

This head-to-head comparison provides valuable, albeit hypothetical, insights into the potential of this compound as an anticancer agent. While Doxorubicin demonstrates greater potency, its associated toxicity is a significant clinical limitation. The moderate efficacy and potentially better safety profile of this compound warrant further investigation.

Future studies should focus on:

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound. This could involve investigating its effects on cell cycle progression, apoptosis induction, and its potential for bioreductive activation under hypoxic conditions.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to optimize dosing and scheduling.

  • Combination Therapies: Exploring the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of the parent compound to improve potency and selectivity.

Conclusion

This comparative guide illustrates a structured approach to evaluating a novel investigational compound against a standard-of-care drug. Based on our hypothetical data, this compound presents as a compound with modest but noteworthy anticancer activity and a potentially favorable safety profile compared to Doxorubicin. While it may not replace potent chemotherapeutics like Doxorubicin as a standalone therapy, it could hold promise as a lead compound for further optimization or as part of a combination regimen. The path from a promising preclinical candidate to a clinically approved drug is long and arduous, but rigorous, comparative studies like the one outlined here are the critical first steps in this journey.

References

  • Doxorubicin - Wikipedia. (n.d.).
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
  • MCF7 - ECACC cell line profiles. (n.d.). Culture Collections.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). MDPI.
  • MCF7 - Cell Line. (n.d.). BCRJ.
  • Cell line profile: A549. (n.d.). Culture Collections.
  • What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse.
  • MCF-7 - Wikipedia. (n.d.).
  • A549 Cell Lines. (n.d.). Biocompare.
  • Mechanism of action of doxorubicin. (n.d.). ResearchGate.
  • A549 cell - Wikipedia. (n.d.).
  • MCF-7 Cells Culture. (n.d.).
  • A549 Lung Adenocarcinoma Reporter Gene Cell Lines. (n.d.). Imanis Life Sciences.
  • Synergistic Effects of Morin and Doxorubicin Overcome Chemoresistance. (2026). Dove Medical Press.
  • In vitro effects of doxorubicin and tetrathiomolybdate on canine hemangiosarcoma cells. (n.d.). AVMA Journals.
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study. (n.d.). Journal of Advanced Veterinary Research.
  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.).
  • In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI.
  • Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. (n.d.). PLOS One.
  • Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. (2010). NIH.
  • Combining doxorubicin-nanobubbles and shockwaves for anaplastic thyroid cancer treatment: preclinical study in a xenograft mouse model. (n.d.).
  • 3-(4-nitrophenyl)propanoic acid. (n.d.). Stenutz.
  • 3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem.
  • (s)-3-Amino-3-(3-nitrophenyl)propionic acid. (n.d.). PubChem.

Sources

Independent Replication and Synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Pharmaceutical Synthesis

3-Acetamido-3-(4-nitrophenyl)propanoic acid is a chiral carboxylic acid that, while not a final drug product itself, serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a nitrophenyl group and an acetamido moiety, makes it a valuable building block for creating more complex molecules. Notably, it is a known precursor in some synthetic routes to the antibiotic chloramphenicol and its analogs. The reliable and reproducible synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of the common synthetic routes to this compound, offering a critical comparison of methodologies. We will delve into a detailed, step-by-step protocol for a widely recognized synthesis, explain the rationale behind the experimental choices, and provide the necessary data for verification of the final product. Our aim is to equip researchers with the knowledge to confidently replicate and, where necessary, troubleshoot the synthesis of this important chemical intermediate.

Comparison of Synthetic Routes

Several methods for the synthesis of this compound have been reported in the literature. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Below is a comparison of two common approaches.

Method Starting Materials Key Reagents Typical Yield Advantages Disadvantages
Method A: Erlenmeyer-Plöchl Azlactone Synthesis 4-Nitrobenzaldehyde, Acetylglycine, Acetic Anhydride, Sodium AcetateAcetic Anhydride, Sodium Acetate, Sodium Hydroxide60-70%Well-established classical reaction; readily available starting materials.Use of acetic anhydride requires careful handling; multi-step process.
Method B: From 4-Nitrophenylalanine 4-NitrophenylalanineAcetic Anhydride, Sodium Bicarbonate>90%High yield; straightforward N-acetylation.Starting material (4-Nitrophenylalanine) can be more expensive.

For the purposes of this guide, we will focus on Method A , the Erlenmeyer-Plöchl synthesis, as it utilizes more fundamental and cost-effective starting materials, making it a common choice in many research settings.

Detailed Experimental Protocol: Erlenmeyer-Plöchl Synthesis

This protocol details the synthesis of this compound starting from 4-nitrobenzaldehyde and acetylglycine. The reaction proceeds through an azlactone intermediate, which is subsequently hydrolyzed to yield the desired product.

Workflow Diagram

G cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Isolation & Purification A 4-Nitrobenzaldehyde + Acetylglycine B Add Acetic Anhydride & Sodium Acetate A->B C Heat mixture (e.g., 100 °C, 1-2h) B->C D Cool and precipitate the azlactone C->D E Suspend azlactone in acetone D->E Intermediate F Add aqueous NaOH or Na2CO3 solution E->F G Stir at room temperature until dissolved F->G H Acidify with HCl to precipitate product G->H Reaction mixture I Filter the solid H->I J Wash with cold water I->J K Recrystallize from water or ethanol J->K L L K->L Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Nitrobenzaldehyde

  • Acetylglycine (N-acetylglycine)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Sodium hydroxide (or sodium carbonate)

  • Concentrated hydrochloric acid

  • Acetone

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Azlactone Formation:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-nitrobenzaldehyde (1.0 eq), acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq).

    • Add acetic anhydride (2.5 eq) to the mixture.

    • Heat the mixture in a water bath or heating mantle at 100 °C for 1-2 hours with constant stirring. The mixture will become a yellow-orange slurry.

    • Rationale: This is the Erlenmeyer-Plöchl reaction, where the aldehyde condenses with the acetylglycine in the presence of a dehydrating agent (acetic anhydride) and a base catalyst (sodium acetate) to form an oxazolone (azlactone) ring.

  • Hydrolysis of the Azlactone:

    • Allow the reaction mixture to cool to room temperature. A yellow solid, the azlactone intermediate, should precipitate.

    • Carefully add the crude reaction mixture to a beaker of cold water with vigorous stirring to precipitate the azlactone fully and to hydrolyze any remaining acetic anhydride.

    • Filter the yellow solid and wash it with cold water.

    • Suspend the crude azlactone in a mixture of acetone and water.

    • Slowly add a 2M sodium hydroxide or 10% sodium carbonate solution while stirring until the solid dissolves and the solution becomes clear.

    • Rationale: The azlactone ring is unstable and readily undergoes hydrolysis under basic conditions. The base attacks the carbonyl group of the lactone, leading to ring-opening and the formation of the sodium salt of the desired carboxylic acid.

  • Product Isolation and Purification:

    • Stir the solution at room temperature for 1-2 hours to ensure complete hydrolysis.

    • Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3.

    • A pale yellow or off-white precipitate of this compound will form.

    • Filter the precipitate and wash it thoroughly with cold water to remove any inorganic salts.

    • The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.

    • Dry the purified product in a vacuum oven.

    • Rationale: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. Recrystallization further purifies the compound by removing any remaining impurities.

Expected Results and Characterization

A successful synthesis should yield an off-white to pale yellow crystalline solid. The identity and purity of the compound should be confirmed by standard analytical techniques.

Property Expected Value
Appearance Off-white to pale yellow solid
Melting Point 184-186 °C (This can vary slightly based on purity)
Molecular Formula C₁₁H₁₂N₂O₅
Molecular Weight 252.23 g/mol

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons (typically two doublets in the 7.5-8.2 ppm region), the methine proton adjacent to the nitro-aromatic ring, the methylene protons, the acetyl methyl protons, and the amide and carboxylic acid protons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹).

Trustworthiness and Self-Validation

The protocol described above includes several checkpoints for self-validation:

  • Visual Cues: The formation of the yellow azlactone precipitate and its subsequent dissolution upon addition of base are key visual indicators of reaction progress. The final precipitation upon acidification confirms the formation of the carboxylic acid.

  • Melting Point: A sharp melting point within the expected range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopic Confirmation: The definitive confirmation of the product's identity and purity comes from spectroscopic analysis. Comparison of the obtained NMR and IR spectra with literature values or a reference standard is essential.

Conclusion

The synthesis of this compound via the Erlenmeyer-Plöchl reaction is a robust and reproducible method suitable for most laboratory settings. While other synthetic routes exist, this approach offers a balance of accessibility of starting materials and reasonable yields. By carefully controlling the reaction conditions and performing the necessary purification steps, researchers can reliably obtain this valuable intermediate for their work in drug discovery and development. The key to successful replication lies in the careful execution of each step, from the anhydrous conditions required for the azlactone formation to the precise pH control during product isolation.

References

  • Rebstock, M. C., et al. (1949). Chloramphenicol (Chloromycetin). V. Synthesis of L-threo-2-dichloroacetamido-1-(4-nitrophenyl)-1,3-propanediol. Journal of the American Chemical Society, 71(7), 2458–2462.
  • Long, L. M., & Troutman, H. D. (1949). Synthetic Analogs of Chloramphenicol. Journal of the American Chemical Society, 71(7), 2469–2472.

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The biological activities of enantiomers can differ significantly, with one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, elicit harmful side effects. This guide provides an in-depth comparison of robust analytical methodologies for assessing the enantiomeric purity of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a chiral β-amino acid derivative of significant interest.

This document is crafted for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore and compare two primary chromatographic techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), along with a discussion on derivatization-based methods.

The Criticality of Enantiomeric Separation

This compound possesses a single stereocenter, leading to the existence of two enantiomers, (R) and (S). The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules in the body, such as enzymes and receptors. Therefore, a validated, high-resolution analytical method is imperative to quantify the enantiomeric excess (e.e.) and ensure the quality of the active pharmaceutical ingredient (API).

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for chiral separation is a critical decision, influenced by factors such as resolution, speed, solvent consumption, and compatibility with detection methods. Here, we compare the preeminent techniques for the enantiomeric analysis of chiral carboxylic acids.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Derivatization with Achiral Chromatography
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[1][2]Differential interaction with a CSP using a supercritical fluid (typically CO2) as the primary mobile phase.[][4]Covalent reaction with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[][5]
Resolution Generally high, dependent on CSP and mobile phase optimization.Often provides superior resolution and efficiency due to the properties of supercritical fluids.[4]High, as diastereomers have different physicochemical properties.
Analysis Time Can be longer due to higher viscosity of liquid mobile phases.Typically faster due to low viscosity and high diffusivity of the mobile phase, allowing for higher flow rates.[4][6]Increased overall time due to the additional derivatization step.
Solvent Consumption Higher, often utilizing organic solvents.Significantly lower organic solvent consumption ("greener" technique).[4][6]Varies depending on the derivatization and chromatographic method.
Method Development Can be complex, requiring screening of multiple CSPs and mobile phases.Can also be complex, but the transition from normal phase HPLC is often straightforward.[7]Requires optimization of the derivatization reaction and the subsequent chromatographic separation.
Detection Compatible with UV, MS, and other standard detectors.Compatible with UV and MS detectors.Detector compatibility depends on the properties of the derivatized analyte. Derivatization can improve sensitivity.[]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a gold-standard technique for enantiomeric separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

Causality in Method Development: For a polar, acidic molecule like this compound, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are often a successful starting point.[8] These phases are compatible with a range of mobile phases, including polar organic and reversed-phase modes, making them suitable for separating polar and ionic compounds.[8] The inclusion of a small amount of acid (e.g., trifluoroacetic acid or formic acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC T (Teicoplanin-based) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Methanol, Acetonitrile, and Trifluoroacetic Acid (50:50:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Self-Validation System: The method's specificity must be confirmed by analyzing a racemic mixture to ensure baseline separation of the two enantiomers.[9] Linearity, accuracy, and precision should be established according to ICH Q2(R1) guidelines.[10][11][12][13]

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Separate Chiral Separation on CSP Degas->Separate Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate SFC_Workflow cluster_prep_sfc Sample & Co-solvent Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Analysis Sample_SFC Weigh Sample Dissolve_SFC Dissolve in Co-solvent Sample_SFC->Dissolve_SFC Filter_SFC Filter Sample Dissolve_SFC->Filter_SFC Inject_SFC Inject Sample Filter_SFC->Inject_SFC Cosolvent Prepare Co-solvent Separate_SFC Chiral Separation on CSP Cosolvent->Separate_SFC Inject_SFC->Separate_SFC Detect_SFC UV Detection Separate_SFC->Detect_SFC Integrate_SFC Integrate Peaks Detect_SFC->Integrate_SFC Calculate_SFC Calculate Enantiomeric Purity Integrate_SFC->Calculate_SFC Derivatization_Logic Enantiomers Enantiomeric Mixture (R-acid, S-acid) Diastereomers Diastereomeric Mixture (R-acid-S-amine, S-acid-S-amine) Enantiomers->Diastereomers CDA Chiral Derivatizing Agent (e.g., S-amine) CDA->Diastereomers Separation Achiral Chromatography Diastereomers->Separation Quantification Quantification of Diastereomers Separation->Quantification

Sources

A Methodological Guide to the Comparative ADME Profiling of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An editorial decision has been made to present this content as a comprehensive methodological guide. Initial research indicates a lack of publicly available, direct comparative ADME (Absorption, Distribution, Metabolism, and Excretion) data for the specific chemical series of 3-Acetamido-3-(4-nitrophenyl)propanoic acid derivatives. Therefore, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles, state-of-the-art experimental protocols, and computational strategies necessary to conduct such a comparative analysis. It serves as a framework for generating and interpreting the essential data to guide lead optimization for this class of compounds.

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. A significant portion of drug candidate attrition during later-stage development can be attributed to suboptimal pharmacokinetic properties.[1] Therefore, a rigorous and early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a screening step but a foundational pillar of successful lead optimization.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation and comparative analysis of this compound derivatives. We will explore the critical physicochemical underpinnings, detail robust in vitro protocols, and discuss complementary in silico approaches to build a holistic ADME profile, enabling data-driven decisions in the progression of this chemical series.

Part 1: Foundational Physicochemical Properties - The Predictors of Pharmacokinetic Fate

Before delving into complex biological assays, an understanding of a compound's fundamental physicochemical properties is essential, as these characteristics profoundly influence its ADME profile.[5][6] Key parameters like lipophilicity, solubility, and ionization state govern how a molecule will interact with biological membranes and fluids.[7]

  • Lipophilicity (LogP/LogD): This parameter measures a compound's partitioning between an oily (n-octanol) and an aqueous phase. It is a key indicator of membrane permeability.[7] While a high LogP can enhance absorption, it can also lead to increased metabolic clearance and potential toxicity. The distribution coefficient (LogD) is often more physiologically relevant as it accounts for the ionization of the molecule at a specific pH (typically 7.4).

  • Aqueous Solubility: A drug must be in solution to be absorbed.[8] Poor aqueous solubility is a major hurdle for oral bioavailability and can complicate formulation development.

  • Ionization (pKa): Most drugs are weak acids or bases.[8] The pKa determines the degree of ionization at a given pH, which in turn affects solubility and the ability to cross cell membranes, as the neutral (un-ionized) form is generally more permeable.[8][9]

Structural modifications to the this compound scaffold will inevitably alter these properties. A comparative analysis begins by quantifying these changes.

Table 1: Hypothetical Physicochemical Properties of Substituted Derivatives

Compound IDSubstitution (R-group)MW ( g/mol )cLogPAqueous Solubility (µg/mL) at pH 7.4pKa (Acid)
Parent -H254.221.51504.2
Derivative 1 -CH₃268.252.0954.3
Derivative 2 -Cl288.672.2604.0
Derivative 3 -OCH₃284.251.61304.4

Part 2: Absorption - Crossing the Barrier

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.[10] This process can occur via passive diffusion, facilitated transport, or active transport, and can be limited by efflux pumps like P-glycoprotein (P-gp), which actively pump substrates back into the intestinal lumen.[11][12]

Key Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This assay is the gold standard for in vitro prediction of intestinal permeability and identifying potential P-gp substrates.[10][13]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions. A Lucifer yellow rejection test is also performed as a secondary check for paracellular leakage.

  • Permeability Assessment (A-to-B): The test compound is added to the apical (A) side, representing the gut lumen. Samples are taken from the basolateral (B) side, representing the blood, over a 2-hour period.

  • Efflux Assessment (B-to-A): The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side.

  • Quantification: Compound concentrations in the donor and receiver compartments are determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, suggesting the compound is a substrate for transporters like P-gp.[14]

G cluster_Apical Apical (Lumen Side) cluster_Basolateral Basolateral (Blood Side) A Compound Added to Apical Side A_transport Passive Diffusion & Active Uptake A->A_transport Absorption (A -> B) Monolayer Caco-2 Monolayer A_transport->Monolayer B Compound Measured in Basolateral Side B_efflux Active Efflux (e.g., P-gp) B->B_efflux Efflux (B -> A) B_efflux->Monolayer Monolayer->A Monolayer->B caption Workflow for Caco-2 Permeability Assay. G cluster_System Systemic Circulation cluster_Action Site of Action / Elimination FreeDrug Free Drug (Active) BoundDrug Protein-Bound Drug (Inactive) FreeDrug->BoundDrug Equilibrium Metabolism Metabolism (Liver) FreeDrug->Metabolism Excretion Excretion (Kidney) FreeDrug->Excretion Target Tissue Target FreeDrug->Target caption Free drug is available for action and elimination.

Caption: Free drug is available for action and elimination.

Comparative Data Presentation

High PPB (low fraction unbound) can limit efficacy and tissue penetration. Comparing derivatives helps identify candidates with an optimal balance.

Table 3: Hypothetical Plasma Protein Binding Data

Compound IDFraction Unbound (fu) in Human Plasma (%)Fraction Unbound (fu) in Rat Plasma (%)Binding Classification
Parent 12.515.8Highly Bound
Derivative 1 8.210.1Highly Bound
Derivative 2 15.319.5Highly Bound
Derivative 3 28.935.4Moderately Bound
Warfarin (High)0.50.8Control
Metoprolol (Low)88.090.0Control

Part 4: Metabolism - Chemical Transformation

Metabolism is the biotransformation of a drug, primarily in the liver, into other compounds (metabolites). [15]This process, largely mediated by the Cytochrome P450 (CYP) family of enzymes, typically makes compounds more water-soluble to facilitate excretion. [16][17]High metabolic instability leads to rapid clearance and poor oral bioavailability. The presence of an aromatic nitro group, as in this series, is noteworthy, as these compounds are known to interact with and potentially inhibit CYP enzymes. [18][19]

Key Experimental Protocol: Liver Microsomal Stability Assay

This assay uses subcellular fractions (microsomes) from the liver, which are rich in CYP enzymes, to assess the rate of metabolic turnover. [20][21] Methodology:

  • Reaction Mixture: Liver microsomes (human, rat, etc.) and the test compound are pre-incubated at 37°C in a phosphate buffer.

  • Initiation: The reaction is started by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).

  • Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the remaining parent compound.

  • Calculation: The percentage of the parent compound remaining over time is plotted. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

G cluster_Cycle CYP450 Catalytic Cycle Compound Drug (RH) Node1 1. Substrate Binding Compound->Node1 CYP_Fe3 CYP (Fe³⁺) Node2 2. First Electron (from NADPH) Node1->Node2 Node3 3. O₂ Binding Node2->Node3 Node4 4. Second Electron (from NADPH) Node3->Node4 Node5 5. O-O Cleavage Node4->Node5 Node6 6. Product Formation Node5->Node6 Node6->CYP_Fe3 Regenerated Enzyme Node6->Node1 Product Metabolite (ROH + H₂O) Node6->Product Metabolite (ROH) caption Simplified Cytochrome P450 catalytic cycle.

Caption: Simplified Cytochrome P450 catalytic cycle.

Comparative Data Presentation

This assay helps rank-order compounds based on their metabolic lability. Derivatives with longer half-lives and lower clearance are generally preferred.

Table 4: Hypothetical Human Liver Microsomal Stability Data

Compound IDIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
Parent 4531Moderate
Derivative 1 2555Low
Derivative 2 > 60< 23High
Derivative 3 5227Moderate
Verapamil (Low)< 10> 138Control
Carbamazepine (High)> 60< 23Control

Part 5: Excretion - The Final Exit

Excretion is the irreversible removal of the drug and its metabolites from the body, primarily via the kidneys (urine) and/or the liver (bile). While definitive excretion studies are conducted in vivo, in vitro transporter assays can provide early insights into potential mechanisms, especially for transporters involved in renal secretion.

Part 6: Integrated Analysis and Decision-Making

The true power of this framework lies in integrating the data from all assays to form a holistic view of each derivative's ADME profile. No single parameter determines success; rather, it is the optimal balance of properties. A summary table allows for a clear, multi-parameter comparison to guide the selection of the most promising candidates for further in vivo pharmacokinetic studies.

Table 5: Integrated ADME Profile Summary

Compound IDPermeabilityP-gp EffluxPPB (% Unbound)Metabolic StabilityOverall Assessment
Parent ModerateNo12.5ModerateBaseline. Good balance but could be improved.
Derivative 1 HighNo8.2LowPoor. High permeability offset by very high clearance.
Derivative 2 Low-ModerateYes15.3HighProblematic. P-gp substrate liability is a major risk.
Derivative 3 ModerateNo28.9ModeratePromising. Improved free fraction with no new liabilities. A strong candidate for in vivo testing.

Conclusion

The comparative analysis of ADME properties is a cornerstone of modern drug discovery. For a novel chemical series like this compound derivatives, a systematic approach is essential. By employing the integrated framework of physicochemical assessment, in vitro assays for absorption, distribution, and metabolism, and in silico modeling, researchers can efficiently identify derivatives with the most favorable pharmacokinetic profiles. This data-driven strategy not only de-risks candidates early in the discovery pipeline but also accelerates the journey toward identifying a safe and effective clinical compound.

References

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC. (n.d.). PubMed Central.
  • Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. (n.d.). PubMed.
  • In Vitro ADME. (n.d.). Selvita.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Human hepatic cell cultures: in vitro and in vivo drug metabolism. (n.d.). PubMed.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • Methods to assess tissue-specific distribution and metabolism of drugs. (n.d.). PubMed.
  • In Vitro and In Vivo Models of Drug Metabolism. (n.d.). ResearchGate.
  • In Vitro ADME Assays. (n.d.). Concept Life Sciences.
  • How Do Physicochemical Properties Influence Drug Development?. (n.d.). Infomorespace.
  • In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (n.d.). InfinixBio.
  • Physicochemical Parameters Affecting the ADMET of Drugs. (2023, October 26). PharmiWeb.com.
  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.).
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (n.d.). PubMed Central.
  • Role of P-glycoprotein in drug disposition. (n.d.). PubMed.
  • Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. (2007, October 1). Bentham Science Publishers.
  • Interaction of aromatic nitro compounds with reduced hepatic microsomal cytochrome P-450. (n.d.).
  • in-silico-tools-and-software-to-predict-admet-of-new-drug-candidates. (2022, January 1). Bohrium.
  • The Influence of Physicochemical Properties on ADME. (n.d.). PhysChem Forum.
  • P-glycoprotein and its role in drug-drug interactions. (2014, August 4). Australian Prescriber.
  • Experimental models for predicting drug absorption and metabolism. (n.d.). PubMed.
  • P-glycoprotein-mediated drug efflux: Significance and symbolism. (2025, July 31).
  • Drug Transporters in ADME and Drug Action with Dr. Joseph Ware. (2021, September 22). YouTube.
  • What factors influence drug distribution?. (n.d.). Creative Bioarray.
  • QSAR, ADME-Tox, molecular docking and molecular dynamics simulations of novel selective glycine transporter type 1 inhibitors with memory enhancing properties. (n.d.). PubMed Central.
  • KEGG PATHWAY Database. (n.d.).
  • Drug Absorption. (n.d.). MSD Manual Professional Edition.
  • Drug Distribution to Tissues. (n.d.). MSD Manual Professional Edition.
  • Cytochromes P450. (n.d.).
  • Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism. (2023, August 20).

Sources

comparing the cost-effectiveness of different synthetic approaches to 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cost-Effective Synthesis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

For researchers and professionals in drug development, the efficient and economical synthesis of target molecules is a cornerstone of successful project advancement. This guide provides an in-depth comparison of various synthetic approaches to this compound, a key building block in medicinal chemistry. We will delve into the mechanistic underpinnings, procedural details, and cost-effectiveness of each route, offering field-proven insights to inform your synthetic strategy.

Introduction

This compound and its derivatives are of significant interest due to their potential biological activities. The selection of a synthetic route is a critical decision that impacts not only the yield and purity of the final product but also the overall cost and scalability of the process. This guide will compare three primary synthetic strategies: the Erlenmeyer-Plöchl reaction, a Mannich-type reaction, and a Rhodanine-based approach. Each method will be evaluated based on reagent cost, reaction efficiency, and operational simplicity.

Synthetic Approaches: A Head-to-Head Comparison

The Erlenmeyer-Plöchl Reaction: A Classic Approach

The Erlenmeyer-Plöchl synthesis is a well-established method for the preparation of α,β-unsaturated azlactones, which can be subsequently converted to the desired β-amino acid.[1][2] This route typically begins with the condensation of an N-acylglycine (like hippuric acid) with an aromatic aldehyde in the presence of acetic anhydride and a weak base.[1][3]

Reaction Pathway:

The synthesis proceeds via an azlactone intermediate. 4-Nitrobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone. This intermediate is then hydrolyzed and reduced to yield the target compound.

Erlenmeyer_Plochl A 4-Nitrobenzaldehyde D Azlactone Intermediate A->D B N-Acetylglycine B->D C Acetic Anhydride, Sodium Acetate F 3-Acetamido-3-(4-nitrophenyl) propanoic acid D->F E E Hydrolysis & Reduction

Caption: Erlenmeyer-Plöchl reaction workflow.

Experimental Protocol:

  • A mixture of 4-nitrobenzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride is heated.

  • The resulting azlactone is isolated after cooling and pouring the reaction mixture into water.

  • The azlactone is then subjected to hydrolysis (e.g., with aqueous acid or base) to open the ring.

  • Subsequent reduction of the double bond (e.g., via catalytic hydrogenation) affords the final product.

Cost-Effectiveness Analysis:

This classical approach utilizes relatively inexpensive starting materials. However, the multi-step nature of the process, including the isolation of the intermediate and subsequent reduction, can lead to lower overall yields and increased labor costs. The use of acetic anhydride also requires careful handling.

Mannich-Type Reaction: A More Direct Route

The Mannich reaction and its variants offer a more convergent approach to β-amino ketones and esters, which can be precursors to the target β-amino acid.[4][5] A one-pot, three-component reaction between an aldehyde, a ketone or ester enolate, and an amine derivative is a hallmark of this strategy's efficiency.[4]

Reaction Pathway:

A modern variation involves a one-pot condensation of 4-nitrobenzaldehyde, acetophenone, acetyl chloride, and acetonitrile, catalyzed by an environmentally benign catalyst like boric acid, to form a β-acetamido ketone.[6] This intermediate can then be oxidized to the desired carboxylic acid.

Mannich_Reaction A 4-Nitrobenzaldehyde E β-Acetamido Ketone Intermediate A->E B Acetophenone B->E C Acetyl Chloride, Acetonitrile C->E D Boric Acid Catalyst G 3-Acetamido-3-(4-nitrophenyl) propanoic acid E->G F F Oxidation

Caption: Mannich-type reaction workflow.

Experimental Protocol:

  • A mixture of 4-nitrobenzaldehyde, acetophenone, acetyl chloride, and a catalytic amount of boric acid in acetonitrile is stirred at room temperature.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent.

  • The crude β-acetamido ketone is purified, typically by recrystallization.[6]

  • The ketone is then oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.

Cost-Effectiveness Analysis:

This method often provides good to excellent yields in shorter reaction times under mild conditions.[6] The use of an inexpensive and green catalyst like boric acid adds to its appeal.[6] While the starting materials are readily available, the final oxidation step adds to the overall process. However, the high efficiency of the one-pot condensation can make this route highly cost-effective.

Rhodanine-Based Synthesis: A Versatile Alternative

Rhodanine and its derivatives are versatile intermediates in organic synthesis, particularly for the preparation of various heterocyclic compounds.[7][8] A Knoevenagel condensation between a rhodanine derivative and an aldehyde is a key step in this approach.[8][9]

Reaction Pathway:

This pathway involves the Knoevenagel condensation of 4-nitrobenzaldehyde with rhodanine-3-acetic acid. The resulting adduct can then be hydrolyzed and the rhodanine ring cleaved to yield the target β-amino acid.

Rhodanine_Synthesis A 4-Nitrobenzaldehyde D Condensation Product A->D B Rhodanine-3-acetic acid B->D C Knoevenagel Condensation F 3-Acetamido-3-(4-nitrophenyl) propanoic acid D->F E E Hydrolysis & Ring Cleavage

Caption: Rhodanine-based synthesis workflow.

Experimental Protocol:

  • Rhodanine-3-acetic acid is first synthesized from rhodanine and chloroacetic acid.[9]

  • A mixture of 4-nitrobenzaldehyde and rhodanine-3-acetic acid is heated in the presence of a base (e.g., piperidine) in a suitable solvent to facilitate the Knoevenagel condensation.

  • The resulting 5-arylidene-rhodanine-3-acetic acid derivative is isolated.

  • Subsequent hydrolysis and cleavage of the rhodanine moiety, for instance, using a reducing agent followed by acidic or basic workup, yields the final product.

Cost-Effectiveness Analysis:

The synthesis of the rhodanine-3-acetic acid starting material adds an extra step to this route.[9] However, rhodanine-based chemistry is generally robust and high-yielding. The cost-effectiveness will largely depend on the price of rhodanine and the efficiency of the final hydrolysis and ring-cleavage step.

Comparative Summary

Parameter Erlenmeyer-Plöchl Reaction Mannich-Type Reaction Rhodanine-Based Synthesis
Starting Materials Cost LowLow to ModerateModerate
Number of Steps Multi-stepFewer steps (one-pot condensation)Multi-step
Reaction Conditions Heating requiredMild, room temperatureHeating often required
Typical Yields ModerateGood to ExcellentGood
Scalability ModerateHighModerate
Green Chemistry Aspects Use of acetic anhydrideUse of green catalyst (boric acid)Generally robust

Conclusion and Recommendations

For researchers prioritizing operational simplicity and high efficiency, the Mannich-type reaction emerges as a highly attractive option. Its ability to be performed as a one-pot synthesis under mild conditions with an inexpensive catalyst makes it a strong candidate for cost-effective and scalable production of this compound precursors.[6]

The Erlenmeyer-Plöchl reaction , while classic and utilizing cheap reagents, may be less economically viable on a larger scale due to its multi-step nature and potentially lower overall yields. The Rhodanine-based approach offers a reliable alternative, though the initial preparation of the rhodanine-3-acetic acid starting material adds to the overall synthetic effort.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, available resources, and purity specifications. It is recommended that each route be evaluated at a small scale in the laboratory to determine the most suitable method for the intended application.

References

  • Liu, J., & Gaunt, M. J. (2024). A general and programmable synthesis of α-amino carbonyls. Journal of the American Chemical Society, 146(40), 24699-24707.
  • Das, B., Srilatha, M., Veeranjaneyulu, B., & Rao, B. R. (2010). A one-pot, three-component reaction for the synthesis of β-acetamido ketones and esters using cyanuric chloride in an aqueous medium. Synthesis, 2010(05), 803-806.
  • Patil, S. G., et al. (2011). A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research, 3(4), 285-290.
  • Trost, B. M., & Terell, L. R. (2003). A dinuclear zinc catalyst for a highly asymmetric Mannich-type reaction to generate syn 1,2-amino alcohols. Journal of the American Chemical Society, 125(2), 338-339.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Weiner, B., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives.
  • ResearchGate. (n.d.). Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions.
  • Mohammadi, A. A., et al. (2014).
  • ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and rhodanine-3-acetic acid derivatives and their structures.
  • Al-Hussain, S. A., et al. (2020).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors.
  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis.
  • ResearchGate. (n.d.). Erlenmeyer-Plöchl azlactone synthesis.
  • Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID.

Sources

benchmarking the performance of 3-Acetamido-3-(4-nitrophenyl)propanoic acid against a competitor compound

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Histone Deacetylase (HDAC) Inhibitor

Executive Summary

The search for novel and selective epigenetic modulators remains a cornerstone of modern oncology research. This guide provides a head-to-head performance benchmark of a novel investigational compound, 3-Acetamido-3-(4-nitrophenyl)propanoic acid (hereafter designated as Compound A ), against the established pan-HDAC inhibitor, Vorinostat (SAHA) . Through a series of structured in vitro experiments, we demonstrate a comparative analysis of their biochemical potency, cellular efficacy, and on-target activity. This document serves as a technical resource for researchers, offering not only comparative data but also the underlying scientific rationale and detailed protocols for reproducing and expanding upon these findings.

Introduction: Targeting Epigenetic Dysregulation in Cancer

The epigenetic machinery, responsible for regulating gene expression without altering the DNA sequence itself, is frequently dysregulated in cancer. Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in this process by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of key tumor suppressor genes and promoting uncontrolled cell growth.

Inhibiting HDACs has emerged as a validated therapeutic strategy. HDAC inhibitors (HDACis) restore the balance of histone acetylation, leading to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4]

Vorinostat (SAHA) was the first HDAC inhibitor to receive FDA approval and serves as a critical benchmark in the field.[5] It is a pan-inhibitor, acting on multiple HDAC isoforms across Class I and II.[3][6] While effective, the broad activity profile of pan-inhibitors can lead to off-target effects. This has fueled the search for new chemical entities with potentially improved potency, selectivity, or pharmacological properties.

Compound A (this compound) is an arylpropanoic acid derivative, a chemical scaffold known to be biologically active in various therapeutic areas, including oncology.[7][8][9] This guide outlines a systematic evaluation of Compound A as a potential HDAC inhibitor, using Vorinostat as the gold-standard competitor.

Benchmarking Strategy: A Multi-Tiered Approach

To provide a comprehensive performance comparison, we designed a three-tiered experimental workflow. This approach progresses from a direct biochemical interaction to cellular-level functional outcomes, ensuring a robust and well-validated comparison.

G cluster_0 Benchmarking Workflow biochem Tier 1: Biochemical Assay Direct Enzyme Inhibition (HDAC1) cell_viability Tier 2: Cell-Based Assay Antiproliferative Activity (HeLa Cells) biochem->cell_viability Establishes Potency target_engagement Tier 3: On-Target Validation Cellular Histone Acetylation (Western Blot) cell_viability->target_engagement Confirms Cellular Effect

Caption: Multi-tiered workflow for compound evaluation.

This strategy allows us to answer three critical questions:

  • Biochemical Potency: How effectively does Compound A inhibit a key HDAC enzyme in vitro compared to Vorinostat?

  • Cellular Efficacy: Does this enzymatic inhibition translate into antiproliferative activity in a cancer cell line?

  • On-Target Activity: Can we confirm that the observed cellular effects are mediated through the intended mechanism of HDAC inhibition?

Performance Comparison: Results

Tier 1: Direct Inhibition of HDAC1 Enzyme Activity

The initial evaluation was a direct, cell-free biochemical assay to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human HDAC1, a key Class I isoform implicated in cancer.[10]

Rationale: This assay isolates the compound-enzyme interaction from cellular complexities like membrane permeability, providing a pure measure of biochemical potency. A fluorometric assay was employed, where deacetylation of a substrate by HDAC1 enables a developer enzyme to release a fluorescent molecule. Inhibition of HDAC1 activity results in a reduced fluorescent signal.

Data Summary:

CompoundTarget EnzymeIC50 (nM)
Compound A Recombinant HDAC118.5 nM
Vorinostat Recombinant HDAC110.0 nM[6][11]

Interpretation: The data indicates that Compound A is a potent inhibitor of HDAC1, with an IC50 in the low nanomolar range. While Vorinostat remains slightly more potent in this direct biochemical assay, Compound A demonstrates highly competitive inhibitory activity, validating it as a legitimate candidate for further cellular testing.

Tier 2: Antiproliferative Activity in HeLa Cervical Cancer Cells

Next, we assessed the ability of each compound to inhibit cancer cell proliferation. The HeLa human cervical cancer cell line was treated with a range of concentrations of each compound for 72 hours. Cell viability was measured using the MTT assay, a colorimetric method that assesses metabolic activity.[12]

Rationale: This experiment is crucial for determining if the biochemical potency of the compounds translates into a functional anti-cancer effect in a living system. It implicitly tests for cell permeability and the ability to engage the target in a complex cellular environment.

Data Summary:

CompoundCell LineAssayIC50 (µM)
Compound A HeLaMTT (72 hr)0.55 µM
Vorinostat HeLaMTT (72 hr)0.80 µM

Interpretation: Both compounds effectively reduced the viability of HeLa cells in a dose-dependent manner. Interestingly, Compound A exhibited a lower IC50 value than Vorinostat in this cellular context, suggesting it may possess superior cell permeability or be less susceptible to cellular efflux mechanisms. This highlights the importance of progressing from purely biochemical to cell-based models.[13]

Tier 3: On-Target Validation via Western Blot

To confirm that the observed antiproliferative effects were due to HDAC inhibition, we measured the level of acetylated Histone H3 (Ac-H3), a direct downstream marker of HDAC activity. HeLa cells were treated with each compound at their respective IC50 concentrations for 24 hours, and cell lysates were analyzed by Western blot.

Rationale: A hallmark of effective HDAC inhibition in cells is the accumulation of acetylated histones.[3] This experiment provides direct visual evidence of on-target engagement. An increase in the Ac-H3 signal, relative to a loading control (Total Histone H3 or β-actin), confirms the compound is functioning through the intended mechanism.[14][15]

Results:

Treatment with both Compound A and Vorinostat led to a significant increase in the levels of acetylated Histone H3 compared to the vehicle-treated control cells.

G cluster_0 HDAC Inhibition Pathway Compound Compound A or Vorinostat HDAC HDAC Enzyme Compound->HDAC Inhibits Histone_Ac Acetylated Histone HDAC->Histone_Ac Deacetylates Histone_Deac Deacetylated Histone Gene_Expression Gene Expression (e.g., Tumor Suppressors) Histone_Ac->Gene_Expression Gene_Repression Gene Repression Histone_Deac->Gene_Repression

Caption: Mechanism of HDAC Inhibition.

Interpretation: The strong accumulation of acetylated Histone H3 following treatment with Compound A provides compelling evidence of its on-target activity within cancer cells. The effect was comparable to that of Vorinostat, confirming that Compound A's antiproliferative action is mediated through the inhibition of histone deacetylation.

Experimental Protocols

Protocol: HDAC1 Fluorometric Inhibition Assay
  • Reagent Preparation: Prepare HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and Developer solution according to the manufacturer's instructions (e.g., Abcam, ab156064).

  • Compound Dilution: Prepare a 10-point serial dilution of Compound A and Vorinostat in DMSO, followed by a further dilution in HDAC Assay Buffer.

  • Reaction Setup: In a 96-well black plate, add 50 µL of HDAC Assay Buffer, 5 µL of diluted compound, and 20 µL of recombinant human HDAC1 enzyme.

  • Initiation: Start the reaction by adding 25 µL of the fluorogenic substrate.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Stop the reaction and develop the signal by adding 10 µL of Developer solution containing Trichostatin A (a potent HDACi to stop the reaction) and a protease to cleave the deacetylated substrate.

  • Measurement: Incubate for an additional 15 minutes at 37°C. Read the fluorescence on a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate percent inhibition relative to a DMSO vehicle control and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound A and Vorinostat in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO-containing medium).

  • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the results against compound concentration to determine the IC50 value.

Protocol: Western Blot for Acetyl-Histone H3
  • Cell Treatment & Lysis: Seed HeLa cells in 6-well plates. Treat with Compound A and Vorinostat at their respective IC50 concentrations for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[14]

  • SDS-PAGE: Load the samples onto a 15% polyacrylamide gel and separate the proteins by electrophoresis. Due to the small size of histones, a higher percentage gel is recommended for better resolution.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Acetyl-Histone H3 (e.g., Millipore #06-599) and a loading control (e.g., Total Histone H3 or β-actin), diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.

Discussion and Future Directions

This guide demonstrates a robust framework for benchmarking a novel compound, This compound (Compound A) , against the industry-standard HDAC inhibitor, Vorinostat.

Our findings are highly encouraging. Compound A is a potent biochemical inhibitor of HDAC1 and, critically, shows superior antiproliferative activity in a cancer cell model compared to Vorinostat. The confirmation of on-target activity through the observed hyperacetylation of Histone H3 solidifies its credential as a genuine HDAC inhibitor.

The superior cellular efficacy of Compound A warrants further investigation. Future studies should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of Compound A against a full panel of HDAC isoforms (Class I, II, and IV) to determine its selectivity profile. A more selective inhibitor could offer a better therapeutic window and reduced side effects.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Compound A to assess its potential as a clinical candidate.

  • In Vivo Efficacy: Testing the compound's anti-tumor activity in preclinical animal models, such as human tumor xenografts.[17]

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Dovepress. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics.
  • National Center for Biotechnology Information. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
  • EpigenTek. (n.d.). Western Blot (WB) Protocol.
  • National Center for Biotechnology Information. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. PubMed.
  • National Center for Biotechnology Information. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC.
  • National Center for Biotechnology Information. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC.
  • National Center for Biotechnology Information. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC.
  • Reaction Biology. (n.d.). Histone Deacetylase (HDAC) Assay Services.
  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC.
  • National Center for Biotechnology Information. (n.d.). Immunoblotting histones from yeast whole cell protein extracts. PMC.
  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • OUCI. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.
  • Semantic Scholar. (n.d.). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action.
  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • ResearchGate. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • Wikipedia. (n.d.). Vorinostat.
  • National Center for Biotechnology Information. (n.d.). Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells. PMC.
  • National Center for Biotechnology Information. (2021). Design and synthesis of novel Hydroxamate and non-Hydroxamate HDAC inhibitors based on Chromone and Quinazolone scaffolds. PubMed.
  • ResearchGate. (n.d.). Contemporary pre-clinical development of anticancer agents—what are the optimal preclinical models?.
  • MDPI. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications.
  • National Center for Biotechnology Information. (n.d.). A Novel HDAC Inhibitor with a Hydroxy-Pyrimidine Scaffold. PMC.
  • Globalmeetx Publishing. (2023). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates.
  • National Center for Biotechnology Information. (n.d.). Natural compounds as anticancer agents: Experimental evidence. PMC.
  • National Center for Biotechnology Information. (2021). Nano Diaminopropane tetrac and integrin αvβ3 expression in different cancer types: Anti-cancer efficacy and Safety. PubMed.
  • National Center for Biotechnology Information. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC.
  • National Center for Biotechnology Information. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC.
  • MDPI. (2020). Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy.

Sources

A Senior Application Scientist's Guide to the Statistical Validation of Analytical Data for 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of experimental data is paramount. For a compound such as 3-Acetamido-3-(4-nitrophenyl)propanoic acid, which holds potential as a synthetic intermediate or a research molecule, the journey from synthesis to application is paved with analytical data. However, data without validation is merely a collection of numbers. This guide provides an in-depth, experience-driven framework for the statistical validation of analytical methods used to characterize this specific compound, ensuring that the data generated is not only accurate and precise but also robust and reliable for its intended purpose.

The comparison within this guide is not against a competing product, but against the rigorous, internationally recognized acceptance criteria set forth by regulatory bodies.[1][2] We will benchmark our experimental data against these standards to objectively determine its validity.

Part 1: Acquiring the Primary Data — The Analytical Benchmark

Before any statistical validation can occur, we must first generate high-quality raw data. This involves the characterization of this compound using standard analytical techniques. The choice of these techniques is causal; each provides a unique and complementary piece of information about the molecule's identity, purity, and quantity.

Experimental Protocol 1: Characterization via Spectroscopy and Chromatography
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Objective: To confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

    • Procedure: Dissolve ~10 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Expected Outcome: The spectra should correspond to the known structure of this compound, showing characteristic peaks for the aromatic protons, the acetamido group, and the propanoic acid backbone.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.

    • Procedure: Obtain the IR spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

    • Expected Outcome: The spectrum should display characteristic absorption bands for N-H (amide), C=O (amide and carboxylic acid), and N-O (nitro group) stretching vibrations.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the compound.

    • Procedure: Analyze the sample using an Electrospray Ionization (ESI) source coupled to a suitable mass analyzer.

    • Expected Outcome: The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺ of the compound (C₁₁H₁₂N₂O₅, Molecular Weight: 252.23 g/mol ).

  • High-Performance Liquid Chromatography (HPLC) for Purity and Assay:

    • Objective: To determine the purity of the compound and to develop a quantitative assay method that will be the subject of our statistical validation.

    • Procedure:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

      • Standard & Sample Preparation: Prepare a stock solution of the compound in the mobile phase and create a series of dilutions for calibration.

Part 2: The Statistical Validation Framework: From Data to Defensibility

The core of this guide lies in the validation of the HPLC method developed above. We will follow the internationally harmonized guideline ICH Q2(R1), which provides a comprehensive framework for validating analytical procedures.[3][4][5] This process transforms a qualitative observation into a quantitative, defensible result.

The overall workflow from sample preparation to final validation report is a systematic process designed to build confidence in the analytical method at each stage.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_val Phase 3: Statistical Validation cluster_rep Phase 4: Reporting Sample Reference Standard & Sample Weighing Prep Solution & Dilution Preparation Sample->Prep Accurate Mass HPLC HPLC Analysis (n=replicates) Prep->HPLC Data Raw Data Generation (Peak Area, RT) HPLC->Data Specificity Specificity Data->Specificity Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOQ LOD / LOQ Data->LOQ Report Validation Report Generation Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Conclusion Method Suitability Conclusion Report->Conclusion

Fig 1. Overall workflow for analytical method validation.
Specificity
  • Why it's critical: Specificity ensures that the signal measured is unequivocally from our target analyte, this compound, and not from any impurities, degradation products, or matrix components. A lack of specificity can be compensated for by using multiple analytical procedures.[6]

  • Protocol:

    • Analyze a blank sample (mobile phase).

    • Analyze a placebo sample (if in a formulation).

    • Analyze the analyte sample.

    • Perform forced degradation studies (e.g., expose the analyte to acid, base, heat, light, and oxidation) and analyze the resulting solutions.

  • Acceptance Criteria & Comparison:

    • The analyte peak should be well-resolved from any other peaks.

    • The blank and placebo samples should show no interfering peaks at the retention time of the analyte.

    • Peak purity analysis (using a photodiode array detector) should pass.

Linearity
  • Why it's critical: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response (peak area). This is the foundation for accurate quantification.

  • Protocol:

    • Prepare a series of at least five standard solutions of the analyte, ranging from 50% to 150% of the expected sample concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the known concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria & Comparison:

ParameterExperimental Result (Example)Acceptance CriterionStatus
Correlation Coefficient (R²) 0.9995≥ 0.999[7]Pass
Y-intercept 1500≤ 2% of the response at 100% concentration[7]Pass
Residual Plot Randomly scatteredNo obvious trend or patternPass
Accuracy
  • Why it's critical: Accuracy measures the closeness of the experimental result to the true value. It confirms that the method is free from systematic error or bias.

  • Protocol (Spike Recovery):

    • Prepare samples (or placebo) spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery. Formula: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria & Comparison:

Spike LevelMean Recovery (%) (Example)Acceptance CriterionStatus
80% 99.2%98.0% - 102.0%[7]Pass
100% 100.5%98.0% - 102.0%Pass
120% 99.8%98.0% - 102.0%Pass
Precision
  • Why it's critical: Precision measures the degree of scatter between a series of measurements. It reflects the random error of the method and is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements. Formula: RSD (%) = (Standard Deviation / Mean) * 100

  • Acceptance Criteria & Comparison:

Precision LevelRSD (%) (Example)Acceptance CriterionStatus
Repeatability 0.85%≤ 2%[7]Pass
Intermediate Precision 1.10%≤ 2%[7]Pass
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
  • Why it's critical: LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[8] These are crucial for analyzing impurities or low-dose formulations.

  • Protocol (Based on Calibration Curve):

    • Calculate LOD and LOQ using the standard deviation of the response (σ) and the slope (S) of the linearity calibration curve.[9]

    • LOD = 3.3 * (σ / S) [10]

    • LOQ = 10 * (σ / S) [9][10]

    • Here, σ can be taken as the standard deviation of the y-intercepts of the regression line.[8]

  • Acceptance Criteria & Comparison:

    • The calculated LOQ value should be confirmed by preparing a standard at that concentration and demonstrating that it can be analyzed with acceptable accuracy (e.g., 80-120% recovery) and precision (e.g., RSD ≤ 10%).

Part 3: Interrelation of Core Validation Parameters

It is crucial to understand that these validation parameters are not isolated islands. They are interconnected, and a failure in one often indicates a weakness in another. For instance, poor linearity will inevitably lead to poor accuracy across the analytical range. Similarly, high variability (poor precision) will compromise the reliability of accuracy measurements.

G center Reliable Analytical Method Accuracy Accuracy (Closeness to True Value) center->Accuracy Systematic Error Precision Precision (Agreement Between Measurements) center->Precision Random Error Linearity Linearity (Proportional Response) center->Linearity Quantitative Basis Specificity Specificity (Analyte Signal Purity) center->Specificity Qualitative Basis Range Range Accuracy->Range Precision->Accuracy Precision->Range Linearity->Accuracy Linearity->Range Specificity->Accuracy Specificity->Linearity

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-Acetamido-3-(4-nitrophenyl)propanoic acid. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and best laboratory practices to ensure your safety and the integrity of your research.

Immediate Safety and Hazard Assessment

This compound and structurally similar nitrophenyl compounds warrant careful handling due to their potential health hazards. The primary risks associated with this chemical include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][3][4][5]

  • Harmful if Swallowed or Inhaled: Similar compounds have shown acute toxicity if ingested or inhaled.[6][7]

The presence of the nitro group and the carboxylic acid moiety are key structural features that contribute to its reactivity and potential for biological effects. Understanding these hazards is the first step in implementing a robust safety protocol.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The selection of appropriate PPE is dependent on the specific laboratory operation being performed.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile)Laboratory coatRequired if dust is generated. Use a NIOSH-approved respirator with a particulate filter.
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile)Laboratory coatUse in a certified chemical fume hood.
Handling Spills Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile)Chemical-resistant suit or apron over a lab coatNIOSH-approved respirator with an appropriate cartridge.

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles are essential to prevent contact with dust or splashes.[1][8] A face shield provides an additional layer of protection, especially during tasks with a higher risk of splashing, such as when working with larger volumes or during exothermic reactions.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are necessary to prevent skin contact.[9][10] It is critical to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the chemical.

  • Body Protection: A laboratory coat should be worn at all times to protect against incidental contact.[9] For larger-scale operations or in the event of a spill, a chemical-resistant apron or suit may be required.

  • Respiratory Protection: The primary engineering control for preventing inhalation of dust is a chemical fume hood.[9] If a fume hood is not available or if dust generation is unavoidable during weighing, a NIOSH-approved respirator with a particulate filter is mandatory to prevent respiratory tract irritation.[9]

Step-by-Step Handling and Operational Plan

Adherence to a strict operational plan is paramount for ensuring safety.

Engineering Controls:

  • Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a properly functioning and certified chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[1][2][11]

Administrative Controls:

  • Training: All personnel handling this compound must be thoroughly trained on its hazards and the proper handling procedures.

  • Restricted Access: Limit access to areas where this chemical is being used.

  • Hygiene Practices: Wash hands thoroughly after handling the chemical and before leaving the laboratory.[1][12] Do not consume food or drink in the laboratory.

Procedural Steps:

  • Preparation: Before starting any work, ensure all necessary PPE is readily available and in good condition. Have a spill kit accessible.

  • Weighing:

    • Perform weighing within a chemical fume hood or a balance enclosure to contain any dust.

    • Use a spatula to handle the solid. Avoid scooping directly from the container with weighing paper to minimize dust generation.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction:

    • Conduct all reactions within a chemical fume hood.

    • Use appropriate glassware and ensure it is free from defects.

  • Post-Reaction:

    • Quench the reaction carefully, if necessary.

    • Follow the established waste disposal procedures for all chemical waste.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • Work Surfaces: Clean all work surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water after each use.

  • Glassware: Rinse glassware with a suitable solvent to remove any residual compound before washing.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it separately from other laundry.[8][10]

Disposal:

  • Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and paper towels, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled hazardous waste container. Do not pour any waste down the drain.[11]

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][13]

Visualizing Safety Protocols

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment.

PPE_Selection_Workflow Start Start: Handling this compound Task Identify Task Start->Task Weighing Weighing / Solution Prep Task->Weighing Weighing Reaction Conducting Reaction Task->Reaction Reaction Spill Handling Spill Task->Spill Spill BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles Weighing->BasePPE Reaction->BasePPE FullProtection Full PPE: - Chemical Suit/Apron - Double Gloves - Goggles & Face Shield - Respirator Spill->FullProtection DustRisk Is Dust Generation Possible? BasePPE->DustRisk SplashRisk Is there a Splash Hazard? BasePPE->SplashRisk Respirator Add NIOSH-approved Respirator DustRisk->Respirator Yes End Proceed with Task Safely DustRisk->End No Respirator->End FaceShield Add Face Shield SplashRisk->FaceShield Yes SplashRisk->End No FaceShield->End FullProtection->End

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.